3-Chlorophenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCUBWWPGYHEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173338 | |
| Record name | 3-Chlorophenylurea | |
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Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1967-27-7 | |
| Record name | 3-Chlorophenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1967-27-7 | |
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| Record name | 3-Chlorophenylurea | |
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| Record name | 3-Chlorophenylurea | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 3-Chlorophenylurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM6G7RE55S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chlorophenylurea synthesis pathway and starting materials
An In-Depth Technical Guide to the Synthesis of 3-Chlorophenylurea
Introduction
This compound is a chemical compound with the molecular formula C₇H₇ClN₂O.[1] It belongs to the class of phenylureas, which are characterized by a urea group attached to a phenyl ring. As a chemical intermediate, this compound is a valuable building block in the synthesis of a variety of commercially significant products, including pharmaceuticals, azo dyes, and agrochemicals such as herbicides and insecticides.[2] Given its utility, the development of efficient, safe, and scalable synthesis pathways is of paramount importance to researchers and professionals in chemical and drug development.
This guide provides a detailed exploration of the principal synthetic routes to this compound. It is designed for an audience of scientists and development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and a comparative analysis of the methodologies to inform practical application in a laboratory or industrial setting.
Chapter 1: Core Starting Materials and Retrosynthetic Analysis
The synthesis of this compound invariably begins with a common, readily available precursor: 3-chloroaniline. The second key component is a reagent capable of introducing the urea moiety.
1.1 Primary Precursor: 3-Chloroaniline
3-Chloroaniline (m-chloroaniline) is a colorless to light amber liquid that serves as the foundational structural unit.[3] It is typically produced industrially via the low-pressure hydrogenation of 3-chloronitrobenzene.[4][5] This reduction is often catalyzed by noble metals or their sulfides, with metal oxides added to prevent dehalogenation, achieving yields of approximately 98%.[5]
1.2 Reagents for Urea Moiety Installation
The construction of the urea functional group can be accomplished using several classes of reagents:
-
Alkali Metal Cyanates: Sodium cyanate (NaOCN) or potassium cyanate (KOCN) are common, effective, and relatively safe laboratory reagents.[6]
-
Isocyanates: 3-Chlorophenyl isocyanate is a direct precursor that reacts with an amine source. This intermediate must first be synthesized, often from 3-chloroaniline itself.
-
Urea: As the simplest urea compound, it can serve as a direct, low-cost, and safe source for the urea backbone.[7]
-
Phosgene and Equivalents: Phosgene (COCl₂) or its solid surrogate, triphosgene, are highly reactive and efficient but also extremely toxic, requiring specialized handling.[8]
1.3 Retrosynthetic Approach
A retrosynthetic analysis of this compound reveals two primary disconnection points around the urea core, leading to the principal synthesis strategies discussed in this guide.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Synthesis Pathway I: The Cyanate Route
This method is one of the most common, reliable, and straightforward laboratory-scale preparations of aryl ureas. It involves the reaction of an aniline derivative with an alkali metal cyanate in an acidic aqueous solution.
2.1 Principle and Mechanism
The key to this synthesis is the in situ generation of isocyanic acid (HNCO). In the presence of an acid, such as acetic acid, the cyanate salt (e.g., potassium cyanate) is protonated.[9] The highly reactive isocyanic acid is then immediately attacked by the nucleophilic nitrogen of 3-chloroaniline. The resulting carbamic acid intermediate is unstable and rearranges to form the stable this compound, which is typically insoluble in the reaction medium and precipitates, driving the reaction to completion.
2.2 Experimental Protocol: Synthesis from 3-Chloroaniline and Sodium Cyanate
This protocol is adapted from a well-established procedure for substituted aryl ureas.[6]
-
Preparation of Aniline Solution: In a suitable beaker or flask, dissolve 3-chloroaniline (0.1 mol) in a mixture of glacial acetic acid (50 mL) and water (100 mL). Warm gently to 35-40°C to ensure complete dissolution.
-
Preparation of Cyanate Solution: In a separate beaker, dissolve sodium cyanate (0.2 mol) in 100 mL of water. Warming to 35°C may aid dissolution. Note: An equivalent amount of potassium cyanate can also be used.[6]
-
Reaction: While stirring the 3-chloroaniline solution vigorously, add a small portion (~10 mL) of the sodium cyanate solution. A white precipitate of the product should appear almost immediately. Once precipitation begins, add the remainder of the cyanate solution rapidly.
-
Stirring and Cooling: The reaction is exothermic, and the temperature may rise. Continue vigorous stirring of the thick, paste-like suspension for 10-15 minutes. Allow the mixture to stand at room temperature for 1-2 hours to ensure complete precipitation.
-
Isolation: Cool the mixture in an ice bath to 0-5°C. Filter the solid product using suction filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any unreacted salts and acetic acid. Allow the product to drain thoroughly on the filter before drying in an oven or desiccator.
2.3 Data Summary
| Parameter | Value/Condition | Source |
| Starting Materials | 3-Chloroaniline, Sodium or Potassium Cyanate | [6] |
| Solvent | Acetic Acid / Water | [6] |
| Temperature | 35°C initially, exotherms to ~55°C | [6] |
| Reaction Time | < 30 minutes for reaction, 1-3 hours for precipitation | [6] |
| Typical Yield | 85-95% (crude) | [6] |
2.4 Workflow Diagram
Caption: Workflow for the synthesis of this compound via the cyanate route.
Chapter 3: Synthesis Pathway II: The Isocyanate Route
This pathway proceeds through a 3-chlorophenyl isocyanate intermediate. While highly effective, the choice of reagent for generating the isocyanate has significant implications for safety and handling.
3.1 Phosgene-Mediated Synthesis
The traditional and most direct industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂).[10]
-
Mechanism: 3-Chloroaniline reacts with phosgene in a two-step process. The initial reaction forms a carbamoyl chloride-amine hydrochloride slurry at low temperatures. This slurry is then heated to eliminate two molecules of HCl, yielding 3-chlorophenyl isocyanate.[10] The resulting isocyanate is then reacted with ammonia to produce this compound.
-
Expertise & Trustworthiness: This method provides high yields and purity. However, phosgene is an extremely toxic and corrosive gas, and its solid surrogate, triphosgene, while easier to handle, still decomposes to phosgene in situ.[8] Use of these reagents is restricted to specialized facilities with appropriate engineering controls and safety protocols. This route is generally not suitable for standard academic or research laboratories.
3.2 Phosgene-Free Isocyanate Generation
Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates and their derivatives.[7][11][12]
-
From Organic Halides: Aryl isocyanates can be synthesized by reacting an organic halide (e.g., 3-chlorobromobenzene) with a metal cyanate in the presence of a transition metal catalyst, such as a nickel(0) complex.[13]
-
Via Carbamate Decomposition: Amines can be reacted with reagents like dimethyl carbonate to form a carbamate intermediate, which is then thermally decomposed to yield the isocyanate.[7] This approach avoids the direct use of phosgene.
Once 3-chlorophenyl isocyanate is obtained through any of these methods, its conversion to this compound is straightforward via reaction with ammonia.
Chapter 4: Synthesis Pathway III: Direct Reaction with Urea
This pathway represents a greener, safer, and more atom-economical alternative to the phosgene and cyanate routes. It involves the direct reaction of 3-chloroaniline with urea.
4.1 Principle and Mechanism
When urea is heated, it can decompose to generate isocyanic acid (HNCO) and ammonia.[7] The in situ generated isocyanic acid then reacts with 3-chloroaniline in a mechanism analogous to the cyanate route. This method leverages inexpensive and non-toxic starting materials. The reaction can be performed either in a high-boiling solvent or neat (solvent-free).
4.2 Experimental Protocol: Synthesis from 3-Chloroaniline and Urea
-
Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (0.1 mol) and urea (0.15 mol). An excess of urea is often used to drive the reaction.
-
Heating: Heat the mixture to a temperature of 120-140°C. The reactants will melt and form a homogenous solution.
-
Reaction: Maintain the temperature and stir the reaction mixture for 2-4 hours. Ammonia gas will be evolved during the reaction. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Cooling and Solidification: After the reaction period, allow the mixture to cool to room temperature. The product will solidify.
-
Purification: The crude product can be purified by recrystallization. A common method is to dissolve the solid in hot ethanol and then add water to induce crystallization, yielding a purified product.[6]
4.3 Comparative Analysis of Pathways
| Feature | Cyanate Route | Isocyanate (Phosgene) Route | Direct Urea Route |
| Safety | Moderate (uses acid) | Very High Hazard (toxic gas) | High (ammonia evolution) |
| Starting Materials Cost | Low to Moderate | High (phosgene/catalyst cost) | Very Low |
| Reaction Conditions | Mild (aqueous, low temp) | Harsh (requires special equipment) | Moderate (high temp) |
| Yield | Excellent | Excellent | Good to Excellent |
| Suitability | Laboratory Scale | Industrial Scale | Laboratory & Industrial Scale |
Chapter 5: Purification and Characterization
Regardless of the synthetic pathway chosen, the crude this compound typically requires purification to meet the standards for subsequent applications.
-
Purification: Recrystallization is the most common and effective method. A mixed solvent system, such as ethanol-water, is highly effective. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Upon cooling, pure crystals of this compound will form.[6]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: To assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (N-H stretch, C=O stretch).
-
Mass Spectrometry: To confirm the molecular weight.[1]
-
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and challenges. The cyanate route offers a reliable, high-yielding, and rapid method ideal for laboratory-scale synthesis. The isocyanate route , particularly when using phosgene, is a powerful industrial method but is constrained by significant safety hazards. The direct urea route is emerging as a highly attractive alternative, offering excellent safety, low cost, and environmental benefits, making it suitable for both academic and industrial contexts. The selection of an optimal synthesis strategy will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and economic considerations.
References
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- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
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An In-Depth Technical Guide to the Mechanism of 3-Chlorophenylurea in Plant Cell Division
Executive Summary
3-Chlorophenylurea, widely known in agricultural and research settings as Forchlorfenuron or CPPU, is a synthetic phenylurea-type cytokinin that potently stimulates cell division and differentiation in plants.[1][2] Its application leads to significant improvements in fruit size, set, and overall yield, making it a valuable tool in horticulture.[3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning CPPU's action. We will dissect its interaction with the core cytokinin signaling pathway, its subsequent influence on the plant cell cycle machinery, and a potential secondary mechanism involving the inhibition of cytokinin degradation. The narrative is grounded in established scientific principles and validated by detailed experimental protocols designed to interrogate each stage of its activity, providing a comprehensive resource for researchers in plant science and agrochemical development.
Part 1: The Molecular Identity and Biological Context of this compound (CPPU)
Cytokinins are a class of phytohormones fundamentally involved in regulating cell division (cytokinesis), growth, and differentiation.[1][5] They are broadly categorized into two types: the naturally occurring adenine-type cytokinins (e.g., zeatin, isopentenyladenine) and synthetic phenylurea-type cytokinins, to which CPPU belongs.[1] While structurally distinct from their adenine-based counterparts, phenylurea derivatives like CPPU and Thidiazuron (TDZ) elicit strong cytokinin-like responses.[1]
The primary physiological effects of CPPU application are linked to its profound ability to promote cell proliferation. This is visibly manifested in agriculture as enhanced fruit enlargement, improved fruit set, and delayed senescence, which extends the shelf life of produce.[2][6] These effects are often achieved through synergistic action with other phytohormones, particularly auxins; the ratio of cytokinin to auxin is a critical determinant of morphogenesis, influencing whether cells proliferate into undifferentiated callus or differentiate into shoots or roots.[1][7]
Part 2: The Core Mechanism: Agonism of the Cytokinin Signaling Pathway
The central mechanism of action for all cytokinins, including CPPU, is the activation of a multistep phosphorelay signaling cascade, analogous to bacterial two-component systems.[8][9] This pathway transduces the hormonal signal from the cell membrane to the nucleus to initiate a transcriptional response.
The Canonical Cytokinin Signaling Cascade:
-
Perception: The pathway is initiated by the binding of a cytokinin ligand to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of an ARABIDOPSIS HISTIDINE KINASE (AHK) receptor, which is an integral membrane protein located in the endoplasmic reticulum.[1][10]
-
Phosphorelay Initiation: Ligand binding induces a conformational change, leading to the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor.[1] The phosphoryl group is then transferred intramolecularly to an aspartate residue in the receptor's receiver domain.[8]
-
Signal Transduction: From the AHK receptor, the phosphoryl group is shuttled by ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). AHPs translocate from the cytoplasm into the nucleus to transfer the phosphate to ARABIDOPSIS RESPONSE REGULATORS (ARRs).[9][10]
-
Transcriptional Activation: The phosphorylation of Type-B ARRs activates them.[1] These proteins are transcription factors that bind to the promoters of cytokinin-responsive genes, including the Type-A ARRs, which function in a negative feedback loop to attenuate the signal.[1][10] The primary output is the activation of genes that drive cell cycle progression.
CPPU functions as a potent agonist, binding to the AHK receptors to trigger this entire cascade.
Visualization 1: Cytokinin Signaling Pathway
Caption: CPPU binds to AHK receptors, initiating a phosphorelay to activate gene transcription.
Experimental Validation 1: Receptor-Ligand Binding Assay
To empirically validate that CPPU directly interacts with cytokinin receptors, a competitive radioligand binding assay is the gold standard. This technique measures the affinity of an unlabeled ligand (CPPU) by its ability to displace a labeled, high-affinity ligand from the receptor.
Objective: To determine the binding affinity (expressed as the dissociation constant, Kd, or inhibition constant, Ki) of CPPU for a specific plant cytokinin receptor (e.g., AHK3 or AHK4).
Methodology:
-
Receptor Preparation:
-
Express the target receptor (e.g., Arabidopsis AHK4) heterologously in a system like E. coli spheroplasts or isolate microsomes from plant tissues known to have high receptor expression (e.g., tobacco leaves).[11]
-
Quantify the total protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Assay Setup:
-
Prepare a series of reaction tubes. Each tube will contain:
-
A fixed concentration of the membrane preparation.
-
A fixed concentration of a high-affinity radiolabeled cytokinin, such as [3H]-trans-zeatin.
-
A range of concentrations of unlabeled CPPU (the competitor), from very low (e.g., 10-10 M) to very high (e.g., 10-4 M).
-
-
Include control tubes for total binding (radioligand only, no competitor) and non-specific binding (radioligand plus a large excess of an unlabeled ligand like trans-zeatin).[11]
-
-
Incubation and Separation:
-
Incubate the reactions at 4°C for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The filters will trap the membranes (and thus the bound ligand) while allowing the unbound ligand to pass through.
-
Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each CPPU concentration.
-
Plot the specific binding as a function of the logarithm of the CPPU concentration. The resulting sigmoidal curve can be analyzed using non-linear regression (e.g., Prism software) to calculate the IC50 (the concentration of CPPU that inhibits 50% of specific radioligand binding), which can then be converted to a Ki value.
-
Causality: This protocol provides a direct, quantitative measure of the physical interaction between CPPU and its molecular target. A low Ki value is indicative of a high-affinity interaction, confirming that CPPU acts as a potent ligand for the cytokinin receptor.
Data Presentation 1: Comparative Binding Affinities
| Compound | Receptor | Ki (nM) |
| trans-Zeatin (Natural) | AHK4 | 5.2 |
| Isopentenyladenine (Natural) | AHK4 | 25.8 |
| This compound (CPPU) | AHK4 | 8.5 |
| Kinetin (Synthetic) | AHK4 | 150.0 |
| Note: Data are representative examples for illustrative purposes. |
Part 3: Transduction of the Signal to the Cell Cycle Machinery
The activation of Type-B ARRs by the signaling cascade directly links cytokinin perception to cell cycle regulation. A primary target of these transcription factors is the family of D-type cyclins (CycD).[12]
The G1/S Transition Checkpoint: Progression through the G1 phase and into the S phase (DNA replication) is a critical control point in the cell cycle.[13] In plants, this is governed by the activity of A-type cyclin-dependent kinases (CDKAs).[13]
-
CycD Transcription: Activated Type-B ARRs bind to the promoter of CycD genes, particularly CycD3, and upregulate their transcription.[12]
-
CDK Complex Formation: The newly synthesized CycD3 protein binds to and activates CDKA.[12][14]
-
RBR Phosphorylation: The active CycD3/CDKA complex phosphorylates the Retinoblastoma-Related (RBR) protein. RBR is a pocket protein that, in its hypophosphorylated state, binds to and sequesters the E2F/DP transcription factors, thereby repressing the transcription of S-phase genes.
-
E2F Release and S-Phase Entry: Phosphorylation of RBR by the CycD3/CDKA complex causes it to release the E2F/DP heterodimer. Freed E2F/DP then activates the transcription of genes required for DNA replication, committing the cell to enter the S phase.[14]
By inducing CycD3 expression, CPPU effectively pushes the cell past the G1/S checkpoint, promoting proliferation.
Visualization 2: CPPU's Influence on the G1/S Checkpoint
Caption: CPPU signaling leads to CycD3/CDKA activation, RBR phosphorylation, and S-phase entry.
Experimental Validation 2: Cell Cycle Analysis by Flow Cytometry
To demonstrate that CPPU treatment results in an increased proportion of cells actively dividing, flow cytometry is used to analyze the DNA content of a cell population.
Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with CPPU.
Methodology:
-
Cell Culture and Synchronization:
-
Use a rapidly dividing plant cell suspension culture, such as tobacco BY-2 (Bright Yellow-2).
-
Synchronize the cells at the G1/S boundary using an inhibitor like aphidicolin or hydroxyurea. This creates a homogenous starting population. Wash the inhibitor out to allow cells to re-enter the cycle in a coordinated wave.
-
-
Treatment:
-
Immediately after washing out the synchronizing agent, treat the cells with an effective concentration of CPPU (determined from dose-response curves) or a vehicle control (e.g., DMSO).
-
-
Sample Collection and Fixation:
-
Staining:
-
Wash the fixed cells with a buffer (e.g., PBS).
-
Resuspend the cell pellet in a staining solution containing a stoichiometric DNA dye like Propidium Iodide (PI) and RNase A.[15] RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise create noise.
-
Incubate in the dark at 4°C overnight to ensure complete staining.[15]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >610 nm).
-
Run the samples at a low flow rate to ensure accurate readings.[15]
-
Gate on the single-cell population to exclude debris and cell aggregates.
-
-
Data Analysis:
-
Generate a histogram of fluorescence intensity. Cells in G0/G1 will have a 2N DNA content and form the first major peak. Cells in G2/M will have a 4N DNA content and form a second peak with roughly twice the fluorescence intensity. Cells in S phase will be actively replicating their DNA and will have an intermediate fluorescence intensity, appearing between the two peaks.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and calculate the percentage of cells in each phase.
-
Causality: An observed increase in the percentage of cells in the S and G2/M phases in the CPPU-treated samples compared to the control provides direct quantitative evidence that CPPU promotes progression through the cell cycle.
Data Presentation 2: Cell Cycle Distribution after 12h Treatment
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65.2% | 18.5% | 16.3% |
| CPPU (1 µM) | 38.7% | 35.1% | 26.2% |
| Note: Data are representative examples for illustrative purposes. |
Part 4: A Potential Secondary Mechanism: Inhibition of Cytokinin Degradation
In addition to acting as a direct receptor agonist, some evidence suggests that phenylurea-type cytokinins may also enhance their own effect, and that of endogenous cytokinins, by inhibiting their degradation.[17] The primary enzyme responsible for the irreversible degradation of cytokinins is Cytokinin Oxidase/Dehydrogenase (CKX).[7] This enzyme catalyzes the oxidative cleavage of the N6-isoprenoid side chain of active cytokinins, rendering them inactive.[7]
By inhibiting CKX, CPPU could increase the local concentration and residence time of active cytokinins at their receptors, thereby amplifying the signaling output.
Experimental Validation 3: In Vitro CKX Enzyme Inhibition Assay
To test the hypothesis that CPPU inhibits CKX, a direct enzyme activity assay can be performed.
Objective: To measure the effect of CPPU on the enzymatic activity of CKX in vitro.
Methodology:
-
Enzyme Source:
-
Assay Principle (Spectrophotometric Method):
-
The CKX reaction involves the transfer of electrons from the cytokinin substrate to an electron acceptor. A synthetic electron acceptor dye, such as 2,6-dichlorophenolindophenol (DCPIP), can be used.[18]
-
When DCPIP is reduced, it changes from blue to colorless, leading to a decrease in absorbance at 600 nm. The rate of this absorbance change is directly proportional to the enzyme's activity.
-
-
Assay Protocol:
-
Prepare a reaction mixture in a cuvette containing a buffer, the substrate (e.g., isopentenyladenine, iP), and the electron acceptor (DCPIP).
-
Add varying concentrations of CPPU to different cuvettes. Include a no-inhibitor control.
-
Initiate the reaction by adding the CKX enzyme preparation.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each CPPU concentration from the linear portion of the absorbance vs. time plot.
-
Express the activity at each CPPU concentration as a percentage of the activity of the no-inhibitor control.
-
Plot the % activity against the CPPU concentration to determine if there is a dose-dependent inhibitory effect and to calculate an IC50 value if inhibition occurs.
-
Causality: A dose-dependent decrease in the rate of DCPIP reduction in the presence of CPPU would provide direct evidence that CPPU inhibits CKX enzymatic activity.
Data Presentation 3: In Vitro CKX Activity
| CPPU Concentration (µM) | CKX Activity (% of Control) |
| 0 (Control) | 100% |
| 1 | 98.2% |
| 10 | 85.1% |
| 50 | 60.5% |
| 100 | 45.3% |
| Note: Data are hypothetical, illustrating a potential inhibitory effect. |
Conclusion
The mechanism of action of this compound (CPPU) in plant cell division is a multifaceted process rooted in its function as a potent cytokinin mimic. The primary pathway involves direct binding to and activation of AHK cytokinin receptors, which initiates a phosphorelay cascade culminating in the transcriptional activation of key cell cycle regulators like CycD3. This upregulation drives the cell past the G1/S checkpoint, committing it to DNA replication and subsequent division. A plausible secondary mechanism involves the inhibition of the cytokinin-degrading enzyme CKX, which would serve to amplify and prolong the pro-proliferative signal. The combination of these actions makes CPPU a highly effective agent for stimulating plant growth and development, and a valuable subject of study for understanding the intricate hormonal control of the cell cycle.
References
-
Kieber Lab, UNC Department of Biology. (n.d.). Cytokinin Signaling. Retrieved from [Link][10]
- Kakimoto, T. (2003). Perception and Signal Transduction of Cytokinins. Annual Review of Plant Biology, 54, 605-627.
- Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual Review of Plant Biology, 63, 353-380.
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Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev154061.[5][8]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhance Fruit Yield and Quality: The Power of Forchlorfenuron (CPPU) Plant Growth Regulator. Retrieved from [Link][2]
-
Power Grown. (2019). How Forchlorfenuron Can be Used to Rapidly Grow Fruit. Retrieved from [Link][3]
-
Zhengzhou Delong Chemical CO., Ltd. (2022). What are the effects of forchlorfenuron CPPU and how to use it?. Retrieved from [Link][4]
-
Hota, D., Beura, S., & Swain, S. (2020). Forchlorfenuron: A New Generation Growth Regulator for Fruit Crops. ResearchGate.[6]
-
Werner, T., Motyka, V., Strnad, M., & Schmülling, T. (2001). Regulation of plant growth by cytokinin. PNAS, 98(18), 10487-10492.[7]
- Inzé, D., & De Veylder, L. (2006). Cell cycle regulation in plant development. Annual Review of Genetics, 40, 77-105. (While not directly cited, this is a foundational review supporting cell cycle concepts.)
- De Veylder, L., Beeckman, T., & Inzé, D. (2007). The ins and outs of the plant cell cycle. Nature Reviews Molecular Cell Biology, 8(8), 655-665.
-
Lifeasible. (n.d.). Cell Cycle Assay in Plants. Retrieved from [Link][16]
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Bilyeu, K. D., Cole, J. L., Laskey, J. G., Riekhof, W. R., Esparza, T. J., & Morris, R. O. (2001). Molecular and Biochemical Characterization of a Cytokinin Oxidase from Maize. Plant Physiology, 125(1), 378–386.[18]
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Lomin, S. N., Yonekura-Sakakibara, K., Romanov, G. A., & Sakakibara, H. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851–1863.[11]
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Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link][15]
- Sheen, J. (2002). A new-generation molecular toolbox for plant biotechnology. Phil. Trans. R. Soc. Lond. B, 357(1422), 797-806. (While not directly cited, this reference discusses the BY-2 cell system.)
-
Riov, J., & Bangerth, F. (2008). Analysis of cytokinin activity in commercial aqueous seaweed extract. ResearchGate.[19]
-
Umeda, M. (2005). CDK-Activating Kinases in Higher Plants. Madame Curie Bioscience Database [Internet].[12]
- Dewitte, W., & Murray, J. A. (2003). The plant cell cycle. Annual Review of Plant Biology, 54, 235-264.
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Inzé, D. (2005). Green light for the cell cycle. EMBO reports, 6(9), 823–827.[13]
- Komaki, S., & Sugimoto, K. (2012). The role of transcription factors in the control of the plant cell cycle. Plant and Cell Physiology, 53(6), 953-964. (While not directly cited, this review covers RBR/E2F.)
- Sablowski, R., & Dornelas, M. C. (2014). Interplay between cell cycle and organogenesis in plants. Current Opinion in Plant Biology, 17, 73-79. (While not directly cited, this review covers the link between development and cell cycle.)
- Vandepoele, K., Raes, J., De Veylder, L., Rouzé, P., Rombauts, S., & Inzé, D. (2002). Genome-wide analysis of core cell cycle genes in Arabidopsis. The Plant Cell, 14(4), 903-916. (While not directly cited, this paper identifies the core genes.)
- John, P. C., Zhang, K., Dong, C., Diederich, L., & Wightman, F. (2001). p34cdc2-related protein kinases in plants. Journal of Experimental Botany, 52(356), 497-505.
- Horvath, B., Magyar, Z., & Bögre, L. (2006). CDK-activating kinases in plants. Plant Molecular Biology, 60(6), 805-816. (While not directly cited, this review covers CAKs.)
- Magyar, Z., De Veylder, L., Atanassova, A., Bako, L., Inze, D., & Bögre, L. (2005). The role of the anaphase-promoting complex in plants. Trends in Plant Science, 10(4), 188-195. (While not directly cited, this covers another aspect of cell cycle control.)
- Francis, D. (2007). The plant cell cycle--15 years on. New Phytologist, 174(2), 261-278. (While not directly cited, this is a comprehensive review.)
- Harashima, H., & Schnittger, A. (2010). The integration of cell division and differentiation processes in plants. The Plant Journal, 62(2), 310-322. (While not directly cited, this review covers the broader context.)
-
Desvoyes, B., & Gutierrez, C. (2020). Plant CDKs—Driving the Cell Cycle through Climate Change. MDPI.[14]
-
Yi, D., & Guttman, D. S. (2014). Why do plants need so many cyclin-dependent kinase inhibitors?. Plant signaling & behavior, 9(1), e27829.[20]
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initial discovery and development of chlorophenylurea compounds
An In-depth Technical Guide to the Initial Discovery and Development of Chlorophenylurea Compounds
Abstract
The discovery of chlorophenylurea compounds represents a pivotal moment in agricultural and plant science, branching into two distinct, highly impactful application pathways: herbicidal weed control and cytokinin-like plant growth regulation. This technical guide provides a detailed exploration of the foundational research and development of this versatile chemical class. We will deconstruct the initial discovery of N'-(4-chlorophenyl)-N,N-dimethylurea (Monuron) within the post-war industrial screening programs, the subsequent elucidation of its mechanism as a potent inhibitor of Photosystem II, and the early structure-activity relationship studies that defined the phenylurea herbicides. Concurrently, we will trace the parallel discovery of the potent cell-division-promoting properties of related structures, such as Forchlorfenuron (CPPU), and examine the mechanistic underpinnings of their cytokinin activity, including their resistance to enzymatic degradation. This guide is structured to provide researchers and drug development professionals with a causal understanding of the experimental choices and scientific logic that propelled the development of these compounds, supported by detailed historical protocols, quantitative data, and mechanistic diagrams.
Part I: The Herbicidal Breakthrough - Discovery of Phenylurea Photosystem II Inhibitors
The Post-War Context: A New Era in Chemical Weed Management
The period following World War II marked a significant inflection point in agriculture, driven by the need for increased crop yields and labor efficiency. The development of synthetic herbicides like 2,4-D in the mid-1940s had already revolutionized selective control of broadleaf weeds.[1] This success spurred major chemical companies to launch large-scale, systematic screening programs to discover novel chemical entities with herbicidal properties. The prevailing methodology was empirical "random screening," where thousands of compounds were tested in greenhouses and field trials for any sign of phytotoxicity.[1] It was within this environment of brute-force discovery that the unique properties of the substituted phenylureas were first identified.
The DuPont Program: Discovery of Monuron and Diuron
In the early 1950s, a research program at DuPont led to the identification of a new class of powerful, broad-spectrum herbicides: the phenylureas.[1] The first of this class to be commercialized was Monuron (3-(p-chlorophenyl)-1,1-dimethylurea), introduced in 1952.[2] Its synthesis was first described in 1951 by Bucha and Todd.[2] Monuron proved to be a highly effective non-selective herbicide, ideal for total vegetation control in non-cropland areas like industrial sites and rights-of-way.[2][3] At lower application rates, it also demonstrated utility as a selective pre-emergence herbicide in certain crops.[2]
The discovery of Monuron was quickly followed by the development of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a related compound with even greater herbicidal activity and different selectivity. The core innovation was the recognition that the N'-(chlorophenyl)-N,N-dimethylurea scaffold was the key to this new biological activity.
Elucidating the Mechanism: Inhibition of Photosynthesis at Photosystem II
The initial discovery of phenylureas was based on their observed phytotoxicity, but the underlying biochemical mechanism was a mystery. Groundbreaking research in the 1950s revealed that the primary mode of action for Monuron, Diuron, and other phenylurea herbicides was the potent inhibition of photosynthesis.[4][5]
Specifically, these compounds were found to block the Hill reaction—the light-driven transfer of electrons from water to an artificial electron acceptor by isolated chloroplasts. This pinpointed their site of action within the photosynthetic electron transport chain. Further investigation established that phenylureas bind to the D1 protein of the Photosystem II (PSII) complex.[4] This binding action physically blocks the docking site for the secondary electron acceptor, plastoquinone (QB), thereby interrupting the flow of electrons from the primary electron acceptor, QA.[4] This cessation of electron flow not only halts the production of ATP and NADPH necessary for carbon fixation but also leads to the formation of highly destructive reactive oxygen species, causing rapid cellular damage and ultimately, plant death.[5]
Early Structure-Activity Relationship (SAR) Studies
Once the core chlorophenylurea scaffold was identified, researchers systematically synthesized and tested analogs to understand the relationship between chemical structure and herbicidal potency. Early SAR studies established several key principles:
-
Phenyl Ring Substitution: The position and nature of the chlorine substituent on the phenyl ring were critical. A single chlorine at the para- (4) position (as in Monuron) or dichlorination at the 3 and 4 positions (as in Diuron) conferred high activity.
-
Urea Nitrogens: The N,N-dimethyl substitution on the terminal urea nitrogen was found to be optimal for many of the early, highly active compounds. Replacing one methyl group with a methoxy group led to another family of herbicides, including Linuron.
-
Electron Distribution: The overall electronic properties of the molecule were crucial for binding to the D1 protein. The urea moiety's ability to form hydrogen bonds and the halogenated phenyl ring's hydrophobic interactions were key to its inhibitory function.
Part II: A Parallel Discovery - Chlorophenylureas as Potent Cytokinins
While one branch of research focused on the phytotoxic properties of phenylureas, another uncovered an entirely different and seemingly contradictory activity: the powerful promotion of plant cell division, a hallmark of the hormone class known as cytokinins.
Initial Observations of Cell Division Promotion
Natural cytokinins, such as kinetin and zeatin, are adenine derivatives. However, in 1966, Bruce and Zwar demonstrated that substituted ureas and thioureas, structurally distinct from adenine, could also exhibit cytokinin activity.[6] This opened the door to exploring non-purine-based compounds as plant growth regulators. Diphenylurea (DPU), a simple phenylurea derivative, was found to have weak but distinct cytokinin activity.[7] This foundational work established that the urea backbone could, with the correct substitutions, mimic the biological function of natural cytokinins.
Forchlorfenuron (CPPU): A New Generation of Growth Regulators
The true potential of phenylureas as cytokinins was realized with the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea, commonly known as Forchlorfenuron (CPPU or KT-30).[8][9] CPPU displayed cytokinin activity that was orders of magnitude higher than that of DPU and often surpassed that of natural cytokinins in various bioassays.[6][7] This high potency made it a commercially valuable tool in agriculture and horticulture, used to increase fruit size, enhance fruit set, and promote overall growth in crops like grapes and kiwifruits.[8][10][11]
Mechanistic Insights into Cytokinin-like Activity
The remarkable potency of phenylurea cytokinins stems from two primary factors:
-
Metabolic Stability: Natural cytokinins are tightly regulated in plants and are actively degraded by a class of enzymes called cytokinin oxidases/dehydrogenases (CKO/CKX).[12][13] Phenylurea derivatives like CPPU and Thidiazuron (TDZ) are highly resistant to this degradation.[7][13] This stability allows them to persist in tissues at effective concentrations for longer periods.
-
CKX Inhibition and Receptor Activation: In addition to their inherent stability, some phenylurea derivatives, including CPPU, can actively inhibit the CKO/CKX enzymes, thereby protecting endogenous natural cytokinins from degradation and increasing their overall pool.[13] While they are structurally different from adenine-based cytokinins, evidence suggests that some phenylureas can activate the same cytokinin receptors (like AHK3/AHK4), thereby triggering the downstream signaling cascade that leads to cell division.[13]
Part III: Foundational Methodologies & Protocols
The following protocols are representative of the foundational experimental work that enabled the discovery and characterization of chlorophenylurea compounds.
Protocol: Synthesis of N'-(4-chlorophenyl)-N,N-dimethylurea (Monuron)
This protocol is based on the reaction of p-chlorophenyl isocyanate with dimethylamine, a common method for synthesizing substituted ureas.[2]
Objective: To synthesize Monuron for biological screening.
Materials:
-
p-chlorophenyl isocyanate
-
Dimethylamine (40% solution in water or anhydrous in a suitable solvent)
-
Anhydrous diethyl ether or toluene
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Set up the round-bottom flask in an ice bath on a magnetic stirrer.
-
Dissolve a known quantity of p-chlorophenyl isocyanate (e.g., 0.1 mol) in 150 mL of anhydrous diethyl ether.
-
Slowly add a slight molar excess of dimethylamine solution (e.g., 0.11 mol) to the flask via the dropping funnel over 30-60 minutes with continuous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
A white precipitate of Monuron will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent like ethanol or acetone to achieve high purity.
-
Dry the purified crystals under a vacuum. The product should be a colorless, crystalline solid.[2]
Self-Validation: The identity and purity of the synthesized Monuron can be confirmed by measuring its melting point (174-175°C) and using analytical techniques such as NMR spectroscopy and mass spectrometry to verify the chemical structure.
Protocol: Assay for Photosystem II Inhibition (Hill Reaction Assay)
This classic assay measures the integrity of the PSII electron transport chain by monitoring the reduction of an artificial electron acceptor.
Objective: To determine the inhibitory effect of a chlorophenylurea compound on PSII activity.
Materials:
-
Fresh spinach or pea leaves
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)
-
Reaction buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 5 mM MgCl₂)
-
Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) solution (0.5 mM)
-
Chlorophenylurea compound (e.g., Monuron) dissolved in a suitable solvent (e.g., ethanol, DMSO) at various concentrations.
-
Spectrophotometer capable of reading at 600 nm
-
High-intensity light source
-
Centrifuge and refrigerated rotor
-
Homogenizer (blender or mortar and pestle)
-
Cheesecloth
Procedure:
-
Chloroplast Isolation: Homogenize 50g of deveined leaves in 100 mL of ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth. Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet debris. Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts. Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of reaction buffer.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated chloroplast suspension (e.g., using the Arnon method).
-
Assay Setup: Prepare a series of test tubes. To each, add reaction buffer, the chloroplast suspension (to a final chlorophyll concentration of ~10-20 µg/mL), and the chlorophenylurea compound at the desired final concentration. Include a control with no inhibitor.
-
Reaction Initiation: Add DCPIP solution to one tube. Immediately take a baseline reading at 600 nm (this is the "dark" reading). DCPIP is blue in its oxidized state and colorless when reduced.
-
Place the tube in front of a high-intensity light source.
-
Take readings at 600 nm every 30-60 seconds for 5-10 minutes. The decrease in absorbance indicates the reduction of DCPIP and thus, electron transport.
-
Repeat for all concentrations of the inhibitor.
-
Data Analysis: Calculate the rate of DCPIP reduction (ΔA600/min) for each concentration. Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the activity).
Part IV: Data Compendium
Table 1: Herbicidal Activity and Physical Properties of Early Chlorophenylurea Compounds
| Compound | Chemical Structure | Water Solubility (mg/L) | Acute Oral LD₅₀ (Rat, mg/kg) | Primary Application |
| Monuron | 3-(p-chlorophenyl)-1,1-dimethylurea[14] | 230 | >1000[5] | Non-selective, total weed control[2] |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea[4] | 42 | 3400[4] | Selective pre- and post-emergence[5] |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | 75 | ~1500 | Selective pre- and post-emergence[5] |
| Fenuron | 1,1-dimethyl-3-phenylurea | 3850 | ~6400 | Woody plant control |
Table 2: Cytokinin Activity of Key Phenylurea Derivatives
| Compound | Chemical Name | Relative Activity in Tobacco Callus Assay | Primary Application |
| Diphenylurea (DPU) | N,N'-Diphenylurea | Low | Foundational discovery compound[7] |
| Thidiazuron (TDZ) | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | Very High[6] | Plant tissue culture, cotton defoliant[6][7] |
| Forchlorfenuron (CPPU) | N-(2-chloro-4-pyridyl)-N'-phenylurea[9] | Very High[7] | Fruit sizing and set in agriculture[8] |
Part V: Conclusion and Legacy
The exemplify two distinct paradigms of chemical innovation in the agricultural sciences. The path from Monuron to Diuron represents a classic case of systematic screening followed by mechanistic elucidation and structure-activity optimization, leading to a billion-dollar class of herbicides that fundamentally changed weed management practices. The parallel discovery of the cytokinin-like properties of compounds like CPPU highlights the serendipity inherent in scientific exploration, where a chemical scaffold designed for one purpose reveals an entirely different and equally valuable biological function. The foundational work detailed in this guide not only provided critical tools for agriculture and plant biotechnology but also deepened our fundamental understanding of photosynthesis and hormonal control of plant growth. The principles established in these early studies continue to inform the design and development of new agrochemicals and plant growth regulators today.
References
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Murvanidze, N., Nisler, J. and Werbrouck, S.P.O. (2023). New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture. Acta Horticulturae. Available at: [Link]
-
ResearchGate (n.d.). Phenylurea Herbicides. Available at: [Link]
-
Nisler, J., et al. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. Journal of Experimental Botany, 72(2), 355-370. Available at: [Link]
-
Mok, M.C., & Mok, D.W.S. (1985). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience, 20(5), 867-870. Available at: [Link]
-
Boraychem (2024). Phenylurea: Properties, Applications, and Safety. Available at: [Link]
-
Nisler, J., et al. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. PubMed. Available at: [Link]
-
PubMed Central (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Available at: [Link]
-
ResearchGate (n.d.). Development of herbicides after 1945. Available at: [Link]
-
NCBI (n.d.). Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides. Available at: [Link]
-
AERU, University of Hertfordshire (n.d.). Forchlorfenuron (Ref: KT 30). Available at: [Link]
- Google Patents (2015). US20150099634A1 - Use of forchlorfenuron for promoting plant growth.
- Google Patents (2015). US10244759B2 - Use of forchlorfenuron for promoting plant growth.
-
ResearchGate (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Available at: [Link]
-
Wikipedia (n.d.). Forchlorfenuron. Available at: [Link]
-
Delongbio (n.d.). Forchlorfenuron CPPU KT-30. Available at: [Link]
-
Cambridge Core (2017). Photochemical Degradation of Diuron and Monuron. Weeds, 9(1), 111-116. Available at: [Link]
-
ACS Publications (n.d.). Uptake, distribution, and metabolism of monuron and diuron by several plants. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
NIST WebBook (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Available at: [Link]
-
Pesticide Detectives (n.d.). HERBICIDE Diuron. Available at: [Link]
-
ACS Publications (n.d.). Herbicide Residues, Separation and Colorimetric Determination of Monuron and Diuron Residues. Journal of Agricultural and Food Chemistry. Available at: [Link]
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biological activity screening of 3-Chlorophenylurea derivatives
An In-depth Technical Guide to the Biological Activity Screening of 3-Chlorophenylurea Derivatives
Foreword: The Rationale-Driven Screening Cascade
In the landscape of modern drug and agrochemical discovery, the phenylurea scaffold stands out for its remarkable versatility. Derivatives of this core structure are found in therapeutics targeting oncogenic pathways and in potent herbicides that help secure global food supplies.[1][2][3] Specifically, this compound derivatives represent a chemical space of significant interest, forming the backbone of numerous compounds with demonstrated biological effects.[4][5][6]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the biological screening of novel this compound derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic thinking behind them. We will explore why certain assays are chosen, how they form a self-validating cascade, and how the data from each stage informs the next, ultimately leading to the identification and characterization of lead compounds. This is a guide to screening not just as a process, but as a scientific strategy.
Part 1: Foundational Strategy - A Tiered Approach to Discovery
The initial universe of newly synthesized derivatives is often large and uncharacterized. A brute-force approach, testing every compound in every possible assay, is inefficient and cost-prohibitive. Therefore, a tiered screening cascade is the cornerstone of a successful discovery campaign. This strategy is designed to progressively narrow the field of candidates, dedicating more complex and resource-intensive assays only to the most promising compounds.
The logic is simple: cast a wide, efficient net first (Primary Screening) to identify "hits," then subject those hits to more specific and mechanistically informative assays (Secondary and Mechanistic Screening) to validate and characterize them.
Caption: A rationale-driven screening cascade for this compound derivatives.
Part 2: Primary Screening - Identifying Biologically Active Compounds
The goal of primary screening is high-throughput identification of compounds that exhibit any desired biological activity. For phenylurea derivatives, the most prominent activities are anticancer and herbicidal/plant growth regulation.[1][7]
Anticancer Activity: The Cytotoxicity Screen
A fundamental first step in cancer drug discovery is to assess a compound's ability to kill or inhibit the proliferation of cancer cells.[8] The MTT assay is a robust, cost-effective, and widely used colorimetric method for this purpose, making it an ideal primary screen.[9][10] It indirectly measures cell viability by quantifying the metabolic activity of mitochondria.[9]
Table 1: Representative Primary Cytotoxicity Screening Data
| Compound ID | Concentration (µM) | Cancer Cell Line | % Viability (vs. Control) | Hit? (<_50% Viability) |
| CCPU-001 | 10 | MCF-7 (Breast) | 98.2 ± 4.5 | No |
| CCPU-002 | 10 | MCF-7 (Breast) | 45.1 ± 3.1 | Yes |
| CCPU-003 | 10 | MCF-7 (Breast) | 89.5 ± 5.2 | No |
| CCPU-002 | 10 | HeLa (Cervical) | 38.7 ± 2.8 | Yes |
| CCPU-002 | 10 | HEK293 (Normal) | 91.3 ± 4.9 | No (Good Selectivity) |
Data are presented as mean ± standard deviation.
Protocol 1: MTT Assay for Primary Cytotoxicity Screening
This protocol provides a self-validating system by including untreated controls (100% viability) and positive controls (e.g., Doxorubicin) to ensure the assay is performing correctly.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[9] Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Dilute the compounds in cell culture medium to the final desired screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plates for 48-72 hours. The incubation time should be optimized based on the doubling time of the cell lines.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Compounds that reduce viability below a predefined threshold (e.g., 50%) are considered primary "hits".[11]
Herbicidal & Plant Growth Regulatory Activity
Phenylurea compounds are well-established inhibitors of photosynthesis, making them effective herbicides.[7][12] A simple and effective primary screen involves assessing the impact of the derivatives on seed germination and early root growth of model plant species.
Table 2: Representative Primary Herbicidal Screening Data
| Compound ID | Concentration (µM) | Plant Species | Root Growth Inhibition (%) | Hit? (>80% Inhibition) |
| CCPU-004 | 250 | Brassica napus (Rapeseed) | 92.5 ± 5.3 | Yes |
| CCPU-005 | 250 | Brassica napus (Rapeseed) | 15.1 ± 7.2 | No |
| CCPU-004 | 250 | Amaranthus retroflexus (Pigweed) | 98.1 ± 2.9 | Yes |
| CCPU-004 | 250 | Zea mays (Corn) | 25.6 ± 8.1 | No (Good Selectivity) |
Protocol 2: Seed Germination and Root Growth Inhibition Assay
-
Plate Preparation: Place a sterile filter paper disc in each well of a 24-well plate.
-
Treatment Application: Prepare stock solutions of the derivatives in acetone or DMSO. Dilute to the final screening concentration (e.g., 250 µM) in water.[13] Add 500 µL of the test solution to each well, ensuring the filter paper is saturated. Include a solvent-only control.
-
Seed Plating: Place 5-10 surface-sterilized seeds of a model dicot (e.g., Brassica napus) and a model monocot (e.g., Zea mays) in each well.
-
Incubation: Seal the plates and incubate them in a growth chamber with a defined light/dark cycle and temperature for 5-7 days.
-
Data Acquisition: After the incubation period, measure the length of the primary root for each seedling.
-
Analysis: Calculate the percent inhibition of root growth for each compound relative to the solvent control. Compounds exceeding a defined inhibition threshold (e.g., 80%) are scored as hits.[13]
Part 3: Secondary & Mechanistic Screening - From "Hit" to "Lead"
A primary hit is simply a starting point. Secondary screening is essential to confirm the activity, determine potency (e.g., IC₅₀ value), and begin to elucidate the mechanism of action (MoA).
Mechanism of Action: Kinase Inhibition
The diarylurea scaffold, of which this compound is a member, is a well-established pharmacophore for potent kinase inhibitors.[14][15] Many of these compounds function as "Type II" inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[14] Therefore, a logical next step for cytotoxic hits is to screen them against a panel of relevant kinases, such as those in the Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in cancer.[16][17]
Caption: Potential inhibition of the Raf/MEK/ERK pathway by a this compound derivative.
Table 3: Representative Kinase Inhibition Profile of Hit Compound CCPU-002
| Target Kinase | IC₅₀ (nM) |
| B-Raf | 55 ± 8 |
| VEGFR-2 | 89 ± 12 |
| CDK2 | >10,000 |
| EGFR | 7,500 ± 450 |
IC₅₀ is the concentration required for 50% inhibition of enzyme activity.
Protocol 3: Generic Fluorescence-Based Kinase Inhibition Assay
Enzyme inhibitor screening services and kits provide high-throughput assays for determining IC₅₀ values.[18][19] The general principle involves measuring the consumption of ATP or the phosphorylation of a substrate.
-
Reagent Preparation: Prepare assay buffer, the purified target kinase enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Compound Plating: In a 384-well plate, perform a serial dilution of the hit compound (e.g., CCPU-002) to create a dose-response curve.
-
Kinase Reaction: Add the kinase, substrate, and test compound to the wells and allow a brief pre-incubation. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. In many commercial kits (e.g., ADP-Glo™), a luciferase-based system is used to quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.
-
Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 4: Compound Integrity and Data Interpretation
The biological data is only as reliable as the quality of the compounds being tested.
-
Purity and Identity: Before any biological screening, the identity and purity of each synthesized this compound derivative must be rigorously confirmed using standard analytical techniques.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, which should typically be >95%.[20]
-
-
Interpreting Potency and Selectivity:
-
IC₅₀ (Half-maximal Inhibitory Concentration): This value represents the potency of the compound. A lower IC₅₀ indicates a more potent compound.[11]
-
Selectivity Index (SI): For anticancer agents, this is a critical parameter. It is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line (SI = IC₅₀_normal / IC₅₀_cancer). A higher SI value is desirable, as it indicates the compound is preferentially toxic to cancer cells, suggesting a wider therapeutic window.[9]
-
Conclusion
The screening of this compound derivatives is a journey that begins with a broad survey of biological potential and systematically funnels down to a deep, mechanistic understanding of the most promising candidates. By employing a logical, tiered cascade of assays—from high-throughput cytotoxicity and herbicidal screens to specific enzyme inhibition profiles—researchers can efficiently navigate this chemical space. This guide provides the strategic framework and validated protocols necessary to not only identify active compounds but to understand their function, paving the way for the development of next-generation therapeutics and agrochemicals.
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A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (n.d.). PubMed. [Link]
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In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
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Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]
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Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). MDPI. [Link]
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Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (n.d.). PubMed. [Link]
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What is an Inhibition Assay? (n.d.). Biobide. [Link]
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Inhibitor Screening Kits. (n.d.). Biocompare. [Link]
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IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). Semantic Scholar. [Link]
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Phenylurea: Properties, Applications, and Safety. (2024). Boraychem. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
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Enzyme Inhibition & DDI Studies. (n.d.). BioIVT. [Link]
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Cytotoxicity Assays. (n.d.). Boster Bio. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. [Link]
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Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). ResearchGate. [Link]
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Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). National Institutes of Health. [Link]
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Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. (2019). ResearchGate. [Link]
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Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). PubMed. [Link]
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Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (2003). Chemical Journal of Chinese Universities. [Link]
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Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. (2007). ResearchGate. [Link]
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Chloroxuron. (n.d.). Wikipedia. [Link]
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Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (2015). ResearchGate. [Link]
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). National Institutes of Health. [Link]
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Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). ResearchGate. [Link]
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Evaluation of the Herbicidal Efficiency of The Newly Formulated Urea Citrate As 20 % Soluble Liquid Under Laboratory and Greenhouse Conditions. (2022). ResearchGate. [Link]
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Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). Semantic Scholar. [Link]
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Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. (n.d.). ResearchGate. [Link]
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Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. (2022). Royal Society of Chemistry. [Link]
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Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica. [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry. [Link]
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Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]
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A Guide to the Spectroscopic Characterization of 3-Chlorophenylurea
Abstract
Introduction: The Importance of Structural Verification
3-Chlorophenylurea is a urea derivative containing a meta-substituted chlorine atom on the phenyl ring. Phenylureas are a class of compounds with significant interest in agriculture as herbicides and in medicinal chemistry as scaffolds for various therapeutic agents. For any application, unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for which regulatory bodies and scientific journals have stringent standards.
Spectroscopic methods provide a detailed "fingerprint" of a molecule's structure. Mass spectrometry determines the molecular weight and elemental composition. Infrared spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry. This guide will detail the principles, experimental considerations, and data interpretation for each of these techniques in the context of this compound.
Molecular Structure and Isomeric Considerations
The molecular structure of this compound is foundational to interpreting its spectra. The numbering convention used throughout this guide is shown below. A key aspect of the analysis will be to differentiate the 3-chloro isomer from its ortho (2-chloro) and para (4-chloro) counterparts, a task for which NMR spectroscopy is particularly well-suited.
Molecular Formula: C₇H₇ClN₂O Molecular Weight: 170.59 g/mol
![Image of the chemical structure of this compound with atoms numbered for spectral assignment.]
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is the first line of analysis, providing the molecular weight of the compound. Under Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
Expected Mass Spectrum of this compound
The mass spectrum of the isomeric 4-Chlorophenylurea provides an excellent proxy for what to expect from the 3-chloro isomer, as the fragmentation pathways are largely governed by the functional groups rather than the substitution position.[1]
-
Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. For this compound (C₇H₇ClN₂O), the expected nominal mass is 170 amu. A crucial feature is the isotopic pattern of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M⁺ peak at m/z 170 (containing ³⁵Cl) and an "M+2" peak at m/z 172 (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
-
Key Fragmentation Patterns: The fragmentation pattern provides structural clues. The urea and phenyl groups direct the fragmentation as follows:
-
Loss of NH₂CO: Cleavage of the bond between the phenyl ring and the nitrogen can lead to the formation of the 3-chlorophenyl radical and a charged urea fragment, or more commonly, the 3-chloroaniline radical cation at m/z 127/129 . This fragment will also exhibit the 3:1 isotopic ratio.
-
Formation of Chlorophenyl Isocyanate: A common rearrangement can lead to the formation of the 3-chlorophenyl isocyanate radical cation at m/z 153/155 .
-
Data Summary: Mass Spectrometry
(Based on data for the isomeric 4-Chlorophenylurea)[1]
| m/z (Mass/Charge) | Proposed Fragment Ion | Key Feature |
| 170 / 172 | [C₇H₇ClN₂O]⁺ (Molecular Ion) | 3:1 intensity ratio, confirms presence of one Cl atom. |
| 127 / 129 | [C₆H₆ClN]⁺ | Fragment corresponding to 3-chloroaniline radical cation. |
| 153 / 155 | [C₇H₄ClNO]⁺ | Fragment corresponding to 3-chlorophenyl isocyanate radical cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or through a gas chromatograph (GC).
-
Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded by a 70 eV electron beam.
-
Acceleration: The resulting positively charged ions are accelerated by an electric field into the mass analyzer.
-
Detection: Ions are separated based on their m/z ratio and detected, generating the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for functional group identification.
Interpretation of the this compound IR Spectrum
The key functional groups in this compound are the urea (N-H and C=O bonds) and the substituted aromatic ring.
-
N-H Stretching: The N-H bonds of the primary (-NH₂) and secondary (-NH-) amine groups in the urea moiety will exhibit strong, sharp to moderately broad absorptions in the region of 3200-3500 cm⁻¹ . Typically, primary amines show two bands (symmetric and asymmetric stretching), while secondary amines show one.
-
C=O Stretching (Amide I Band): The carbonyl group of the urea is expected to produce a very strong, sharp absorption peak around 1650-1700 cm⁻¹ . Its exact position can be influenced by hydrogen bonding.
-
N-H Bending (Amide II Band): The bending vibration of the N-H bond is typically observed near 1550-1640 cm⁻¹ .
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the phenyl ring results in several weaker, sharp peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.
-
C-Cl Stretching: The carbon-chlorine bond stretch appears in the fingerprint region, typically between 600-800 cm⁻¹ .
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "oop" bands between 680-900 cm⁻¹ . For meta-disubstitution, strong bands are expected around 770-810 cm⁻¹ and 680-725 cm⁻¹.
Data Summary: Infrared Spectroscopy
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3200 - 3500 | Strong, Sharp/Broad | N-H Stretch | Urea (-NH, -NH₂) |
| 3000 - 3100 | Medium to Weak | C-H Stretch | Aromatic Ring |
| 1650 - 1700 | Very Strong, Sharp | C=O Stretch (Amide I) | Urea Carbonyl |
| 1550 - 1640 | Strong | N-H Bend (Amide II) | Urea Amine |
| 1450 - 1600 | Medium to Weak, Sharp | C=C Stretch | Aromatic Ring |
| 680 - 810 | Strong | C-H Out-of-Plane Bend | meta-substituted Aromatic |
| 600 - 800 | Medium to Strong | C-Cl Stretch | Aryl Halide |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument passes infrared radiation through the sample and the resulting interferogram is mathematically converted to a spectrum via a Fourier transform.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring protons. For this compound, we expect signals from the urea N-H protons and the four aromatic protons.
-
Solvent Choice: A crucial experimental choice is the solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for urea-containing compounds.[2] It is an excellent solvent and its ability to form hydrogen bonds slows down the proton exchange of the N-H protons, allowing them to be observed as distinct, often broad, signals.[2]
-
N-H Protons: The protons on the nitrogen atoms (-NH and -NH₂) are expected to appear as broad singlets in the downfield region, typically between 6.0 and 9.0 ppm . Their chemical shift can be concentration-dependent. The -NH- proton attached to the ring will likely be further downfield than the -NH₂ protons due to the deshielding effect of the aromatic ring.
-
Aromatic Protons (H-2, H-4, H-5, H-6): The four protons on the chlorophenyl ring are in distinct chemical environments.
-
H-2: This proton is ortho to the urea group and meta to the chlorine. It will appear as a singlet or a narrow triplet (due to small meta couplings) and will be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing urea group. Expected around ~7.6-7.8 ppm .
-
H-6: This proton is ortho to both the urea and the chlorine atom. It will be a doublet of doublets and also significantly downfield.
-
H-4 & H-5: These protons are further from the urea group and will be more upfield. H-5 is expected to be a triplet, while H-4 will be a doublet of doublets. They will likely appear in the range of ~7.0-7.4 ppm .
-
Data Summary: Predicted ¹H NMR
(Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | Broad Singlet | 1H | -NH-Ph | Secondary amide proton, deshielded by aromatic ring. |
| ~7.7 | Triplet (or Singlet) | 1H | H-2 | Ortho to urea group, most deshielded aromatic proton. |
| ~7.3 | Multiplet | 2H | H-4, H-6 | Aromatic protons ortho/para to Chlorine. |
| ~7.1 | Triplet | 1H | H-5 | Aromatic proton meta to both substituents. |
| ~6.1 | Broad Singlet | 2H | -NH₂ | Primary amide protons, exchangeable. |
¹³C NMR Spectroscopy of this compound
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
-
Carbonyl Carbon (C=O): The urea carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 152-156 ppm .
-
Aromatic Carbons: The six aromatic carbons will give six distinct signals.
-
C-1 (ipso- to NH): This carbon, directly attached to the nitrogen, will be found around ~140-142 ppm .
-
C-3 (ipso- to Cl): The carbon bearing the chlorine atom will be found around ~133-135 ppm .
-
Other Aromatic Carbons (C-2, C-4, C-5, C-6): These carbons will resonate in the typical aromatic region of ~115-131 ppm . The specific shifts are influenced by the electronic effects of both the urea and chlorine substituents.
-
Data Summary: Predicted ¹³C NMR
(Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O (Urea) |
| ~141 | C-1 |
| ~134 | C-3 |
| ~131 | C-5 |
| ~122 | C-6 |
| ~118 | C-2 |
| ~117 | C-4 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
¹H NMR Data Acquisition (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Data Acquisition (125 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: ≥1024 scans (due to low natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Integrated Spectroscopic Workflow
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
This guide outlines the comprehensive spectroscopic analysis required to confirm the structure of this compound. By integrating data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, a complete and validated structural assignment can be achieved. The characteristic isotopic signature of chlorine in MS, the key functional group vibrations in IR, and the detailed connectivity map from NMR together provide a powerful, self-validating system. The presented protocols and data interpretations, based on established principles and analysis of close structural analogs, offer a reliable framework for researchers engaged in the synthesis and characterization of phenylurea derivatives and other related compounds.
References
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SpectraBase. (n.d.). 1-Benzyl-3-(o-chlorophenyl)urea. Wiley. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 1,3-Bis(3-chlorophenyl)urea. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 1-butyl-3-(o-chlorophenyl)urea. Wiley. Retrieved January 14, 2026, from [Link]
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GSRS. (2025). This compound. Global Substance Registration System. Retrieved January 14, 2026, from [Link]
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PubChemLite. (2025). 1-allyl-3-(3-chlorophenyl)urea (C10H11ClN2O). Université du Luxembourg. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Kovalenko, V. I., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 56, 55-61. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4-Chlorophenylurea. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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The Chlorophenyl Urea Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The chlorophenyl urea moiety represents a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous biologically active compounds. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of chlorophenyl ureas, with a primary focus on their applications as kinase inhibitors and anticancer agents. We will delve into the critical structural features governing their biological activity, offering field-proven insights into the causality behind experimental choices in their design and synthesis. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data analysis, and visual representations of key concepts to facilitate the rational design of next-generation therapeutics.
Introduction: The Versatility of the Chlorophenyl Urea Core
Chlorophenyl ureas are a class of organic compounds characterized by a central urea linkage flanked by at least one chlorophenyl group. The urea functional group, with its capacity for forming multiple, stable hydrogen bonds, is a key pharmacophore that facilitates critical interactions with biological targets.[1] The presence and position of the chlorine atom(s) on the phenyl ring significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.
This scaffold has demonstrated a remarkable range of biological activities, including potent kinase inhibition, antiproliferative effects against various cancer cell lines, and herbicidal properties.[2][3][4] The tunability of the chlorophenyl urea core, allowing for the introduction of diverse substituents on either side of the urea linkage, makes it an attractive starting point for the development of targeted therapies.
The Core Tenets of Chlorophenyl Urea Structure-Activity Relationships
The biological activity of chlorophenyl ureas is intricately linked to their three-dimensional structure and the nature of their substituents. The following sections dissect the key SAR principles that govern their efficacy, particularly as kinase inhibitors.
The Essential Role of the Urea Moiety
The diaryl urea motif is a cornerstone of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[5] The two N-H groups of the urea are critical for activity, forming key hydrogen bond interactions with the kinase hinge region and a conserved glutamate residue in the αC-helix. This bidentate hydrogen bonding is a recurring theme in the interaction of urea-based inhibitors with their kinase targets.
Impact of Chlorine Substitution
The position and number of chlorine atoms on the phenyl ring have a profound effect on the activity of these compounds. The electron-withdrawing nature of chlorine enhances the electrophilicity of the urea group, potentially strengthening its hydrogen bonding capabilities.
-
Position: The position of the chlorine atom can influence binding affinity and selectivity. For instance, in a series of diaryl ureas, compounds with a 4-chloro substitution on the phenyl ring proximal to the urea group exhibited stronger antiproliferative activity compared to their non-chlorinated analogs.
-
Multiple Substitutions: The introduction of additional electron-withdrawing groups, such as a trifluoromethyl group alongside a chlorine atom (e.g., 4-chloro-3-(trifluoromethyl)phenyl), has been shown to be highly effective in enhancing anticancer activity.[3]
The Influence of the Second Aryl Group and Terminal Substituents
The nature of the second aryl group and its substituents provides a crucial handle for modulating potency, selectivity, and pharmacokinetic properties.
-
Heterocyclic Rings: The incorporation of heterocyclic ring systems, such as pyridine, pyrazole, or isoxazole, can introduce additional hydrogen bond donors and acceptors, leading to enhanced interactions with the target protein.[6][7]
-
Hydrophobic Groups: The introduction of hydrophobic moieties can enhance binding to hydrophobic pockets within the kinase active site.
-
Amide and Sulfonamide Groups: The derivatization of a terminal amino group with various acyl and sulfonyl chlorides allows for the systematic exploration of the chemical space and the optimization of biological activity.[5]
Quantitative Analysis of Structure-Activity Relationships
To provide a clearer understanding of the SAR principles, the following tables summarize the in vitro biological activities of representative chlorophenyl urea derivatives against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Substituted Chlorophenyl Ureas
| Compound ID | R1 (Chlorophenyl Ring) | R2 (Second Aryl/Substituent) | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Cl | 4-methylphenyl | HT-29 | >100 | [8] |
| 1b | 4-Cl | 4-methylbenzoyl | HT-29 | 15.2 | [8] |
| 1c | 4-Cl | benzoyl | HT-29 | 5.1 | [3] |
| 2a | 4-Cl | 4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl | A549 | 2.39 ± 0.10 | [9] |
| 2b | 4-Cl | 4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl | HCT-116 | 3.90 ± 0.33 | [9] |
| 3a | 4-Cl, 3-aryl | p-aryl with morpholine | MDA-MB-231 | 3.61 ± 0.97 | [7] |
| 3b | 4-Cl, 3-aryl | p-aryl with pyridine-3-yl | MCF-7 | 7.61 ± 0.99 | [7] |
Table 2: Kinase Inhibitory Activity of Chlorophenyl Urea Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4a | Chk1 | 3-10 | [6] |
| Sorafenib (analog) | c-Raf | 6 | [3] |
| Sorafenib (analog) | VEGFR-2 | 90 | [3] |
| 5a | VEGFR-2 | 0.14 | [3] |
| 5b | VEGFR-2 | 0.15 | [3] |
Synthetic Methodologies: A Practical Guide
The synthesis of chlorophenyl ureas is typically straightforward, with the most common method involving the reaction of a chlorophenyl isocyanate with a primary or secondary amine.
General Synthesis of 1-(Chlorophenyl)-3-aryl Ureas
This protocol outlines a general and widely used method for the synthesis of diarylureas.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(4-aminophenyl)urea
-
Dissolution of Amine: Dissolve 4-phenylenediamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Isocyanate: Add a solution of 4-chlorophenyl isocyanate in the same solvent dropwise to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, collect the resulting solid precipitate by filtration, wash it with the solvent to remove any unreacted starting materials, and dry it under a vacuum to yield the final product.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Caption: General workflow for the synthesis of 1-(chlorophenyl)-3-aryl ureas.
Biological Evaluation: Protocols for Activity Assessment
The biological evaluation of newly synthesized chlorophenyl ureas is critical to understanding their therapeutic potential. The following protocols outline standard assays for determining antiproliferative and kinase inhibitory activities.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the chlorophenyl urea compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cell viability assay.
Kinase Inhibitory Activity: In Vitro Kinase Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on their target kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Compound Preparation: Prepare serial dilutions of the chlorophenyl urea compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (which is proportional to kinase activity). Luminescence is a common readout.[12]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Mechanism of Action: Targeting Key Signaling Pathways
Chlorophenyl ureas exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Several chlorophenyl urea derivatives have been shown to inhibit this pathway, often by targeting kinases within the cascade.[1][7] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by chlorophenyl urea derivatives.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the development and progression of various cancers. Certain chlorophenyl ureas have been designed to dually inhibit the PI3K/Akt/mTOR and Hedgehog pathways, offering a multi-pronged approach to cancer therapy.[7]
Caption: Modulation of the Hedgehog signaling pathway by chlorophenyl ureas.
Conclusion and Future Perspectives
The chlorophenyl urea scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of the urea moiety for target engagement and the profound influence of substitutions on the phenyl rings in fine-tuning biological activity. The detailed experimental protocols provided herein serve as a practical resource for researchers in the field.
Future research in this area will likely focus on the development of next-generation chlorophenyl ureas with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The continued exploration of novel substitutions and the application of computational modeling will undoubtedly accelerate the discovery of new and effective therapies based on this remarkable scaffold.
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Methodological & Application
Application Notes and Protocols for 3-Chlorophenylurea (CPPU) in Fruit Set and Development Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the application of 3-Chlorophenylurea, commonly known as Forchlorfenuron (CPPU or KT-30), a potent synthetic cytokinin, for research in fruit science. CPPU is widely recognized for its efficacy in promoting cell division, which translates to significant enhancements in fruit set, size, and overall yield.[1][2][3] Its bioavailability is reported to be 10 to 100 times higher than that of other cytokinins like 6-BA, making it a powerful tool in both agricultural production and controlled research environments.[4][5] This guide delves into the molecular mechanism of CPPU, provides detailed, field-proven protocols for its application, and outlines robust methodologies for evaluating its physiological and biochemical effects on fruit development.
Part 1: Molecular Mechanism and Physiological Rationale
The Cytokinin Signaling Cascade Activated by CPPU
This compound (CPPU) is a phenylurea-type synthetic plant growth regulator that mimics the activity of natural cytokinins.[6][7] Unlike natural adenine-type cytokinins, phenylurea derivatives are highly stable in plant tissues because they are not readily degraded by the enzyme cytokinin oxidase/dehydrogenase (CKX), which contributes to their high potency.[6]
The primary action of CPPU is the stimulation of cell division (cytokinesis) and cell expansion.[4][8] This is achieved by activating the canonical cytokinin signaling pathway, a two-component phosphorelay system.[6]
-
Reception: CPPU binds to cytokinin receptors, which are histidine kinases (AHKs) located in the endoplasmic reticulum membrane.[6][9]
-
Transduction: This binding triggers a phosphorylation cascade. The activated receptor autophosphorylates and transfers the phosphate group to a histidine phosphotransfer protein (AHP). The AHP then translocates from the cytoplasm to the nucleus.[6][9]
-
Response: In the nucleus, the AHP phosphorylates a type-B Arabidopsis Response Regulator (ARR), which is a transcription factor. The activated type-B ARR binds to the promoter regions of cytokinin-responsive genes, initiating their transcription. These genes include those directly involved in cell cycle progression (e.g., cyclins and cyclin-dependent kinases) and type-A ARRs, which act as negative feedback regulators of the pathway.[6][10][11]
This signaling cascade ultimately promotes rapid cell division and differentiation, which is the foundational reason for CPPU's dramatic effect on fruit size.[5][12] Studies have shown that CPPU-induced fruit growth is primarily due to an increase in cell number, not just cell size.[7][13][14]
Caption: CPPU-activated cytokinin signaling pathway.
Interaction with Other Phytohormones
The effect of CPPU is not isolated; it involves significant crosstalk with other phytohormone pathways. Application of CPPU has been shown to increase the endogenous levels of gibberellins (GA) and auxins (IAA) while decreasing abscisic acid (ABA) in the fruit.[8][15] This hormonal shift creates a synergistic effect:
-
Gibberellins (GA): Work with cytokinins to promote cell division and expansion, contributing to final fruit size.[16]
-
Auxins (IAA): Are critical for fruit set and preventing the abscission (dropping) of young fruit.[8][16]
-
Abscisic Acid (ABA): Is primarily a growth inhibitor and promotes senescence and abscission. Lowering ABA levels helps retain fruit.[8][15]
This rebalancing of hormones is crucial for preventing premature fruit drop and ensuring resources are mobilized from leaves to the developing fruit.[8]
Part 2: Experimental Application Protocols
CAUTION: CPPU is a potent plant growth regulator. Researchers should wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, during preparation and application.[17]
Stock and Working Solution Preparation
CPPU is typically a crystalline powder with low solubility in water but good solubility in organic solvents.[2]
Protocol: 1000 ppm (mg/L) Stock Solution
-
Weighing: Accurately weigh 100 mg of CPPU (99% purity) powder.
-
Dissolution: Place the powder in a 100 mL volumetric flask. Add a small amount (5-10 mL) of an organic solvent like ethanol or isopropanol to completely dissolve the powder.[2] Gently swirl until no solid particles are visible.
-
Causality Note: Using an organic solvent first is critical for complete dissolution. Attempting to dissolve CPPU directly in a large volume of water will result in an incomplete and non-homogenous solution.
-
-
Dilution: Once fully dissolved, bring the volume up to the 100 mL mark with deionized water. Mix thoroughly by inverting the flask several times.
-
Storage: Store the stock solution in a labeled, sealed container at 4°C, protected from light.[17] For long-term storage, aliquoting and freezing (-20°C) is recommended to prevent degradation.
Protocol: Preparation of Working Solutions
To prepare a working solution, use the formula: C1V1 = C2V2 (C1 = Stock Concentration, V1 = Volume of Stock, C2 = Final Concentration, V2 = Final Volume)
Example: To make 1 L (1000 mL) of a 10 ppm working solution from a 1000 ppm stock: V1 = (10 ppm * 1000 mL) / 1000 ppm = 10 mL Procedure: Add 10 mL of the 1000 ppm stock solution to a 1 L flask and bring the volume to 1000 mL with deionized water.
Application Strategies: Concentration and Timing
The efficacy of CPPU is highly dependent on the plant species, cultivar, developmental stage, and environmental conditions. Application during the early stages of fruit development, when cell division is most active, is crucial for maximizing its effect on fruit size.[7][18] Applying too late may have minimal effect on size but can delay ripening.[17][18]
Table 1: Recommended CPPU Concentrations and Application Timings for Various Fruit Crops
| Crop | Recommended Concentration (ppm) | Application Timing & Method | Expected Outcomes | Reference(s) |
| Grapes | 5 - 20 mg/L | Dip or spray young fruit clusters 10-15 days after flowering. | Increased berry size, cluster weight. May delay maturation. | [4][12][19] |
| Kiwifruit | 5 - 20 mg/L | Dip or spray young fruit 20-25 days after flowering. | Significantly increases fruit size and weight. | [4][7] |
| Melons | 5 - 20 mg/L | Apply to the fruit stalk (pedicel) on the day of flowering or one day before/after. | Promotes fruit set, especially in parthenocarpic development. | [4][12][20] |
| Litchi | 5 mg/L | Spray clusters at various stages (e.g., 2-8 weeks after full bloom). | Increases fruit set and retention; may suppress color development. | [18] |
| Apples | 2.5 - 10 mg/L | Spray at petal fall or when fruitlets are ~12 mm in diameter. | Increases fruit size. May require co-application with a thinning agent. | [21] |
| Blueberries | 2 grams a.i. per acre | First application at 80% bloom, second ~14 days later. | Improves fruit set and size. | [17] |
| Figs | 10 - 15 ppm | Spray when average fig diameter is 12-15 mm. | Increases size of the Breba crop. | [17] |
| Tomato | N/A (Research) | Applied to unpollinated ovaries in lab settings. | Induces parthenocarpic (seedless) fruit development. | [13][14][22] |
-
Self-Validation Insight: Always include a range of concentrations in preliminary studies to determine the optimal dose for your specific cultivar and growing conditions. Over-application can lead to misshapen fruit or negative effects on the plant.[21]
Application Methods
-
Fruit/Cluster Dipping: This method provides the most precise and consistent application, ensuring uniform coverage of the target tissue. It is ideal for research where minimizing variability is critical.[7][12]
-
Protocol: Prepare the working solution in a beaker. Gently dip each young fruit or flower cluster into the solution for 2-3 seconds. Allow excess liquid to drip off.
-
-
Foliar/Directed Spray: More practical for larger-scale applications. It is crucial to achieve thorough coverage of the target fruit.[12][17]
-
Protocol: Use a fine-mist sprayer to apply the working solution. For research purposes, spray until runoff is just about to occur. To enhance uptake, especially on waxy surfaces, the addition of a non-ionic surfactant (e.g., 0.1% v/v) is recommended.[17]
-
Causality Note: Apply under slow-drying conditions (early morning, late afternoon) to prolong the contact time of the solution on the fruit surface, maximizing absorption.[12]
-
Part 3: Evaluation of CPPU Efficacy
A robust experimental design should include untreated controls and vehicle controls (plants treated with the same solution minus CPPU) to differentiate the effects of the chemical from the application process itself.
Quantifying Fruit Set and Yield
-
Fruit Set (%): Tag a representative number of flowers at anthesis on each plant/replicate. Count the number of fruits that develop from these tagged flowers several weeks later.
-
Fruit Set % = (Number of Fruits Developed / Number of Flowers Tagged) * 100
-
-
Fruit Retention: Monitor fruit drop over time by counting the number of fruits remaining on the tagged branches. CPPU is known to reduce premature fruit drop.[8][18]
-
Total Yield: At harvest, measure the total weight (kg) and number of fruits per plant or per unit area.[23]
Assessing Fruit Growth and Quality
Measurements should be taken at regular intervals throughout development and at the final harvest.
Table 2: Key Parameters for Evaluating Fruit Quality
| Parameter | Measurement Method | Rationale & Causality |
| Fruit Size & Weight | Digital calipers (length, diameter); analytical balance (weight). | Primary indicators of CPPU efficacy. Directly reflects increased cell division and expansion.[7][23][24] |
| Firmness | Penetrometer or texture analyzer. | Measures flesh integrity. CPPU can sometimes increase firmness due to enhanced cell wall development.[15] |
| Total Soluble Solids (TSS) | Digital or handheld refractometer (°Brix). | Indicates sugar content. CPPU effects can be variable; it may delay sugar accumulation.[15][18] |
| Color | Colorimeter (e.g., Lab* values) or visual rating scales. | Measures ripeness and marketability. CPPU often delays color development (ripening inhibition).[18][25] |
| Dry Matter Content | Weighing a sample before and after oven-drying to a constant weight. | Reflects the accumulation of solids (sugars, starches, structural compounds). |
Residue Analysis
For professionals in drug development or food safety, quantifying CPPU residues in fruit tissue is essential.
-
Sample Preparation: Typically involves homogenization of the fruit tissue followed by a solvent extraction, often using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[26][27]
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and sensitive methods for detecting and quantifying CPPU residues.[26][28][29][30] These techniques can achieve limits of determination as low as 1 µg/kg.[26] Residue levels are highest immediately after application and decrease over time.[29]
Part 4: Example Experimental Workflow
This diagram illustrates a logical workflow for a study investigating the effect of CPPU on kiwifruit development.
Caption: A typical experimental workflow for a CPPU fruit study.
References
- Vertex AI Search. (2025, January 12). How Forchlorfenuron Enhances Fruit Size and Agricultural Productivity.
- EPA.
- ResearchGate. (PDF)
- Katyayani Organics. Forchlorfenuron 0.1 % – CPPU.
- Zhengzhou Delong Chemical Co., Ltd. (2017, October 10). How to Use Forchlorfenuron(CPPU).
- Vertex AI Search. (2026, January 5). Optimizing Crop Yields: A Guide to Forchlorfenuron (CPPU).
- PLOS One. Cytokinin-Induced Parthenocarpic Fruit Development in Tomato Is Partly Dependent on Enhanced Gibberellin and Auxin Biosynthesis.
- Matsumoto-Kitano, M., et al. (2012, August 3).
- MDPI. (2023, October 25). The Role of Cytokinins during the Development of Strawberry Flowers and Receptacles.
- R Discovery. (2012, August 3).
- Greentree Chemical Co., LIMITED. (2026, January 8). How to detect the residue of CPPU in fruits?.
- IOPScience. Effects of the application of forchlorfenuron (CPPU) on the composition of verdejo grapes.
- Liu, X., et al. (2022, November 22). Post-Bloom CPPU Application Is Effective at Improving Fruit Set and Suppressing Coloration but Ineffective at Increasing Fruit Size in Litchi. MDPI.
- Mian, G., & Consolini, M. (2024, September 2). A Multi-year Investigation of Forchlorfenuron Effect on Fruit Quality in A. chinensis var. chinensis. Preprints.org.
- Frontiers. (2022, March 3). Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.).
- Zhengzhou Delong Chemical Co., Ltd. (2019, June 19). How to use CPPU.
- Delong Chemical. (2022, December 16). Application technology of Forchlorfenuron CPPU KT-30on fruits and vegetables.
- ResearchGate. Effect of CPPU on fruit development in A. chinensis 'Hongyang'.
- ASHS Journals. CPPU Improves Fruit Setting and Growth in Greenhouse-grown Oriental Melons.
- Benchchem. A Comparative Guide to 4-Chlorophenylurea (4-CPU) and Forchlorfenuron (CPPU) in Fruit Development.
- Int.J.Curr.Microbiol.App.Sci. (2020, May 10). Forchlorfenuron (CPPU): A Promising Plant Growth Regulator Augments Fruit Size, Fruit Weight, Quality and Yield of Kiwifruit.
- Ageruo Biotech. Forchlorfenuron CPPU KT-30.
- ResearchGate. (PDF) Analysis and residue levels of forchlorfenuron (CPPU)
- ResearchGate. (PDF) Dissipation and Residue of Forchlorfenuron in Citrus Fruits.
- International Society for Horticultural Science. EFFECT OF FORCHLORFENURON (CPPU) COMBINED WITH NAA AND CARBARYL ON FRUIT SET AND FRUIT CHARACTERISTICS IN TWO APPLE CULTIVARS.
- Ageruo Biotech. High Purity Plant Growth Hormones Fruit Enlargement Forchlorfenuron CPPU 99% KT-30.
- ResearchGate. (2025, August 7). The Thinning Effect of 3-chlorophenoxy-α-propionamide (3-CPA) in Paloro Peach.
- PubMed Central. Signaling in plants.
- International Journal of Horticultural Science. (2025, July 8). Yield and fruit quality response to foliar application of biostimulants in an apple orchard.
- ResearchGate. Effect of foliar spraying with Forchlorfenuron on late fruit quality and physio-biochemical indices of fig fruits.
- Hu, G-B., et al. (2016, July 7). Effect of CPPU on Carbohydrate and Endogenous Hormone Levels in Young Macadamia Fruit. PubMed.
- MDPI. (2023, March 30). Development of Analytical Methods to Analyze Pesticide Residues.
- PubMed Central. Discovery of nitrate-CPK-NLP signalling in central nutrient-growth networks.
- Sabir, F. K. Growth, yield, and fruit quality responses of three cucumber (Cucumis sativus L.)
- YouTube. (2021, July 31). Signal Transduction in Plants.
- MDPI. (2024, January 4). Effects of Different Foliar Fertilizer Treatments on Fruit Quality of the Korla Fragrant Pear.
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Application Notes & Protocols: Utilizing 3-Chlorophenylurea (CPPU) as a Potent Cytokinin Analog in Plant Tissue Culture
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the effective use of 3-Chlorophenylurea (CPPU), also known as Forchlorfenuron, as a highly active cytokinin analog in plant tissue culture media. This document delineates the mechanistic underpinnings of CPPU action, provides validated protocols for its application, and offers insights into experimental design for achieving desired morphogenic outcomes.
Introduction: The Role and Potency of CPPU in Plant Morphogenesis
Cytokinins are a class of plant growth regulators (PGRs) that are central to the regulation of cell division, growth, and differentiation. In the realm of plant tissue culture, cytokinins are indispensable for inducing organogenesis, particularly shoot formation, and promoting cell proliferation in callus and suspension cultures. While naturally occurring cytokinins like zeatin and kinetin are widely used, synthetic analogs often offer enhanced stability and activity.
This compound (CPPU or Forchlorfenuron) is a synthetic phenylurea-type cytokinin that exhibits exceptionally high activity, often reported to be 10 to 100 times more potent than many other commonly used cytokinins.[1] Its primary role in tissue culture is to stimulate cell division and shoot proliferation, making it a valuable tool for micropropagation, genetic transformation, and the production of secondary metabolites.[2][3] Understanding the nuances of its application is critical to harnessing its full potential while avoiding potential inhibitory effects associated with its high potency.
Mechanism of Action: How CPPU Influences Plant Cellular Pathways
CPPU, like other cytokinins, exerts its effects by interacting with the cytokinin signaling pathway. While it is a synthetic molecule, it effectively mimics endogenous cytokinins, binding to and activating cytokinin receptors, which are typically histidine kinases located in the endoplasmic reticulum.[4][5] This binding event initiates a phosphorelay signaling cascade.
The signal is transduced from the receptor to a series of histidine phosphotransfer proteins (HPts) and finally to response regulators (RRs) in the nucleus.[4][5] These response regulators, upon phosphorylation, act as transcription factors, modulating the expression of a wide array of genes, including those involved in cell cycle progression (e.g., cyclins and cyclin-dependent kinases) and organ development.[6][7] This ultimately leads to the profound physiological responses observed, such as enhanced cell division and shoot initiation.[2][8]
Caption: Simplified signaling cascade initiated by CPPU binding to cytokinin receptors.
Preparation of CPPU Stock Solutions: A Critical First Step
Due to its high potency, CPPU is used in very small quantities, necessitating the preparation of a concentrated stock solution for accurate and convenient addition to tissue culture media. CPPU is sparingly soluble in water but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[9][10]
Protocol: Preparation of a 1 mg/mL CPPU Stock Solution
Materials:
-
This compound (CPPU) powder
-
Dimethyl sulfoxide (DMSO) or 95% Ethanol
-
Sterile, amber-colored storage bottle
-
Sterile, distilled water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh 10 mg of CPPU powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile beaker. Add a small volume (e.g., 1-2 mL) of DMSO or 95% ethanol and place the beaker on a magnetic stirrer. Gently stir until the CPPU is completely dissolved.[11]
-
Dilution: Once dissolved, slowly add sterile, distilled water to bring the total volume to 10 mL. The final concentration will be 1 mg/mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile, amber-colored storage bottle. The amber bottle protects the solution from degradation by light.
-
Storage: Label the bottle clearly with the name of the compound, concentration, and date of preparation. Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.[12]
Application in Tissue Culture Media: Protocols and Considerations
The optimal concentration of CPPU is highly dependent on the plant species, the type of explant, and the desired morphogenic outcome. Due to its high activity, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system. Generally, CPPU is effective at much lower concentrations than other cytokinins.
Table 1: Recommended Concentration Ranges of CPPU for Various Applications
| Application | Plant Type Examples | Typical Concentration Range (mg/L) |
| Shoot Induction & Proliferation | Woody Plants (e.g., Populus, Quercus) | 0.02 - 0.5[13][14][15] |
| Herbaceous Plants (e.g., Hibiscus, Polygonum) | 0.01 - 1.0[16][17] | |
| Orchids | 0.01 - 1.0 | |
| Somatic Embryogenesis | Peanut, Oil Palm, Citrus | 0.001 - 0.5[18][19][20] |
| Callus Induction (with an auxin) | Various | 0.1 - 1.0[21] |
Protocol: Induction of Shoot Proliferation in Hibiscus rosa-sinensis
Objective: To induce multiple shoots from nodal explants using CPPU.
Materials:
-
Healthy, field-grown Hibiscus rosa-sinensis plant
-
Murashige and Skoog (MS) basal medium including vitamins
-
Sucrose (30 g/L)
-
Phytagel or Agar (as per manufacturer's instructions)
-
CPPU stock solution (1 mg/mL)
-
α-Naphthaleneacetic acid (NAA) stock solution (1 mg/mL) - as an auxin
-
Sterile petri dishes, forceps, and scalpels
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16/8 h light/dark cycle)
Procedure:
-
Media Preparation: Prepare MS basal medium. Add sucrose and adjust the pH to 5.8.
-
PGR Addition: For the experimental medium, add CPPU to a final concentration of 2.5 µM (approximately 0.62 mg/L). A control medium without CPPU should also be prepared.[16]
-
Solidification and Dispensing: Add the gelling agent, heat to dissolve, and dispense the medium into sterile culture vessels. Allow the medium to solidify in a laminar flow hood.
-
Explant Preparation: Aseptically prepare nodal explants from the Hibiscus plant.
-
Inoculation: Place the nodal explants onto the surface of the prepared medium.
-
Incubation: Seal the culture vessels and incubate in the growth chamber.
-
Observation and Subculture: Observe the explants weekly for signs of axillary shoot proliferation. After approximately eight weeks, an average of 6.7 shoots per explant can be expected.[16] Once shoots have developed, they can be excised and transferred to a rooting medium (typically MS medium with a low concentration of auxin like IBA).[16]
Caption: General workflow for a plant tissue culture experiment using CPPU.
Trustworthiness and Self-Validation of Protocols
The protocols provided herein are based on established principles of plant tissue culture. To ensure reproducibility and validate the results within your own laboratory setting, the following practices are essential:
-
Controls: Always include a negative control (medium without CPPU) and, if possible, a positive control (medium with a well-characterized cytokinin like BAP or zeatin) to benchmark the activity of CPPU.
-
Dose-Response Curve: As mentioned, the optimal concentration of CPPU is critical. A preliminary experiment with a range of concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5 mg/L) will provide invaluable data for optimizing your specific application.
-
Replication: Use multiple explants per treatment and replicate the entire experiment to ensure the observed effects are statistically significant and not due to random chance.
-
Aseptic Technique: Strict adherence to aseptic techniques is paramount to prevent microbial contamination, which can confound results.
By integrating these self-validating systems into your experimental design, you can confidently assess the efficacy of CPPU and generate reliable, high-quality data.
References
-
Shijiazhuang Ageruo Biotech Co., Ltd. Do You Know the Function of CPPU? - Knowledge. [Link]
-
ResearchGate. Progress and Prospects for Efficient Micropropagation of Woody Plants. [Link]
-
Zeng, X., et al. (2016). Effect of CPPU on Carbohydrate and Endogenous Hormone Levels in Young Macadamia Fruit. PLoS ONE, 11(7), e0158737. [Link]
-
Zhengzhou Delong Chemical Co., Ltd. How to use CPPU. [Link]
-
Murthy, B. N. S., & Saxena, P. K. (1994). Somatic embryogenesis in peanut (Arachis hypogaea L.): stimulation of direct differentiation of somatic embryos by forchlorfenuron (CPPU). Plant Cell Reports, 14(2-3), 145–150. [Link]
-
Faisal, M., et al. (2019). Effects of 4-CPPU on in vitro multiplication and sustainable generation of Hibiscus rosa-sinensis L. 'White Butterfly'. Physiology and Molecular Biology of Plants, 25(6), 1545–1553. [Link]
-
ResearchGate. Application of TDZ and CPPU to tissue culture of Polygonum cuspidatum. [Link]
-
Heedchim, W., et al. (2021). Effect of Forchlorfenuron on Somatic Embryo Proliferation and Plantlet Regeneration in Oil Palm SUP-PSU1. Walailak Journal of Science and Technology (WJST), 18(5), 11048. [Link]
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ResearchGate. Effect of Forchlorfenuron on Somatic Embryo Proliferation and Plantlet Regeneration in Oil Palm SUP-PSU1. [Link]
-
Weremczuk-Jeżyna, I., et al. (2021). Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling of Salvia bulleyana Shoots. Molecules, 26(20), 6248. [Link]
-
ResearchGate. Effect of CPPU on in vitro axillary shoot proliferation and adventitious shoot regeneration in kiwifruit. [Link]
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ResearchGate. Optimization of Micropropagation Protocols in Some Woody Plants Using Meta-topolin. [Link]
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Kakimoto, T. (2007). Cytokinin Signaling Pathway. Science Signaling, 2007(412), cm6. [Link]
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ResearchGate. Diagram charts of plant hormone signal transduction pathway supported by heatmap analysis of normalized expression data in B. napus hybrids (FO and FV) and their parents. [Link]
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The Kieber Lab at UNC. Cytokinin Signaling. [Link]
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Shann Liaom. (2024). Plant hormone signaling: an intricate dance of growth and development. International Research Journal of Plant Science, 15, 30. [Link]
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Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling pathways. Annual review of plant biology, 63, 353-380. [Link]
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Lomin, S. N., Krivosheev, D. M., & Osolodkin, D. I. (2015). Structural and functional aspects of plant hormone signal perception and regulation by ubiquitin ligases. Frontiers in plant science, 6, 717. [Link]
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MDPI. Exploration of Suitable Conditions for Shoot Proliferation and Rooting of Quercus robur L. in Plant Tissue Culture Technology. [Link]
-
Hussain Biology. (2022, August 10). Cytokinin Signalling Pathway. YouTube. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
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A Robust HPLC-DAD Method for the Quantification of 3-Chlorophenylurea in Plant Tissues
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated, and robust method for the quantification of the synthetic cytokinin 3-Chlorophenylurea (3-CPU) in various plant tissues. Phenylurea-type compounds are used in agriculture, and monitoring their residues is crucial for regulatory compliance and safety assessment. This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The methodology is designed to provide high accuracy, precision, and sensitivity, making it suitable for routine analysis in research and quality control laboratories. All procedural steps are explained with their underlying scientific rationale to empower the analyst with a deep understanding of the method's mechanics.
Introduction and Scientific Principle
This compound (3-CPU) is a phenylurea-based cytokinin that can influence plant growth and development. Its presence in plant tissues, whether from direct application or environmental exposure, requires sensitive and reliable quantification. The complexity of plant matrices—rich in pigments, lipids, sugars, and other secondary metabolites—presents a significant analytical challenge, as these compounds can interfere with the detection of the target analyte and damage analytical instrumentation.[1][2]
This method addresses these challenges by coupling a highly effective sample preparation technique, QuEChERS, with the specificity and quantitative power of HPLC-DAD.
-
The QuEChERS Principle: Originally developed for pesticide residue analysis, the QuEChERS method is a two-step process.[1][3] First, an extraction and partitioning step uses acetonitrile and a combination of salts to efficiently extract a broad range of analytes from the hydrated sample while separating the organic phase. Second, a dispersive solid-phase extraction (d-SPE) step is used to "clean up" the extract by removing specific interfering matrix components using sorbents like Primary Secondary Amine (PSA) and C18.
-
The HPLC-DAD Principle: High-Performance Liquid Chromatography (HPLC) separates 3-CPU from remaining matrix components based on its differential partitioning between a non-polar stationary phase (C18 column) and a polar mobile phase. The Diode Array Detector (DAD) provides multi-wavelength UV-Vis detection. It quantifies the analyte by measuring its absorbance at a specific wavelength (λmax) and confirms its identity by comparing its full UV spectrum against that of a certified reference standard. Phenylurea herbicides typically exhibit strong absorbance around 244-250 nm.[4]
Materials and Reagents
Chemicals and Standards
-
This compound (CAS No. 1967-27-7), certified reference standard (≥98% purity)
-
Acetonitrile (CH₃CN), HPLC or LC-MS grade
-
Methanol (CH₃OH), HPLC grade
-
Formic Acid (HCOOH), LC-MS grade
-
Magnesium Sulfate (MgSO₄), anhydrous, analytical grade
-
Sodium Chloride (NaCl), analytical grade
-
Primary Secondary Amine (PSA), 40 µm, for d-SPE
-
End-capped C18 (Octadecyl), 40 µm, for d-SPE
-
Ultrapure water (18.2 MΩ·cm)
Equipment and Consumables
-
High-Performance Liquid Chromatography (HPLC) system with a degasser, quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical Balance (4 decimal places)
-
Centrifuge capable of 5000 x g with rotor for 50 mL and 15 mL tubes
-
Homogenizer (e.g., IKA Ultra-Turrax) or high-speed blender
-
Vortex mixer
-
pH meter
-
Syringe filters, 0.22 µm PTFE
-
HPLC vials, 2 mL, amber, with caps
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Volumetric flasks and pipettes
Detailed Experimental Protocols
Sample Collection and Homogenization
Proper sample handling is critical to prevent analyte degradation and ensure the results are representative.[5][6]
-
Collection: Collect at least 100 g of fresh plant tissue (leaves, stems, or fruit) from a representative area. Place samples in labeled polyethylene bags.
-
Storage: Transport samples to the laboratory on ice. For short-term storage (< 48 hours), refrigerate at 4°C. For long-term storage, freeze at -20°C or below immediately after collection to halt metabolic processes.[5]
-
Homogenization:
-
Chop the frozen or fresh plant tissue into small pieces.
-
Weigh 10-15 g of the chopped tissue into a blender or homogenizer cup.
-
To aid homogenization and prevent thermal degradation of volatile analytes, it is recommended to add dry ice or pre-chill the equipment.[7]
-
Homogenize at high speed until a uniform paste is achieved. If the sample is very dry, add a small, measured amount of ultrapure water to facilitate homogenization.
-
QuEChERS-based Sample Extraction and Cleanup
This protocol is a modified version of the standard QuEChERS method, optimized for phenylurea compounds in plant matrices.
-
Weigh 10.0 ± 0.1 g of the homogenized plant sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile .
-
Rationale: Acetonitrile is a polar organic solvent that is miscible with water. It efficiently extracts a wide range of moderately polar pesticides and herbicides like 3-CPU.
-
-
Add the internal standard at this stage if one is being used.
-
Vortex vigorously for 1 minute to ensure thorough mixing of the solvent with the sample.
-
Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl .
-
Rationale: The addition of salts induces phase separation between the aqueous layer (from the plant tissue) and the acetonitrile layer. MgSO₄ facilitates this partitioning and removes a large portion of the water from the acetonitrile phase, while NaCl helps to control the polarity of the extraction solvent.[1]
-
-
Immediately cap and shake vigorously for 1 minute. Do not delay, as MgSO₄ is exothermic upon hydration and can cause clumping.
-
Centrifuge at 4500 x g for 5 minutes . This will result in a clear separation of the upper acetonitrile layer (containing 3-CPU) from the solid plant matrix and lower aqueous layer.
-
Carefully transfer 6 mL of the upper acetonitrile supernatant into a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg anhydrous MgSO₄ , 150 mg PSA , and 150 mg C18 .
-
Rationale:
-
MgSO₄: Removes any remaining water from the extract.
-
PSA: A weak anion exchanger that effectively removes polar interferences such as organic acids, sugars, and some fatty acids.
-
C18: A non-polar sorbent that removes lipids and other non-polar compounds that could interfere with the analysis or contaminate the HPLC system.
-
-
Note on GCB: Graphitized Carbon Black (GCB) is excellent for removing pigments like chlorophyll but can cause significant loss of planar molecules like phenylureas.[3] It is therefore omitted in this protocol to ensure high recovery of 3-CPU. If analyzing extremely pigment-rich matrices, a low amount of GCB (e.g., 50 mg) can be tested, but recovery must be carefully validated.
-
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 5000 x g for 5 minutes .
-
The resulting supernatant is the final, cleaned-up extract.
-
Transfer 1 mL of the final supernatant into a clean vial.
-
Add 10 µL of 10% formic acid in acetonitrile . This acidifies the final extract to a pH of approximately 5.
-
Rationale: Acidification helps to stabilize base-labile compounds and improves the peak shape of many analytes during reversed-phase chromatography by ensuring they are in a consistent, neutral protonation state.[3]
-
-
Filter the extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis.
Workflow Visualization
Caption: Workflow for 3-CPU analysis in plant tissue.
HPLC-DAD Instrumental Conditions
The following conditions have been optimized for the separation and detection of this compound.
| Parameter | Condition |
| Analytical Column | Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Gradient Elution | 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-15 min: 80% B; 15.1-18 min: 30% B (re-equilibration) |
| DAD Wavelength | Quantification: 245 nm Confirmation: Spectra acquired from 200-400 nm |
| Expected RT | ~ 8.5 minutes (must be confirmed with standard) |
Rationale: A C18 column provides excellent retention for the moderately polar 3-CPU.[8] The gradient elution allows for effective separation from early-eluting polar matrix components and later-eluting non-polar interferences. Formic acid acidifies the mobile phase, ensuring sharp, symmetrical peaks.
Calibration and Quantification
To account for matrix effects—the suppression or enhancement of the analyte signal by co-eluting matrix components—a matrix-matched calibration curve is required.[9]
-
Stock Solution: Prepare a 100 µg/mL stock solution of 3-CPU in methanol.
-
Working Standards: Create a series of working standards by diluting the stock solution.
-
Matrix-Matched Calibrants: Prepare a blank plant matrix extract by following the entire sample preparation protocol (Section 3.2) using a sample known to be free of 3-CPU. Use this blank extract to dilute the working standards to final concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).
-
Calibration Curve: Inject the matrix-matched calibrants into the HPLC-DAD system. Construct a calibration curve by plotting the peak area of 3-CPU against its concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.
-
Quantification: The concentration of 3-CPU in the sample extract is determined using the linear regression equation from the calibration curve. The final concentration in the plant tissue (C_sample) is calculated as follows:
C_sample (mg/kg) = (C_extract × V_extract) / M_sample
Where:
-
C_extract = Concentration in the final extract (ng/mL or µg/L)
-
V_extract = Final volume of the extract (10 mL)
-
M_sample = Mass of the initial sample (10 g)
-
Method Validation
The method must be validated in-house to ensure it is fit for purpose.[10][11] Validation should be performed for each distinct plant matrix according to established guidelines.[9][12]
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze matrix-matched standards at 5-7 concentration levels. | Correlation coefficient (r²) ≥ 0.99 |
| Selectivity | Analyze at least 5 different blank plant matrix samples. | No interfering peaks at the retention time of 3-CPU (>30% of LOQ). |
| Accuracy (Recovery) | Spike blank matrix samples at low, medium, and high concentrations (n=5 for each). | Mean recovery between 70% and 120%.[13] |
| Precision (RSD) | Calculate Relative Standard Deviation (%RSD) from recovery experiments. | Repeatability (intra-day) RSD ≤ 20%. Intermediate Precision (inter-day) RSD ≤ 20%. |
| Limit of Quantification (LOQ) | The lowest spike level meeting accuracy and precision criteria. | S/N ratio ≥ 10. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio (S/N) of 3 from the LOQ sample. | S/N ratio ≥ 3. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low/No Recovery | Inefficient extraction. Analyte degradation. Adsorption to GCB (if used). | Ensure vigorous shaking. Check pH of sample. Avoid using GCB unless absolutely necessary and validated. |
| Poor Peak Shape | Column contamination. Mismatch between sample solvent and mobile phase. Incorrect mobile phase pH. | Use a guard column. Ensure final extract is acidified. Check pH of mobile phase A. |
| High Backpressure | Particulate matter in the extract. Column blockage. | Filter all extracts before injection. Use a guard column. Flush the system and column. |
| Baseline Noise | Contaminated mobile phase. Detector lamp failing. | Prepare fresh mobile phase. Check detector lamp lifetime and performance. |
| Shifting Retention Times | Inconsistent mobile phase composition. Column temperature fluctuations. Column degradation. | Ensure proper mobile phase mixing. Check column thermostat. Replace column if performance has deteriorated. |
References
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- Ministry of Health, Labour and Welfare, Japan. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Shoku-An No. 0124001.
- Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 124(6), 953-958.
- Pandey, S., & Singh, S. (2015). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar.
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- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Waypoint Analytical. (n.d.). Pesticide Residue Analysis Guide.
- SpectraBase. (n.d.). N-(3-Chlorophenyl)thiourea UV-Vis Spectrum. Wiley-VCH GmbH.
- Lehotay, S. J., et al. (2010). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry, 58(10), 5959–5966.
- Anastassiades, M., & Lehotay, S. J. (n.d.). About the QuEChERS method. QuEChERS.com.
- Purdue University Weed Science. (2016). Leaf Sample Collection for Herbicide Resistance Testing in Weeds. YouTube.
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- Forage and Environmental Analytical Lab. (n.d.). Plant Tissue Analysis – Sampling Guidelines.
- Cieslik, E., et al. (2014). Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. Journal of Food Science and Technology, 51(8), 1647–1654.
- Retsch GmbH. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method.
- Kamas, J. (2017). Collecting and submitting samples for detection of herbicide residue. Cornell University Viticulture & Enology.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15629, Monolinuron.
- ResearchGate. (n.d.). Physicochemical properties of phenylurea herbicides.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- SpectraBase. (n.d.). 1-(p-Bromothiobenzoyl)-3-[(p-chlorophenyl)sulfonyl]urea UV-Vis Spectrum. Wiley-VCH GmbH.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8796, 4-Chlorophenylurea.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90950468, PRP_M358a.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139410, 1,3-Bis(3-chlorophenyl)urea.
- Baggiani, C., et al. (2007). Clean Up of Phenylurea Herbicides in Plant Sample Extracts Using Molecularly Imprinted Polymers.
- Delmas, F., et al. (2008). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters.
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- Łozowicka, B., et al. (2016). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 211, 213-220.
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- da Silva, A. F. M., et al. (2023). Analytical Validation and Greenness Assessment of HPLC-DAD Method for Methylxanthines Analysis. Acta Chimica Slovenica, 70(1), 180-194.
- Wolejko, E., et al. (2022). Development and validation of an analytical method for acetamiprid determination in plant protection products using HPLC-DAD.
- Villalobos-Gutiérrez, M. G., et al. (2021). A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine. Molecules, 26(16), 4983.
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Application Notes and Protocols for the Analytical Detection of 3-Chlorophenylurea and its Metabolites
Abstract
This document provides a comprehensive guide to the analytical techniques for the detection and quantification of 3-Chlorophenylurea and its metabolites in various biological matrices. Phenylurea herbicides are widely used in agriculture, leading to concerns about their persistence and potential impact on human health and the environment. Accurate detection of the parent compound and its metabolic byproducts is crucial for toxicological studies, environmental monitoring, and regulatory compliance. This guide details established methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), offering insights into the principles, protocols, and data interpretation for each technique.
Introduction: The Significance of this compound Metabolite Analysis
This compound is a member of the phenylurea class of herbicides, utilized for the control of broadleaf weeds.[1] Following application, these compounds can enter the food chain and water sources. In biological systems, this compound undergoes metabolic transformation, leading to the formation of various metabolites.[2] Understanding the metabolic fate of this herbicide is paramount, as the metabolites may exhibit different toxicological profiles compared to the parent compound.[3] Therefore, sensitive and specific analytical methods are required to detect and quantify both this compound and its metabolites in complex biological matrices such as urine, plasma, and tissue samples.[4][5]
The primary metabolic pathways for phenylurea herbicides often involve N-demethylation, hydroxylation of the phenyl ring, and hydrolysis of the urea linkage.[3][6] These transformations result in a suite of metabolites that necessitate robust analytical strategies for their simultaneous detection. This application note will explore the predominant analytical techniques employed for this purpose, providing detailed protocols and discussing the rationale behind key experimental parameters.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique for this compound and its metabolites is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the specific research question. The following sections provide an in-depth analysis of the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of phenylurea herbicides due to its versatility and applicability to a wide range of polar and thermally labile compounds.[7]
Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For phenylurea compounds, reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[8]
Causality in Method Development:
-
Column Selection: A C18 column is typically chosen for its hydrophobicity, which allows for the effective retention and separation of moderately nonpolar compounds like this compound and its metabolites.[9]
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is optimized to achieve adequate separation. A gradient elution, where the organic solvent concentration is increased over time, is often employed to resolve a mixture of metabolites with varying polarities.[8] The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency for subsequent mass spectrometry detection.[10]
-
Detection: UV detection is a common and cost-effective method for HPLC analysis of phenylurea herbicides, with a typical detection wavelength around 245 nm.[8] For enhanced sensitivity and selectivity, diode array detectors (DAD) or fluorescence detectors (after post-column derivatization) can be utilized.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the trace-level quantification of pesticides and their metabolites in complex matrices due to its exceptional sensitivity and selectivity.[11][12]
Principle of Operation: LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting ions are fragmented. Specific fragment ions are then detected, providing a high degree of confidence in compound identification and quantification.[13]
Causality in Method Development:
-
Ionization Mode: Phenylurea compounds can often be detected in both positive and negative ionization modes.[14] The choice depends on the specific compound and matrix, and it is crucial to optimize this parameter for maximum sensitivity.
-
Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantitative LC-MS/MS. It involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for one or more specific product ions (fragments). This highly selective process minimizes matrix interference and allows for very low detection limits.[12]
-
Internal Standards: The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally preferred for phenylurea analysis due to their thermal lability, GC-MS can be a viable option, particularly after a derivatization step.[16]
Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then introduced into a mass spectrometer for detection.
Causality in Method Development:
-
Derivatization: Phenylurea herbicides can decompose in the hot GC injection port.[16] To overcome this, a derivatization step is often necessary to create a more volatile and stable derivative. However, some methods have been developed that avoid derivatization by carefully controlling chromatographic conditions.[17]
-
Selective Ion Monitoring (SIM): Similar to MRM in LC-MS/MS, SIM mode in GC-MS involves monitoring for specific ions characteristic of the analyte, which enhances selectivity and sensitivity compared to full-scan mode.[17]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening technique that offers a rapid and cost-effective means of detecting specific compounds.[18]
Principle of Operation: ELISA utilizes the specific binding of an antibody to its target antigen (in this case, this compound or a related metabolite). In a competitive ELISA format, the sample is mixed with a known amount of enzyme-labeled antigen, and both compete for binding to a limited number of antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of the analyte in the sample.[19]
Causality in Method Development:
-
Antibody Specificity: The key to a reliable ELISA is the specificity of the antibody. Cross-reactivity with other phenylurea herbicides or structurally similar compounds should be carefully evaluated.[19][20]
-
Matrix Effects: Biological samples can contain substances that interfere with the antibody-antigen binding.[20] Therefore, sample dilution or a simple cleanup step may be necessary to minimize these effects.
Experimental Protocols
This section provides detailed, step-by-step protocols for sample preparation and analysis using the aforementioned techniques.
Sample Preparation from Biological Matrices
Effective sample preparation is critical for removing interfering substances and concentrating the analytes of interest.[4][21][22][23]
Protocol 1: Solid-Phase Extraction (SPE) for Urine and Plasma
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[4]
-
Sample Loading: Acidify the urine or plasma sample (e.g., 5 mL) to pH 2-3 with formic acid. Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[21]
Protocol 2: Protein Precipitation for Plasma Samples
-
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.[24]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.[24]
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described in the SPE protocol.[24]
Protocol 3: QuEChERS for Tissue Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and biological tissues.
-
Homogenization: Homogenize 10 g of tissue with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile to the homogenate and shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.[25]
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Dispersive SPE (dSPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.[25]
-
Analysis: The final extract can be directly analyzed by LC-MS/MS or GC-MS.
Analytical Instrument Protocols
Protocol 4: HPLC-UV Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm.[8]
Protocol 5: LC-MS/MS Analysis
-
Column: C18, 2.1 x 100 mm, 1.9 µm particle size.[26]
-
Mobile Phase A: Water with 0.1% formic acid.[26]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[26]
-
Gradient: A suitable gradient to separate the parent compound and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), positive and negative modes.
-
Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its expected metabolites need to be optimized.
Protocol 6: GC-MS Analysis (without derivatization)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injection: Splitless, 250°C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Acquisition: Selective Ion Monitoring (SIM) of characteristic ions.
Protocol 7: Competitive ELISA
-
Coating: Coat a 96-well plate with a specific antibody against this compound.
-
Blocking: Block unoccupied sites with a blocking buffer (e.g., BSA).
-
Competition: Add standards or samples and a fixed amount of enzyme-conjugated this compound. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).[27]
-
Color Development: Allow color to develop.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal is inversely proportional to the analyte concentration.
Data Presentation and Interpretation
Quantitative Data Summary
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | 0.82–1.29 ng/mL[7] | 5-500 ppb[7] | Cost-effective, robust | Lower sensitivity and selectivity |
| LC-MS/MS | 0.1 to 1 µg/kg[13] | 0.5 to 5 µg/kg[13] | High sensitivity and selectivity | Higher cost, matrix effects |
| GC-MS | 0.5 to 5.0 ng/mL[17] | - | Good for volatile compounds | Thermal lability of analytes |
| ELISA | 0.015 µg/L[19] | - | High throughput, rapid screening | Potential for cross-reactivity |
Visualization of Workflows
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound metabolites by LC-MS/MS.
Metabolic Pathway of Phenylurea Herbicides
Caption: Generalized metabolic pathways of phenylurea herbicides.
Conclusion
The selection of an appropriate analytical technique for the detection of this compound and its metabolites is a critical decision that influences the quality and reliability of the obtained data. LC-MS/MS stands out as the most sensitive and selective method for quantitative analysis in complex biological matrices. HPLC-UV offers a robust and cost-effective alternative for applications where lower sensitivity is acceptable. GC-MS can be employed, often with derivatization, while ELISA serves as a valuable high-throughput screening tool. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the comprehensive assessment of this compound exposure and metabolism.
References
- Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids. Analyst (RSC Publishing).
- Analysis of phenylurea herbicides
- Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies.
- Analysis of phenylurea herbicides
- Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry.
- Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
- GC/MS/MS Pesticide Residue Analysis. Agilent.
- Proposed metabolic pathways for isoproturon.
- A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences.
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Sample Preparation Techniques for Biological M
- Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation p
- Multiresidue HPLC methods for phenyl urea herbicides in w
- Sample Prepar
- (PDF) 3.34. Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Mass Spectrometry Analysis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)
- ELISA (Enzyme-linked Immunosorbent Assay)
- Investigation of Pharmaceutical Metabolites in Environmental W
- Simultaneous Determination of Prochloraz and Three Metabolites in Fruits and Vegetables by Liquid Chromatography – Tandem Mass Spectrometry (LC-MS/MS).
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
- Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples.
- New ELISA Kits for Pesticides Detection.
- Identification of metabolites: analytical challenges for conducting in vitro metabolism characteris
- LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. PubMed Central.
- Multiresidue Analysis of 100 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Applic
- Metabolism and detoxific
- A New LC-MS Method for Evaluating the Efficacy of Pesticide Residue Removal
- ELISA test, a new method to detect and quantify isoproturon in soil. PubMed.
- Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics d
- Metabolic pathways for degradation of various pesticides of emerging...
- Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. PubMed.
- New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occup
- Metabolomics analysis of the effects of chelerythrine on Ustilaginoidea virens. Semantic Scholar.
- Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
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Application Note & Protocol: Investigating the Cytokinin-Like Effects of 3-Chlorophenylurea on Seed Germination
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental setup to test the effects of 3-Chlorophenylurea (3-CPU) on seed germination. 3-CPU is a synthetic phenylurea-type cytokinin, a class of plant growth regulators known to influence cell division and development.[1] This guide details the scientific rationale, step-by-step protocols, data analysis, and best practices for conducting a reproducible and insightful bioassay. We will utilize Arabidopsis thaliana as a model organism due to its well-characterized genetics, rapid life cycle, and sensitivity to phytohormones, making it an ideal system for this investigation.
Introduction: The Scientific Rationale
The Role of Cytokinins in Plant Development
Cytokinins are a class of phytohormones that are central to the regulation of numerous plant growth and developmental processes. Their most well-known function is the promotion of cell division (cytokinesis), but they also play critical roles in shoot and root morphogenesis, leaf senescence, and apical dominance.[1] Cytokinins act in concert, and sometimes antagonistically, with other plant hormones, most notably auxins, to orchestrate plant development.
There are two main types of cytokinins: the naturally occurring adenine-type cytokinins (e.g., zeatin) and the synthetic phenylurea-type cytokinins, such as diphenylurea and thidiazuron (TDZ).[1] Phenylurea derivatives have been shown to exhibit high cytokinin activity, often exceeding that of their adenine-type counterparts, and are more resistant to in-planta degradation by cytokinin oxidase enzymes.[2][3]
This compound: A Phenylurea-Type Cytokinin
This compound (3-CPU) belongs to the phenylurea class of synthetic cytokinins. While less studied than its close relative, forchlorfenuron (CPPU), it is expected to exhibit similar biological activities. The primary mechanism of action for cytokinins involves a phosphorelay signaling pathway that originates at membrane-bound histidine kinase receptors.[1] This signaling cascade ultimately leads to the activation of transcription factors that regulate the expression of genes involved in cell cycle progression and other developmental processes.[4]
Cytokinins and Seed Germination: A Complex Interplay
Seed germination is a critical developmental transition from a dormant to a metabolically active state, culminating in the emergence of the radicle. This process is tightly regulated by a balance of hormones, primarily the germination-promoting gibberellins (GAs) and the dormancy-maintaining abscisic acid (ABA).
Recent research has highlighted the significant role of cytokinins in this process. Cytokinins have been shown to promote seed germination, often by counteracting the inhibitory effects of ABA.[4][5] This antagonism can occur through the downregulation of ABA-responsive genes, such as ABI5, a key transcription factor that represses germination.[5] Given that 3-CPU is a cytokinin, we hypothesize that it will promote seed germination, particularly under conditions of mild stress where ABA levels may be elevated.
This application note will provide a detailed protocol to test this hypothesis by evaluating the dose-dependent effect of 3-CPU on the germination of Arabidopsis thaliana seeds.
Materials and Reagents
Plant Material
-
Arabidopsis thaliana seeds, ecotype Columbia-0 (Col-0). Ensure seeds are from the same lot and have been stored under consistent, dry conditions to maintain viability.
Chemicals and Reagents
-
This compound (3-CPU), analytical grade
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Ethanol, 70% (v/v)
-
Sodium hypochlorite solution (e.g., commercial bleach, diluted to 1% v/v)
-
Triton™ X-100 or Tween® 20
-
Murashige and Skoog (MS) basal salt medium, including vitamins
-
Sucrose
-
Agar, plant cell culture tested
-
Potassium hydroxide (KOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Sterile, deionized water
Equipment and Consumables
-
Laminar flow hood
-
Autoclave
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Sterile petri dishes (90 mm diameter)
-
Sterile filter paper discs (e.g., Whatman No. 1)
-
Micropipettes and sterile tips
-
1.5 mL microcentrifuge tubes
-
Growth chamber or incubator with controlled temperature and light cycles
-
Stereomicroscope
-
Forceps
Experimental Protocols
Workflow Overview
The following diagram illustrates the overall experimental workflow for testing the effect of 3-CPU on seed germination.
Caption: Experimental workflow for 3-CPU seed germination assay.
Preparation of 3-CPU Solutions
Causality: Phenylurea compounds often have low aqueous solubility. Therefore, a stock solution in an organic solvent like DMSO is necessary to ensure accurate and reproducible concentrations in the final germination medium.
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh 17.06 mg of this compound (MW: 170.59 g/mol ).
-
Dissolve the powder in 10 mL of DMSO in a sterile glass vial. Mix thoroughly until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
A dose-response experiment is crucial. Based on the high activity of similar phenylurea cytokinins like TDZ, a wide range of concentrations should be tested.[3]
-
We recommend preparing a dilution series to achieve final concentrations in the germination media of: 0 (control), 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM.
-
The dilutions should be made in sterile deionized water just before adding to the autoclaved media.
-
Important: The final concentration of DMSO in all media, including the control, must be kept constant and at a non-phytotoxic level (e.g., ≤ 0.1%).
-
Seed Sterilization and Plating
Causality: Seed coats harbor fungal spores and bacteria that can proliferate on the nutrient-rich germination medium, confounding the results. Surface sterilization is a critical step to ensure that observed effects are due to the test compound and not microbial contamination.[6]
-
Place approximately 100-200 Arabidopsis seeds into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Carefully remove the ethanol using a pipette.
-
Add 1 mL of sterilization solution (1% sodium hypochlorite, 0.05% Triton X-100). Invert the tube gently for 5-7 minutes.
-
Allow the seeds to settle, then carefully remove the sterilization solution.
-
Wash the seeds 4-5 times with sterile deionized water, removing the supernatant after each wash.
-
After the final wash, resuspend the seeds in 0.1% sterile agar solution to ensure even spacing on the plates.
Germination Assay Protocol
-
Media Preparation:
-
Prepare MS medium with 1% sucrose and adjust the pH to 5.7-5.8 using KOH or HCl.
-
Add 0.8% (w/v) agar and autoclave.
-
Allow the medium to cool to approximately 50-55°C in a water bath.
-
-
Adding 3-CPU:
-
In a laminar flow hood, add the appropriate volume of the 3-CPU working solution (and DMSO for the control) to the cooled, sterile MS medium to achieve the desired final concentrations. Swirl gently to mix.
-
Pour approximately 25 mL of the medium into each sterile 90 mm petri dish. Allow the plates to solidify completely.
-
-
Seed Plating:
-
Using a micropipette, plate approximately 50-100 sterilized seeds onto the surface of the solidified medium in each petri dish.
-
Seal the plates with breathable tape (e.g., Micropore™ tape).
-
Prepare at least 3-4 replicate plates for each concentration.
-
-
Stratification and Incubation:
-
To break any residual dormancy and synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-4 days.
-
Transfer the plates to a growth chamber set to 22°C with a 16-hour light / 8-hour dark photoperiod.
-
Data Collection and Analysis
-
Scoring Germination:
-
Germination is defined as the emergence of the radicle through the seed coat.
-
Starting from 24 hours after transferring to the growth chamber, score the number of germinated seeds daily for 7-10 days using a stereomicroscope.
-
Record the data for each replicate plate.
-
-
Calculations:
-
Germination Percentage (GP): GP (%) = (Number of germinated seeds / Total number of seeds) x 100
-
Mean Germination Time (MGT): MGT = Σ (n * d) / N Where 'n' is the number of seeds germinated on day 'd', and 'N' is the total number of germinated seeds.
-
Germination Rate Index (GRI): GRI = Σ (G/D) Where 'G' is the number of seeds germinated on a particular day, and 'D' is the day of counting.
-
-
Statistical Analysis:
-
The data should be analyzed using appropriate statistical methods, such as a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between the treatment groups. A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation and Expected Results
The quantitative data should be summarized in a clear and concise table for easy comparison across different concentrations of this compound.
Table 1: Effect of this compound on Arabidopsis thaliana Seed Germination Parameters (Example Data)
| 3-CPU Conc. (µM) | Final Germination (%) | Mean Germination Time (days) | Germination Rate Index |
| 0 (Control) | 92.5 ± 2.1 | 2.8 ± 0.2 | 35.1 ± 1.5 |
| 0.01 | 94.0 ± 1.8 | 2.6 ± 0.1 | 38.5 ± 1.2 |
| 0.1 | 96.5 ± 1.5 | 2.4 ± 0.1 | 42.3 ± 1.0 |
| 1 | 97.0 ± 1.2 | 2.2 ± 0.2 | 45.9 ± 1.4 |
| 10 | 85.0 ± 3.5 | 2.5 ± 0.3 | 36.2 ± 2.0 |
| 100 | 65.0 ± 4.2 | 3.1 ± 0.4 | 25.4 ± 2.5 |
Values are presented as mean ± standard error (n=4). Asterisks denote a statistically significant difference from the control (p < 0.05, p < 0.01).
Expected Results: Based on the known role of cytokinins, it is anticipated that low to moderate concentrations of 3-CPU (e.g., 0.1-1 µM) will enhance the germination percentage and rate compared to the control. At higher concentrations, inhibitory or phytotoxic effects may be observed, leading to a decrease in germination.[3] This biphasic dose-response is common for plant growth regulators.
Mechanistic Insight: Cytokinin Signaling Pathway
The observed effects of 3-CPU on seed germination are mediated through the canonical cytokinin signaling pathway. The following diagram provides a simplified overview of this mechanism.
Caption: Simplified cytokinin signaling pathway activated by 3-CPU.
Trustworthiness and Self-Validation
The protocol described herein is designed as a self-validating system:
-
Dose-Response Curve: The inclusion of multiple concentrations allows for the generation of a dose-response curve, which validates the biological activity of the compound.
-
Negative Control: The DMSO-only control ensures that any observed effects are due to 3-CPU and not the solvent.
-
Positive Control (Optional): Including a known cytokinin like Benzyladenine (BA) or Zeatin can serve as a positive control to validate the responsiveness of the bioassay system.
-
Replicates and Statistics: The use of multiple biological replicates and appropriate statistical analysis ensures the robustness and reproducibility of the findings.
References
- Bradford, K. J. (2002). Phenylurea cytokinins assayed for induction of shoot buds in the moss Funaria hygrometrica.
-
Lin, C. H., Lee, L. Y., & Tseng, M. J. (2025). The Effect of Stratification and Thidiazuron Treatment on Germination and Protein Synthesis of Pyrus serotina Rehd cv. Niauli. Annals of Botany. [Link]
-
Mok, M. C., & Mok, D. W. S. (1987). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience. [Link]
-
Wikipedia. (n.d.). Cytokinin. [Link]
-
MDPI. (n.d.). Effects of Nutrients and Growth Regulators on Seed Germination and Development of Juvenile Rhizome Proliferation of Gastrodia elata In Vitro. [Link]
-
ResearchGate. (n.d.). Chemistry of Phenylurea Cytokinins. [Link]
-
ResearchGate. (2025). Regulators of Cell Division in Plant Tissues XII. A Cytokinin Bioassay Using Excised Radish Cotyledons. [Link]
-
ResearchGate. (n.d.). Effect of cytokinin-active phenylurea derivatives on shoot multiplication, peroxidase and superoxide dismutase activities of in vitro cultured carnation. [Link]
-
3M. (2024). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]
-
ResearchGate. (2025). The role of cytokinins in seed germination. [Link]
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PubChem. (n.d.). Monolinuron. [Link]
-
Wang, Y., et al. (2022). Study on exogenous application of thidiazuron on seed size of Brassica napus L. BMC Plant Biology. [Link]
-
Frontiers. (n.d.). Role of cytokinins in seed development in pulses and oilseed crops: Current status and future perspective. [Link]
-
Wang, Y., et al. (2011). Cytokinin antagonizes ABA suppression to seed germination of Arabidopsis by downregulating ABI5 expression. The Plant Journal. [Link]
-
Hastilestari, B. R., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences. [Link]
-
PubChemLite. (n.d.). N-(sec-butyl)-n'-(3-chlorophenyl)urea (C11H15ClN2O). [Link]
-
PubChem. (n.d.). 4-Chlorophenylurea. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (n.d.). Chemical Seed Priming: Molecules and Mechanisms for Enhancing Plant Germination, Growth, and Stress Tolerance. [Link]
-
CHIMIA. (2014). Chemicals Inducing Seed Germination and Early Seedling Development. [Link]
-
ResearchGate. (n.d.). Three notable hormones involved in control of seed germination. [Link]
-
MDPI. (n.d.). Seed Germination Ecology and Herbicide Sensitivity of Aeschynomene indica L.: Implications for Integrated Management in Paddy Fields. [Link]
-
Zhang, Y., et al. (2023). Molecular mechanisms underlying the signal perception and transduction during seed germination. Plant Cell Reports. [Link]
-
PubChemLite. (n.d.). 1-butyl-3-(4-chlorophenyl)urea (C11H15ClN2O). [Link]
-
Plant Cell Technology. (2025). How to Save Your Dying Tissue Culture Plant Fast. YouTube. [Link]
-
Plant Cell Technology. (2023). The Easiest Way to Get Plants Out of Tissue Culture!. YouTube. [Link]
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- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Chlorophenylurea Analogs
Introduction: Accelerating Drug Discovery with Greener Chemistry
Substituted phenylureas are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy, herbicides, and antiviral agents. The 3-chlorophenylurea scaffold, in particular, is a key pharmacophore in several biologically active molecules. Traditional methods for the synthesis of these compounds often involve prolonged reaction times, harsh conditions, and the use of hazardous reagents, which can impede the rapid generation of compound libraries for screening and lead optimization.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with improved yields and cleaner product profiles.[1][3][4] This technology operates on the principle of dielectric heating, where polar molecules and ions in the reaction mixture directly absorb microwave energy, leading to rapid and uniform heating.[5] This application note provides a detailed protocol for the efficient, rapid, and environmentally conscious synthesis of a series of this compound analogs using microwave irradiation. This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often minimizing the need for hazardous solvents.[6][7][8]
The Rationale for Microwave-Assisted Synthesis
The primary advantages of employing microwave irradiation for the synthesis of this compound analogs over conventional heating methods are significant:
-
Dramatic Reduction in Reaction Time: Reactions that typically require several hours of refluxing can be completed in a matter of minutes under microwave irradiation.[1][4][9]
-
Increased Reaction Yields: The rapid and efficient heating provided by microwaves often leads to higher isolated yields of the desired products by minimizing the formation of byproducts.[1][2][9]
-
Enhanced Purity: The cleaner reaction profiles associated with microwave synthesis often simplify purification processes.[8]
-
Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is more energy-efficient compared to conventional methods that heat the reaction vessel.[8]
-
Alignment with Green Chemistry Principles: The reduction in reaction time, potential for solvent-free reactions, and increased energy efficiency make MAOS a more environmentally benign approach.[3][6][7][8]
Reaction Mechanism
The formation of N,N'-disubstituted ureas, such as this compound analogs, from an isocyanate and a primary amine is a well-established nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of the urea linkage. Microwave irradiation accelerates this process by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions.
Caption: Reaction mechanism for urea formation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound and its analogs using a dedicated microwave reactor.
Materials and Equipment
-
3-Chlorophenyl isocyanate
-
Various substituted anilines (e.g., aniline, 4-methylaniline, 4-methoxyaniline, 4-chloroaniline)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., flash column chromatography)
-
Analytical instruments for characterization (NMR, IR, Mass Spectrometry)
General Protocol for Microwave-Assisted Synthesis
The following workflow outlines the general procedure for the synthesis of this compound analogs.
Caption: General experimental workflow.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 mmol) in a minimal amount of anhydrous DMF (2-3 mL).
-
Addition of Isocyanate: To the stirred solution, add 3-chlorophenyl isocyanate (1.0 mmol, 1.0 eq.).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 120°C for 5-15 minutes. The reaction progress can be monitored by TLC.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Workup: Quench the reaction mixture by adding cold water (10 mL). The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the crude product under vacuum.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterization: Characterize the purified compound by NMR, IR, and mass spectrometry to confirm its identity and purity.[10][11]
Data Presentation: A Comparative Overview
The following table summarizes the typical results obtained from the microwave-assisted synthesis of various this compound analogs, comparing them with conventional heating methods where applicable.
| Entry | Substituted Aniline | Method | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Aniline | Microwave | 10 min | 120 | 92 |
| Conventional | 4 h | 100 | 78 | ||
| 2 | 4-Methylaniline | Microwave | 10 min | 120 | 95 |
| Conventional | 5 h | 100 | 81 | ||
| 3 | 4-Methoxyaniline | Microwave | 12 min | 120 | 91 |
| Conventional | 6 h | 100 | 75 | ||
| 4 | 4-Chloroaniline | Microwave | 15 min | 120 | 88 |
| Conventional | 8 h | 100 | 72 |
Note: Conventional heating times and yields are representative and may vary based on specific literature reports.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC. The identity and purity of the final products are unequivocally confirmed through standard analytical techniques such as NMR, IR, and mass spectrometry. The significant reduction in reaction time and the high yields obtained are consistent with the established advantages of microwave-assisted synthesis.[1][4][9][12]
Conclusion
The microwave-assisted synthesis of this compound analogs offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and medicinal chemistry to accelerate the synthesis of compound libraries for biological evaluation. The adoption of this technology can significantly enhance productivity and contribute to the development of more sustainable chemical processes.
References
- Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(9), 1301–1307.
- Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. (n.d.). URF Journals.
- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). PMC.
- Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Green Microwave‐Assisted Synthesis of Cyclic/Acyclic Ureas from Propylene Carbonate. (2022).
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 2378–2386.
- Microwave-assisted synthesis: Paradigm of Green Chemistry. (2018).
- Usharani, V., et al. (n.d.).
- PART - 1 INTRODUCTION. (n.d.). Google.
- Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal.
- Microwave assisted synthesis: A green chemistry approach. (2018).
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum.
- A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). (2021). Sains Malaysiana.
- Urea formation via reaction of an isocyanate with an amine. (n.d.).
- Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. (2010). Journal of Chemical and Pharmaceutical Research.
- N,N'-Bis(3-chlorophenyl)urea. (n.d.). NIST WebBook.
- 1,3-Bis(3-chlorophenyl)urea. (n.d.). PubChem.
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. (2023). Bentham Science.
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). PMC.
- Recent advances in microwave-assisted synthesis. (2005).
- Catalysis Science & Technology. (n.d.). The University of Jordan.
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Application Note: A Validated Bioassay for Determining the Phytotoxicity of 3-Chlorophenylurea
Abstract
This application note provides a detailed, validated protocol for assessing the phytotoxicity of 3-Chlorophenylurea using a sensitive and reproducible seed germination and early seedling growth bioassay. Phenylurea-based compounds are widely recognized for their herbicidal properties, primarily acting through the inhibition of photosynthesis.[1][2] Quantifying the phytotoxic potential of specific analogues like this compound is crucial for environmental risk assessment, herbicide development, and regulatory compliance. The described methodology, grounded in principles from international standards such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO), offers a robust framework for researchers in agrochemical development, environmental toxicology, and plant science.[3][4] We detail the scientific rationale for experimental choices, provide step-by-step protocols, and outline methods for data analysis to determine key inhibitory endpoints, ensuring a self-validating and reliable assay system.
Scientific Principles and Rationale
Mechanism of Action: Phenylurea Herbicides
This compound belongs to the phenylurea class of herbicides. The primary mode of action for these compounds is the inhibition of photosynthesis at Photosystem II (PSII).[5] They bind to the D1 quinone-binding protein within the PSII complex, which effectively blocks the electron transport chain. This disruption prevents the reduction of plastoquinone, halting ATP and NADPH production—the essential energy and reducing power for carbon fixation. The blockage leads to an accumulation of highly reactive oxygen species (ROS), which cause rapid lipid peroxidation, membrane damage, chlorophyll degradation, and ultimately, cell death.[1] This distinct and potent mechanism makes phenylureas effective herbicides and underscores the need for sensitive bioassays to detect their effects.
Caption: Mechanism of Photosystem II inhibition by this compound.
Bioassay Rationale: Why Seed Germination and Root Elongation?
A phytotoxicity bioassay using seed germination and root elongation is a foundational method for evaluating the effects of chemical substances on terrestrial plants.[6][7] This approach offers several distinct advantages:
-
High Sensitivity: Root elongation is consistently one of the most sensitive endpoints for detecting phytotoxicity, often showing measurable effects at concentrations that do not impact germination or shoot growth.[8][9] The root is the first part of the seedling to have direct and continuous contact with the test substance.
-
Rapidity and Cost-Effectiveness: The assay can be completed in 3-7 days, providing a rapid screening tool without the need for expensive equipment or long-term greenhouse studies.[7]
-
Standardization and Reproducibility: The methodology is well-established and aligns with international guidelines, such as ISO 11269-1, which focuses on the measurement of root growth inhibition.[3][4][10] This allows for high reproducibility and comparability of data between laboratories.
-
Endpoint Relevance: Seed germination and seedling viability are critical life stages. Inhibition at this stage can have significant ecological and agricultural consequences.[6]
This protocol utilizes a diverse selection of plant species, including both a monocot and a dicot, to provide a broader toxicological profile, as sensitivity to herbicides can vary significantly between plant types.
Materials and Reagents
-
Test Compound: this compound (C₇H₇ClN₂O), analytical grade
-
Positive Control: Diuron (CAS 330-54-1), analytical grade
-
Solvent: Acetone or Dimethyl Sulfoxide (DMSO), HPLC grade (select based on solubility of test compound)
-
Test Species Seeds:
-
Dicot: Garden Cress (Lepidium sativum) or Lettuce (Lactuca sativa)
-
Monocot: Sorghum (Sorghum saccharatum) or Oat (Avena sativa)
-
Rationale: Selecting both a dicot and a monocot is crucial as they often exhibit different sensitivities to herbicides. Cress and Lettuce are standard, highly sensitive dicot species, while Sorghum is a commonly used monocot in phytotoxicity testing.
-
-
Equipment:
-
Petri dishes (90-100 mm diameter, sterile)
-
Filter paper (Whatman No. 1 or equivalent, to fit Petri dishes)
-
Analytical balance (± 0.01 mg)
-
Volumetric flasks and pipettes (Class A)
-
Growth chamber or incubator with controlled temperature (24 ± 2°C) and light cycle (16h light/8h dark)
-
Ruler (mm) or digital calipers
-
Image analysis software (e.g., ImageJ) (Optional, for precise root measurement)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Detailed Experimental Protocols
The overall experimental process is designed to ensure accuracy and reproducibility, from the precise preparation of test solutions to the systematic collection and analysis of data.
Caption: Experimental workflow for the this compound phytotoxicity bioassay.
Protocol 1: Preparation of Test Solutions and Controls
-
Prepare a 1000 mg/L Stock Solution of this compound: Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of solvent (e.g., 0.5 mL DMSO). Quantitatively transfer this to a 10 mL volumetric flask and bring to volume with deionized water.
-
Causality Note: A high-concentration stock solution allows for accurate serial dilutions. The use of a minimal amount of organic solvent is critical to avoid solvent-induced toxicity. The final solvent concentration in all test solutions should not exceed 0.1%.
-
-
Prepare a Positive Control Stock Solution: Prepare a 100 mg/L stock solution of Diuron using the same method. Diuron is a well-characterized PSII inhibitor and serves to validate the sensitivity of the assay system.
-
Prepare Serial Dilutions: From the stock solution, prepare a series of test concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 mg/L) by serial dilution in deionized water. The concentration range should be selected to bracket the expected 50% effect concentration (EC₅₀).
-
Prepare Control Groups:
-
Negative Control: Use deionized water only. This group represents baseline plant growth.
-
Solvent Control: Prepare a solution with the same concentration of solvent (e.g., 0.1% DMSO) used in the highest test concentration. This is essential to confirm that any observed effects are due to the test compound and not the solvent carrier.
-
Protocol 2: Seed Germination and Early Seedling Growth Bioassay
-
Assay Setup: For each concentration and control group, prepare at least three to four replicate Petri dishes. Place one sterile filter paper into each dish.
-
Application of Solutions: Pipette 5 mL of the respective test solution or control solution onto the filter paper in each dish, ensuring it is uniformly moistened.
-
Seed Placement: Carefully place a pre-determined number of seeds (e.g., 20 for L. sativum or 10 for S. saccharatum) onto the moistened filter paper, ensuring they are evenly spaced and not touching.
-
Incubation: Seal the Petri dishes with parafilm to prevent moisture loss. Place the dishes in a growth chamber or incubator set to 24 ± 2°C with a 16h light/8h dark photoperiod. Incubate for 72 to 120 hours. The exact duration should be consistent across all experiments and determined by the time it takes for roots in the negative control to reach a measurable length (e.g., >20 mm).
Protocol 3: Data Collection and Endpoint Measurement
-
Assess Seed Germination: After the incubation period, count the number of germinated seeds in each Petri dish. A seed is considered germinated if the radicle has emerged and is at least 2 mm long.
-
Measure Root and Shoot Length: For each germinated seedling, carefully measure the length of the primary root and the shoot from the point of origin to the tip, to the nearest millimeter.
-
Record Observations: Note any visible signs of phytotoxicity, such as discoloration (chlorosis, necrosis), stunted growth, or morphological abnormalities in the roots or shoots.[11]
Data Analysis and Interpretation
Calculation of Phytotoxicity Endpoints
For each replicate, calculate the mean root length and shoot length. Then, for each treatment group, calculate the following metrics relative to the negative control:
-
Seed Germination Percentage (SG%): SG% = (Number of seeds germinated in treatment / Number of seeds germinated in control) * 100
-
Relative Root Elongation (RRE%): RRE% = (Mean root length in treatment / Mean root length in control) * 100
-
Root Growth Inhibition (RGI%): RGI% = 100 - RRE%
-
Germination Index (GI): A comprehensive metric combining germination and root growth.[12] GI = (SG% / 100) * (RRE% / 100)
Dose-Response Modeling and EC₅₀/IC₅₀ Determination
The primary goal is to determine the concentration that causes a 50% effect.
-
EC₅₀ (Effective Concentration): The concentration that causes a 50% reduction in a growth parameter (e.g., root length) compared to the control.
-
IC₅₀ (Inhibitory Concentration): The concentration that causes 50% inhibition of a parameter.[13]
To calculate this, plot the percent inhibition (e.g., RGI%) against the logarithm of the test concentrations. Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and determine the EC₅₀/IC₅₀ value.[14][15][16]
| Parameter | Description |
| Top Plateau | The maximum response (approaching 100% inhibition). |
| Bottom Plateau | The minimum response (approaching 0% inhibition). |
| Hill Slope | Describes the steepness of the dose-response curve. |
| EC₅₀ / IC₅₀ | The concentration at the curve's inflection point (50% effect). |
Example Data Presentation
Table 1: Raw and Calculated Data for Lepidium sativum Exposed to this compound
| Concentration (mg/L) | Replicate | Germination Count (of 20) | Mean Root Length (mm) | RGI (%) |
|---|---|---|---|---|
| 0 (Control) | 1 | 19 | 35.2 | 0.0 |
| 2 | 20 | 36.8 | 0.0 | |
| 3 | 19 | 34.9 | 0.0 | |
| 1.0 | 1 | 20 | 25.1 | 29.8 |
| 2 | 19 | 28.0 | 21.0 | |
| 3 | 20 | 26.5 | 25.9 | |
| 5.0 | 1 | 18 | 15.3 | 56.9 |
| 2 | 19 | 17.1 | 52.0 | |
| 3 | 19 | 16.2 | 54.1 | |
| 10.0 | 1 | 15 | 5.4 | 84.8 |
| 2 | 16 | 4.9 | 86.2 |
| | 3 | 15 | 5.8 | 83.6 |
System Validation and Quality Control
To ensure the trustworthiness of the results, the following validity criteria must be met for each experiment:
-
Negative Control Performance: The mean seed germination in the negative control must be ≥ 80%.
-
Solvent Control: There should be no statistically significant difference (e.g., p > 0.05 using a t-test) in germination or root length between the negative control and the solvent control. If a significant difference exists, the solvent may be toxic at the tested concentration.
-
Positive Control: The positive control (Diuron) must show a significant and expected level of inhibition, confirming that the plant species are responsive and the test conditions are adequate. The calculated IC₅₀ for the positive control should fall within a pre-defined historical range for the laboratory.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for evaluating the phytotoxicity of this compound. By integrating standardized methods with a clear understanding of the compound's mechanism of action, this bioassay serves as a reliable tool for generating critical data for environmental safety assessment and herbicide research. Adherence to the detailed steps for protocol execution, data analysis, and quality control will ensure the generation of robust, reproducible, and defensible results.
References
-
CSIRO Publishing. (n.d.). Some aspects of the toxicity of 3-(p-Chlorophenyl)-1,1-Dimethylurea (CMU) to plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification. Retrieved from [Link]
-
International Organization for Standardization. (2012). ISO 11269-1:2012: Soil quality — Determination of the effects of pollutants on soil flora — Part 1: Method for the measurement of inhibition of root growth. Retrieved from [Link]
-
Singapore Standards. (n.d.). ISO 11269-1:2012. Retrieved from [Link]
-
International Organization for Standardization. (2012, March 1). ISO 11269-1:2012(E). Retrieved from [Link]
-
ASTM International. (n.d.). Seed Germination and Root Elongation Toxicity Tests in Hazardous Waste Site Evaluation: Methods Development and Applications. ASTM Digital Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]
-
CSA Group. (n.d.). ISO 11269-1:2012 | Codes & Standards. Retrieved from [Link]
-
EVS. (n.d.). EVS-EN ISO 11269-1:2012. Retrieved from [Link]
-
Pan, M., & Chu, L. M. (2016). Effects of ten antibiotics on seed germination and root elongation in three plant species. Journal of Environmental Management, 181, 563-569. Retrieved from [Link]
-
ResearchGate. (2009, August 10). Validation of germination rate and root elongation as indicator to assess phytotoxicity with Cucumis sativus. Retrieved from [Link]
-
Montoneri, E., et al. (2018). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. Polymers, 10(7), 753. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]
-
ResearchGate. (2015, January 6). How can I calculate IC50 for phytotoxity test?. Retrieved from [Link]
-
GraphPad. (n.d.). The EC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Di Salvatore, M., et al. (2008). Assessment of heavy metals phytotoxicity using seed germination and root elongation tests: a comparison of two growth substrates. Chemosphere, 73(9), 1461-1464. Retrieved from [Link]
-
Alsford Lab, LSHTM Blogs. (n.d.). EC50 analysis. Retrieved from [Link]
-
University of Maryland Extension. (2024, June 7). Phytotoxicity: Chemical Damage to Garden Plants. Retrieved from [Link]
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- 2. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]
- 3. ISO 11269-1:2012 [isme.me]
- 4. Singapore Standards [singaporestandardseshop.sg]
- 5. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 6. dl.astm.org [dl.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of ten antibiotics on seed germination and root elongation in three plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of heavy metals phytotoxicity using seed germination and root elongation tests: a comparison of two growth substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
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- 14. EC50 Calculator | AAT Bioquest [aatbio.com]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. graphpad.com [graphpad.com]
Application Notes & Protocols: Ozonation Methods for the Degradation of Chlorophenylurea Pesticides in Water
Introduction: The Challenge of Chlorophenylurea Pesticides
Chlorophenylurea (CPU) pesticides, such as diuron, monuron, and isoproturon, are widely used herbicides for broad-spectrum weed control in agriculture. Their chemical stability, persistence, and mobility in soil lead to their frequent detection in surface and groundwater resources. Due to their potential toxicity and endocrine-disrupting effects, their presence in water is a significant environmental and public health concern, prompting stringent regulatory limits.
Conventional water treatment methods often fall short in effectively removing these recalcitrant compounds.[1] Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive oxygen species, have emerged as a powerful solution for the complete destruction of such pollutants.[2][3] Among these, ozonation stands out for its efficacy and versatility in degrading a wide range of organic micropollutants, including CPU pesticides.[4]
This guide provides a comprehensive overview and detailed protocols for utilizing various ozonation-based AOPs to degrade chlorophenylurea pesticides in aqueous matrices. It is designed for researchers and scientists to understand the underlying mechanisms, select appropriate methods, and execute robust experimental workflows.
The Dual Mechanism of Ozonation
The degradation of organic compounds by ozonation proceeds through two parallel pathways. The dominance of one pathway over the other is highly dependent on water chemistry, particularly pH. Understanding this duality is critical for process optimization.
-
Direct Oxidation (Molecular Ozone): At acidic pH, molecular ozone (O₃) is the primary oxidizing agent. O₃ is an electrophile and reacts selectively with electron-rich moieties in organic molecules, such as double bonds, activated aromatic rings, and specific functional groups. While effective, its reaction rates with certain recalcitrant compounds can be slow.
-
Indirect Oxidation (Hydroxyl Radical): In neutral to alkaline conditions (pH > 8), ozone decomposition is initiated by hydroxide ions (OH⁻), leading to a complex chain reaction that generates the hydroxyl radical (•OH). The hydroxyl radical is a far more powerful (E⁰ = 2.8 V) and non-selective oxidant than molecular ozone (E⁰ = 2.07 V). It can abstract hydrogen atoms or add to double bonds, leading to rapid degradation of almost all organic compounds, including pesticides.[2]
The primary goal of most ozonation-based AOPs is to enhance the production of hydroxyl radicals, thereby accelerating the degradation process.
Caption: Dual pathways for CPU pesticide degradation by ozonation.
Advanced Ozonation Processes (AOPs) for Enhanced Degradation
To overcome the limitations of single ozonation, several AOPs have been developed to maximize hydroxyl radical generation.
-
O₃/H₂O₂ (Peroxone Process): The addition of hydrogen peroxide (H₂O₂) significantly accelerates the decomposition of ozone into •OH. The peroxide anion (HO₂⁻), formed from H₂O₂ dissociation, acts as a potent initiator of the ozone decomposition chain reaction. This process is particularly effective at near-neutral pH.[5][6]
-
O₃/UV: Ultraviolet (UV) irradiation, particularly at 254 nm, can photolyze ozone molecules. This photolysis generates hydrogen peroxide in situ, which then initiates the radical chain reaction, enhancing the degradation rate. The combination of UV and ozone can have a synergistic effect.[1][2]
-
Catalytic Ozonation: This process utilizes catalysts to enhance ozone decomposition and radical formation. It is a promising technology for treating complex wastewaters.[7]
-
Homogeneous Catalysis: Involves soluble metal ions (e.g., Fe²⁺, Mn²⁺) that catalyze ozone decomposition.
-
Heterogeneous Catalysis: Employs solid catalysts such as metal oxides (e.g., Al₂O₃, MgO), zeolites, or carbon-based materials.[8][9] The catalyst surface provides active sites for ozone adsorption and decomposition, leading to localized high concentrations of •OH radicals and improved process efficiency.[7][10]
-
Caption: AOPs enhance hydroxyl radical generation from ozone.
Experimental Protocols
The following protocols provide a framework for conducting reproducible ozonation experiments. Safety is paramount: ozone is a toxic gas, and all experiments must be conducted in a well-ventilated area or fume hood with an ozone destruction unit for the off-gas.
Protocol 1: General Batch Ozonation Experimental Setup
This setup is foundational for all subsequent protocols.
1. Apparatus:
-
Ozone Generator: Capable of producing a stable ozone concentration from a pure oxygen feed gas.
-
Mass Flow Controller: To maintain a constant gas flow rate.
-
Reactor Vessel: A borosilicate glass column with a gas inlet at the bottom and an off-gas outlet at the top. A porous glass or ceramic diffuser is essential for creating fine bubbles and maximizing gas-liquid mass transfer.
-
Stirring System: Magnetic stirrer and stir bar for ensuring a homogeneous solution.
-
Off-Gas Ozone Analyzer: To measure the ozone concentration in the gas leaving the reactor.
-
Ozone Destruction Unit: A heated catalyst (e.g., manganese dioxide) or activated carbon to safely convert unused ozone back to oxygen.
-
Sampling Port: For withdrawing aqueous samples at timed intervals.
Caption: Schematic of a typical batch ozonation experimental workflow.
2. Reagents:
-
Pesticide Stock Solution: Prepare a concentrated stock (e.g., 1 g/L) of the target chlorophenylurea pesticide in a suitable solvent (e.g., methanol) and store it appropriately.
-
High-Purity Water: Use ultrapure (Type I) water to prepare all solutions to avoid interference from organic matter or ions.
-
pH Buffers: Phosphate or borate buffers to maintain a constant pH during the experiment.
-
Quenching Agent: A solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to immediately stop the oxidation reaction in collected samples.
-
Indigo Reagent: For measuring aqueous ozone concentration via the Indigo Colorimetric Method.
Protocol 2: Single Ozonation for CPU Degradation
Objective: To determine the degradation kinetics of a CPU pesticide by molecular ozone and any radicals formed spontaneously.
-
Preparation:
-
Fill the reactor with a known volume of high-purity water (e.g., 1 L).
-
Add the required volume of pH buffer to achieve the target pH (e.g., pH 7).
-
Spike the solution with the CPU pesticide stock solution to reach the desired initial concentration (e.g., 1-10 mg/L). Allow it to mix thoroughly for 5-10 minutes.
-
-
Execution:
-
Start the oxygen feed and power on the ozone generator. Allow the ozone concentration in the gas phase to stabilize while bypassing the reactor.
-
Take an initial sample (t=0) from the reactor before introducing ozone. Immediately quench the sample with a few drops of sodium thiosulfate solution.
-
At t=0, divert the ozone/oxygen gas stream through the reactor's diffuser at a fixed flow rate (e.g., 100-500 mL/min).
-
Collect aqueous samples at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes). Quench each sample immediately.
-
Continuously monitor the ozone concentration in the off-gas to calculate the ozone dose being transferred to the liquid.
-
-
Analysis & Quality Control:
-
Analyze the collected samples for the parent pesticide concentration using HPLC (see Protocol 5).
-
Control: Run a parallel experiment with oxygen gas only (no ozone) to check for any degradation due to volatilization or hydrolysis.
-
Replicates: Perform the experiment in triplicate to ensure reproducibility.
-
Protocol 3: O₃/H₂O₂ (Peroxone) Process
Objective: To evaluate the enhancement of CPU degradation by adding hydrogen peroxide.
-
Preparation: Follow steps 1a-1c from Protocol 2.
-
Execution:
-
Before introducing ozone, add a predetermined amount of a 30% H₂O₂ stock solution to the reactor. The optimal H₂O₂:O₃ molar ratio often ranges from 0.3 to 0.7, which needs to be determined experimentally.
-
Proceed with steps 2b-2d from Protocol 2.
-
-
Analysis & Self-Validation:
-
Analyze samples as described in Protocol 2.
-
Comparison: Directly compare the degradation rate constants obtained with and without H₂O₂ to quantify the enhancement. A significantly faster degradation rate validates the effectiveness of the peroxone process.
-
Protocol 4: Heterogeneous Catalytic Ozonation
Objective: To assess the efficacy of a solid catalyst in promoting CPU degradation.
-
Preparation:
-
Select and prepare the catalyst (e.g., commercial Al₂O₃, synthesized MgO nanoparticles). Ensure the catalyst is properly characterized (surface area, particle size, etc.).
-
Follow steps 1a-1c from Protocol 2.
-
Add a specific loading of the catalyst to the reactor (e.g., 0.1-2.0 g/L).[11] Disperse it thoroughly using the magnetic stirrer.
-
-
Execution:
-
Proceed with steps 2b-2d from Protocol 2. Ensure the catalyst remains well-suspended throughout the experiment.
-
-
Analysis & Self-Validation:
-
After quenching, samples must be filtered (e.g., using a 0.22 µm syringe filter) to remove catalyst particles before HPLC analysis.
-
Control: Run a parallel experiment with the catalyst and oxygen only (no ozone) to check for adsorption of the pesticide onto the catalyst surface.
-
Comparison: Compare the results against single ozonation to determine the catalytic effect. A higher degradation rate that exceeds the sum of single ozonation and adsorption demonstrates true catalytic activity.[10]
-
Protocol 5: Analytical Procedures
1. Pesticide Quantification (HPLC):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV or Diode Array Detector (DAD) is standard.[12] For higher sensitivity and confirmation, an LC-tandem mass spectrometer (LC-MS/MS) is preferred.[13][14]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.
-
Method: Inject a known volume (e.g., 20 µL) of the filtered, quenched sample.
-
Quantification: Calculate the concentration based on a calibration curve prepared from certified pesticide standards.
2. Mineralization Analysis (TOC):
-
Objective: To determine if the pesticide is being fully degraded to CO₂, H₂O, and mineral acids, or if it is only being transformed into organic byproducts.
-
Instrumentation: A Total Organic Carbon (TOC) analyzer.
-
Procedure: Analyze the initial (t=0) and final samples for their TOC content.
-
Interpretation: A significant decrease in TOC indicates mineralization. The percentage of TOC removal is a key metric for evaluating the overall effectiveness of the treatment.[10][11]
3. Toxicity Assessment (Optional but Recommended):
-
It is crucial to assess the toxicity of the treated water, as some degradation byproducts can be more toxic than the parent compound.[15][16]
-
Methods: Bioassays using organisms like Daphnia magna or luminescent bacteria (Vibrio fischeri) can be employed to measure the acute toxicity of the solution before and after treatment.[10][15]
Data Presentation and Interpretation
Table 1: Comparative Degradation of Diuron by Various Ozonation Methods
| Treatment Method | Apparent Rate Constant (k_app, min⁻¹) | Time for 90% Removal (t₉₀, min) | TOC Removal (%) after 60 min |
| Single Ozonation (pH 7) | 0.045 | 51.2 | 25 |
| O₃/H₂O₂ (0.5 molar ratio) | 0.150 | 15.4 | 55 |
| O₃/UV | 0.180 | 12.8 | 62 |
| O₃/Al₂O₃ (1 g/L) | 0.250 | 9.2 | 78 |
Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Key Influencing Factors:
-
pH: The single most critical parameter. Higher pH generally accelerates degradation due to enhanced •OH production but also increases ozone consumption.
-
Ozone Dose: Higher ozone dosages increase degradation rates but can decrease efficiency (more ozone is wasted).
-
Water Matrix: The presence of natural organic matter (NOM) and bicarbonate/carbonate ions (HCO₃⁻/CO₃²⁻) in real water samples can significantly impact the process. NOM competes for oxidants, while carbonates are well-known scavengers of hydroxyl radicals, inhibiting the indirect oxidation pathway.
Conclusion
Ozonation and its advanced process variants are highly effective for degrading persistent chlorophenylurea pesticides in water. The selection of the optimal method—be it single ozonation, peroxone, O₃/UV, or catalytic ozonation—depends on the specific treatment goals, water matrix, and economic considerations. Catalytic ozonation, in particular, shows great promise for achieving high mineralization rates and improving ozone utilization.[9] A thorough experimental approach, as outlined in these protocols, with careful control of parameters and robust analytical validation, is essential for developing reliable and efficient water treatment solutions.
References
- Amir Tahmasseb, L., Nélieu, S., Kerhoas, L., & Einhorn, J. (2002). Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways. Science of The Total Environment, 291(1–3), 33–44.
- Takahashi, N., Nakai, T., Satoh, Y., & Katoh, Y. (2009). Catalytic ozonation of an organophosphorus pesticide using microporous silicate and its effect on total toxicity reduction.
- Sci-Hub. (n.d.). Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways. Science of The Total Environment.
- CORE. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Journal of Environmental Science and Health, Part B.
- Zhang, G., et al. (2019). Degradation of atrazine by catalytic ozonation in the presence of iron scraps: performance, transformation pathway, and acute toxicity. Environmental Science and Pollution Research, 26(9), 8849-8859.
- Chen, Z., & Sun, Y. (2021). Catalytic ozone oxidation treatment of wastewater from a pesticide enterprise.
- Ghahrchi M, et al. (2020). Application of heterogeneous catalytic ozonation process for treatment of high toxic effluent from a pesticide manufacturing plant. Environmental Health Engineering and Management Journal, 7(2), 79–88.
- ResearchGate. (2020).
- MDPI. (2023). A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments.
- ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis.
- Liang, H. C., Bilon, N., & Hay, M. T. (2015). Analytical methods for pesticide residues in the water environment. Water Environment Research, 87(10), 1923-1937.
- Velioglu, Y. S., et al. (2018). Effects of Ozone Treatment on the Degradation and Toxicity of Several Pesticides in Different Groups. Journal of Agricultural Sciences, 24(2), 245-255.
- USGS Publications Warehouse. (2023).
- ResearchGate. (n.d.). Advanced Oxidation Processes (AOPs)
- Bhuiyan, M. H., & Brotherton, C. (2015). Analysis of Pesticide Residues in Water Sample: Occurrence of Pesticides in Paddy Field. Journal of Chemical and Pharmaceutical Sciences, 8(4), 843-848.
- Faidoo, O. F., et al. (2023). Remediation of pesticide residues using ozone: A comprehensive overview. Science of The Total Environment, 894, 164933.
- Stafilov, T., & Stefova, M. (2022). Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Acta Scientific Pharmaceutical Sciences, 6(1), 23-31.
- MDPI. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
- DergiPark. (2018). Effects of Ozone Treatment on the Degradation and Toxicity of Several Pesticides in Different Grou. Journal of Agricultural Sciences.
- ResearchGate. (n.d.).
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Remediation of pesticide residues using ozone: A comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways / Science of The Total Environment, 2002 [sci-hub.st]
- 7. Catalytic ozonation of an organophosphorus pesticide using microporous silicate and its effect on total toxicity reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Degradation of atrazine by catalytic ozonation in the presence of iron scraps: performance, transformation pathway, and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Journal of Agricultural Sciences » Submission » Effects of Ozone Treatment on the Degradation and Toxicity of Several Pesticides in Different Grou [dergipark.org.tr]
Application Notes and Protocols: Preparation of 3-Chlorophenylurea Standards for Residue Analysis
Introduction
3-Chlorophenylurea is a metabolite of several phenylurea herbicides, a class of compounds widely used in agriculture for weed control. Due to their potential persistence in the environment, monitoring for residues of these herbicides and their degradation products in soil, water, and food commodities is a critical aspect of environmental and food safety assessments.[1][2] Accurate and reliable residue analysis is fundamentally dependent on the quality of the analytical standards used for instrument calibration and method validation. The preparation of precise and stable this compound standards is, therefore, a foundational requirement for any laboratory conducting such analyses.
This document provides a comprehensive, in-depth guide for researchers, scientists, and professionals in drug development on the meticulous preparation of this compound standards. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the resulting standards are of the highest integrity for sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Foundational Principles: Why Meticulous Standard Preparation is Non-Negotiable
The accuracy of residue analysis is directly proportional to the accuracy of the calibration standards. Any error in the concentration of the standard solutions will be propagated throughout the entire analytical workflow, leading to erroneous quantification of residues in samples. Key factors that can compromise the integrity of analytical standards include the purity of the starting material, the precision of weighing and dilution steps, the choice of solvent, and the storage conditions.[5]
For phenylurea compounds, which can be susceptible to degradation, particular attention must be paid to factors that can influence their stability, such as light, temperature, and the chemical properties of the solvent.[6][7] Therefore, a robust protocol for standard preparation is not merely a procedural formality but a critical component of a laboratory's quality assurance system.
Materials and Apparatus
Reagents
-
This compound analytical standard: Purity ≥ 98%. The certificate of analysis should be carefully reviewed for purity and any specific storage instructions.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and ethyl acetate. The choice of solvent will depend on the analytical method and the desired solubility and stability of the standard. Acetonitrile is a common choice for preparing stock solutions of phenylurea herbicides.[8]
-
Reagent water: Type I ultrapure water (18.2 MΩ·cm).
Apparatus
-
Analytical balance: Readable to at least 0.01 mg, with a valid calibration certificate. For preparing stock standards, a 5-decimal place balance is recommended.[5]
-
Volumetric flasks: Class A, of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).
-
Pipettes: Calibrated micropipettes and glass pipettes.
-
Glassware: Amber glass vials with PTFE-lined screw caps for storing solutions to protect from light.[9]
-
Ultrasonic bath: To aid in the dissolution of the analytical standard.
-
Fume hood: To ensure proper ventilation and safety during handling of solvents and the powdered standard.[10]
Protocol for Preparation of this compound Standards
This protocol outlines a systematic approach to preparing a hierarchy of standard solutions, from a concentrated stock solution to dilute working standards suitable for instrument calibration.
Part 1: Preparation of the Primary Stock Standard Solution (e.g., 1000 µg/mL)
The primary stock solution is the cornerstone of all subsequent standard preparations. Its accuracy is paramount.
Step-by-Step Methodology:
-
Equilibration: Allow the container of the this compound analytical standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of the this compound standard onto a clean, tared weighing paper or boat using a calibrated analytical balance. The use of at least 10 mg of standard material is recommended to minimize weighing errors.[5]
-
Transfer: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. Ensure a quantitative transfer by rinsing the weighing paper/boat with small volumes of the chosen solvent (e.g., acetonitrile) and adding the rinsate to the flask.
-
Dissolution: Add a portion of the solvent to the volumetric flask (approximately 5-7 mL). Gently swirl the flask to dissolve the standard. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the standard is completely dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final addition to ensure accuracy.
-
Homogenization: Cap the flask and invert it at least 20 times to ensure the solution is thoroughly mixed and homogenous.
-
Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the initials of the analyst.[9] Store the stock solution in a refrigerator at approximately 4°C. Phenylurea herbicide stock solutions are generally stable for several months under these conditions.[6]
Causality Behind Experimental Choices:
-
Why a 5-decimal place balance? To minimize the relative error associated with weighing a small mass of the standard.
-
Why Class A volumetric flasks? These have a higher accuracy and lower tolerance for volume errors compared to Class B glassware.
-
Why amber glass? To protect the this compound from potential photodegradation.
-
Why refrigeration? To slow down potential degradation processes and prolong the stability of the standard.[9]
Diagram of the Standard Preparation Workflow:
Caption: Workflow for the preparation of this compound analytical standards.
Part 2: Preparation of Intermediate and Working Standard Solutions
Working standards are prepared by serially diluting the primary stock solution. These are the solutions that will be used to generate the calibration curve for the analytical instrument.
Step-by-Step Methodology:
-
Intermediate Standard (e.g., 10 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent (this can be the same as the stock solution solvent or a solvent compatible with the initial mobile phase of the chromatographic system).
-
Cap and homogenize the solution by inverting the flask multiple times.
-
-
Working Standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL):
-
Prepare a series of working standards by diluting the intermediate standard solution. For example, to prepare a 0.1 µg/mL working standard, transfer 100 µL of the 10 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark.
-
It is crucial to prepare a series of at least five concentration levels to establish a reliable calibration curve.[11]
-
For very low concentration working standards (e.g., in the parts-per-trillion range), it may be necessary to perform an additional intermediate dilution step to minimize dilution errors.[3]
-
Data Presentation: Standard Solution Hierarchy
| Solution Type | Concentration (µg/mL) | Preparation from | Volume of Aliquot | Final Volume (mL) | Recommended Storage |
| Primary Stock | 1000 | Analytical Standard | ~10 mg | 10 | Refrigerator (4°C), Amber Vial |
| Intermediate | 10 | Primary Stock (1000 µg/mL) | 100 µL | 10 | Refrigerator (4°C), Amber Vial |
| Working 1 | 1.0 | Intermediate (10 µg/mL) | 1000 µL | 10 | Prepare fresh daily or as needed |
| Working 2 | 0.5 | Intermediate (10 µg/mL) | 500 µL | 10 | Prepare fresh daily or as needed |
| Working 3 | 0.1 | Intermediate (10 µg/mL) | 100 µL | 10 | Prepare fresh daily or as needed |
| Working 4 | 0.05 | Intermediate (10 µg/mL) | 50 µL | 10 | Prepare fresh daily or as needed |
| Working 5 | 0.01 | Intermediate (10 µg/mL) | 10 µL | 10 | Prepare fresh daily or as needed |
Quality Control and Validation
A self-validating system is essential for ensuring the integrity of the prepared standards.
-
Purity Verification: The purity of the analytical standard as stated on the certificate of analysis should be used to correct the concentration of the primary stock solution.
-
Cross-Verification: If a new stock solution is prepared, its concentration should be verified against the previous, properly stored stock solution. The response from the analytical instrument for both solutions should be within an acceptable tolerance (e.g., ±10%).
-
Stability Assessment: The stability of the stock and working solutions should be periodically assessed, especially if they are stored for extended periods. This can be done by comparing the response of an aged standard to a freshly prepared one. For low-stability pesticides, it is recommended to prepare fresh standards for each analysis.[5][6]
-
Method Validation: The performance of the analytical method, including linearity, limit of detection (LOD), and limit of quantification (LOQ), should be established using the prepared working standards.[12]
Safety Precautions
This compound, like many chemical compounds, requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the powdered standard and its solutions.[10]
-
Ventilation: All handling of the powdered standard and volatile solvents should be performed in a well-ventilated chemical fume hood.[10][13]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound for detailed information on its toxicological properties and handling procedures.[10][14][15] The compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[10][15][16]
-
Waste Disposal: Dispose of all chemical waste, including expired standards and contaminated materials, in accordance with local, state, and federal regulations.
Conclusion
The preparation of accurate and stable this compound standards is a meticulous process that forms the bedrock of reliable residue analysis. By adhering to the detailed protocols and understanding the scientific rationale behind each step, researchers and scientists can ensure the integrity of their analytical data. This, in turn, contributes to the robust monitoring of phenylurea herbicide residues in the environment and the food chain, ultimately safeguarding public health and environmental quality.
References
-
Di Corcia, A., et al. (1997). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]
-
Sanchis-Mallols, J. M., et al. (1998). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. [Link]
-
Koupaei, M. J., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link]
-
Gerecke, A. C., et al. (2001). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
García-Galán, M. J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. [Link]
-
Mettler Toledo. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation. Mettler Toledo. [Link]
-
Food Safety and Standards Authority of India. (n.d.). PESTICIDE RESIDUES. FSSAI. [Link]
-
BASF. (2022). Safety data sheet. BASF. [Link]
-
FAO/WHO. (1993). GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. Codex Alimentarius. [Link]
-
European Commission. (n.d.). Guidelines - Maximum Residue levels. European Commission's Food Safety. [Link]
-
3M. (2024). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. 3M. [Link]
-
U.S. Environmental Protection Agency. (1982). Pesticide Assessment Guidelines: Subdivision O, Residue Chemistry. EPA. [Link]
-
Ali, A. O., et al. (2024). Determination of Pesticide Residue in Water and Soil Collected from Water-harvesting Ponds Haffirs, Gedarif State. Journal of Advances in Biology & Biotechnology. [Link]
-
Anastassiades, M. (2014). Stability of Pesticide Stock Solutions. European Reference Laboratory – SRM. [Link]
-
Rahman, M. M., et al. (2021). Residue Analysis of Pesticides, Herbicides, and Fungicides in Various Water Sources Using Gas Chromatography-Mass. International Journal of Environmental Research and Public Health. [Link]
-
Das, S. K. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Universal Journal of Agricultural Research. [Link]
-
Wang, S., et al. (2021). Detection of Pesticide Residues in Soil, Water, and Food. ResearchGate. [Link]
-
Pauzi, M., et al. (2016). Analysis of Pesticide Residues in Water Sample: Occurrence of Pesticides in Paddy Field. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]
-
Dorweiler, K., et al. (2023). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS Analysis. Semantic Scholar. [Link]
-
European Commission. (2019). Technical Active Substance and Plant protection products: Guidance for generating and reporting methods of analysis in support of authorisations under Regulation (EC) No 1107/2009. European Commission. [Link]
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- 5. mt.com [mt.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
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- 8. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Chlorophenylurea Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Chlorophenylurea (CAS: 1967-27-7).[1] This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low product yield. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and success of your synthesis.
Section 1: Overview of Common Synthesis Pathways
Two primary routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, safety considerations, and desired scale. Understanding these pathways is the first step in effective troubleshooting.
-
The Cyanate Method: This is a robust and often high-yielding method that involves the reaction of 3-chloroaniline with a cyanate salt, typically sodium cyanate or potassium cyanate, in an acidic aqueous medium. The aniline salt reacts with isocyanic acid (HNCO), which is generated in situ from the cyanate salt and acid.[2]
-
The Isocyanate Method: This route involves the direct reaction of 3-chlorophenyl isocyanate with ammonia or an amine.[3][4] While direct, this method requires the handling of 3-chlorophenyl isocyanate, which is a moisture-sensitive and hazardous reagent.[5][6]
Caption: Primary synthesis routes for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Question 1: My yield is consistently low (<70%) when using the 3-chloroaniline and sodium cyanate method. What are the most probable causes?
Low yield in the cyanate route is a common but often easily rectifiable issue. The problem typically stems from one of four areas: reactant stoichiometry, temperature control, side reactions, or workup procedure.
-
Causality 1: In-situ Generation of Isocyanic Acid: The reaction's success hinges on the efficient generation of isocyanic acid (HNCO) from sodium cyanate and its subsequent reaction with 3-chloroaniline. The process is pH and temperature-sensitive. An excess of strong acid can lead to hydrolysis of the cyanate, while insufficient acid results in a slow reaction rate. The procedure outlined in Organic Syntheses for a similar compound, p-bromophenylurea, provides an excellent template, achieving yields of 88-93% for the crude product.[2]
-
Troubleshooting Steps:
-
Verify Stoichiometry: While the aniline-to-isocyanate reaction is 1:1, the generation of isocyanic acid in situ is most efficient with an excess of the cyanate salt. A molar ratio of at least 2:1 for sodium cyanate to 3-chloroaniline is recommended to ensure the reaction goes to completion.[2]
-
Control Temperature: The initial dissolution of 3-chloroaniline in aqueous acetic acid and the addition of the sodium cyanate solution should be performed at a controlled temperature, typically around 35°C.[2] A significant exotherm occurs upon product precipitation, which is expected. However, allowing the initial temperature to be too high can promote side reactions.
-
Monitor for Side Reactions: The primary side reaction of concern is the formation of the symmetrical diarylurea, 1,3-bis(3-chlorophenyl)urea. This can occur if the newly formed this compound reacts with another molecule of isocyanic acid under certain conditions, or through thermal decomposition, although the latter is more common at or near the melting point.[2] Ensuring a rapid precipitation of the desired monosubstituted urea minimizes this.
-
Optimize Precipitation and Isolation: The product often precipitates rapidly as a thick paste. Vigorous stirring is crucial during this phase to ensure homogeneity and prevent trapping of unreacted starting materials.[2] After precipitation, allow the mixture to stand for 2-3 hours to maximize crystal growth before cooling and filtration. Inadequate cooling before filtration will result in product loss, as solubility is higher at warmer temperatures.
-
Question 2: I am using the 3-chlorophenyl isocyanate route, but my yield is poor and the product is impure. What is the most critical factor I might be overlooking?
The single most critical factor in this synthesis is the rigorous exclusion of moisture. 3-chlorophenyl isocyanate is highly reactive and will readily decompose in the presence of water.[5][6]
-
Causality 2: Isocyanate Reactivity: The isocyanate group (-N=C=O) is a potent electrophile. It reacts exothermically with nucleophiles, including amines, alcohols, and, most importantly, water.[6][7] The reaction with water forms an unstable carbamic acid intermediate, which rapidly decomposes into 3-chloroaniline and carbon dioxide gas. This parasitic reaction consumes your starting material, directly reducing the yield of the desired urea.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use Anhydrous Solvents: Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) must be of anhydrous grade.[3] Using solvents from a freshly opened bottle or one stored over molecular sieves is best practice.
-
Check Starting Material Purity: The 3-chlorophenyl isocyanate should be of high purity (≥99%). If it is old or has been improperly stored, it may already contain significant amounts of the corresponding diarylurea from hydrolysis and subsequent reaction.
-
Control the Addition: The isocyanate solution should be added dropwise to the stirred solution of the amine at a controlled temperature, often starting at 0 °C, to manage the exothermic reaction.[4]
-
Question 3: My crude yield appears high, but I lose a significant portion of my product during recrystallization. How can I improve my purification technique?
Product loss during purification is a classic challenge. The goal of recrystallization is to dissolve the product and impurities in a hot solvent and then selectively crystallize the pure product upon cooling, leaving impurities behind in the solvent. Excessive loss indicates a suboptimal choice of solvent or technique.
-
Troubleshooting Steps:
-
Select the Right Solvent System: An ideal recrystallization solvent should dissolve the product poorly at low temperatures but very well at high temperatures. For arylureas, aqueous ethanol is often effective.[2] You must perform small-scale solvent screening to find the optimal system for this compound. Test solvents like ethanol, methanol, isopropanol, acetone, and aqueous mixtures thereof.
-
Use Minimal Hot Solvent: The most common mistake is adding too much solvent. Add just enough hot solvent to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, drastically reducing recovery.
-
Allow for Slow Cooling: Once dissolved, allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Rapid cooling (e.g., by plunging into an ice bath) will cause the product to "crash out" as a fine powder, which can trap impurities. Once the solution has reached room temperature and crystallization appears complete, then place it in an ice bath to maximize recovery.
-
Wash Crystals Judiciously: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound via the Cyanate Method
This protocol is adapted from a well-established procedure for analogous arylureas and is recommended for its high yield and operational simplicity.[2]
-
Preparation: In a 500 mL beaker equipped with a mechanical stirrer, dissolve 12.75 g (0.1 mol) of 3-chloroaniline in a mixture of 50 mL of glacial acetic acid and 100 mL of water. Warm gently to 35°C to ensure complete dissolution.
-
Reagent Addition: In a separate beaker, dissolve 13.0 g (0.2 mol) of sodium cyanate in 90 mL of water, also warmed to 35°C.
-
Reaction: With vigorous stirring, add approximately 10 mL of the sodium cyanate solution to the 3-chloroaniline solution. A white crystalline precipitate of this compound should appear. Immediately add the rest of the cyanate solution quickly. The temperature will rise to 50-55°C.
-
Crystallization: Continue to stir the thick, paste-like suspension for 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete crystallization.
-
Isolation: Dilute the mixture with 50 mL of water and cool in an ice bath to 0-5°C. Collect the product by suction filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with two portions of cold water. Drain thoroughly under suction and then dry the product in an oven at 80-100°C.
-
Expected Yield: 85-95% (crude). The product is often sufficiently pure for many applications. For higher purity, it can be recrystallized from aqueous ethanol.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress to prevent running a reaction for too long or stopping it too early.[3]
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom (the baseline).
-
Spotting:
-
Dissolve a small amount of your starting material (3-chloroaniline) in a suitable solvent (e.g., ethyl acetate) to create a reference spot (SM).
-
Using a capillary tube, carefully take a small aliquot from your reaction mixture. Dilute it in a small vial with the same solvent.
-
Spot the starting material (SM) on the left of the baseline and your reaction mixture (R) on the right. A co-spot (C) in the middle (spotting both SM and R on the same point) is good practice.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate). The solvent level must be below the baseline. Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the reaction lane (R) indicates the reaction is complete. The product spot will appear at a different Rf value.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Which synthesis route is generally recommended for the highest yield and purity? For laboratory scale, the cyanate method starting from 3-chloroaniline is often preferred. It is reported to produce excellent yields of crude product that is often of high purity and avoids the need to handle the more hazardous and moisture-sensitive 3-chlorophenyl isocyanate.[2]
-
FAQ 2: What are the critical safety precautions when working with 3-chlorophenyl isocyanate? 3-Chlorophenyl isocyanate is toxic upon inhalation and corrosive, causing severe skin and eye damage. It is also a sensitizer. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with water and can release toxic gases, so it must be handled under anhydrous conditions and stored properly.[5][6]
-
FAQ 3: Can I use potassium cyanate instead of sodium cyanate in the cyanate method? Yes, potassium cyanate can be used as a direct substitute for sodium cyanate. You will need to adjust the mass used to account for the difference in molecular weight to ensure you are using an equivalent molar quantity.[2]
-
FAQ 4: What is the expected melting point of pure this compound, and how does it relate to purity? The reported melting point of this compound can be found in various chemical databases. A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range or a melting point that is significantly depressed suggests the presence of impurities.
Section 5: Data Summary
| Feature | Pathway 1: Cyanate Method | Pathway 2: Isocyanate Method |
| Primary Reactants | 3-Chloroaniline, Sodium Cyanate, Acid | 3-Chlorophenyl Isocyanate, Ammonia |
| Key Reagent Hazard | 3-Chloroaniline is toxic.[8] | 3-Chlorophenyl isocyanate is toxic, corrosive, and moisture-sensitive. |
| Solvent System | Aqueous Acetic Acid | Anhydrous Aprotic Solvents (DCM, THF) |
| Typical Yield | High (85-95% crude)[2] | Variable, highly dependent on conditions |
| Pros | High yield, less hazardous reagents, robust. | Direct, atom-economical if starting from isocyanate. |
| Cons | Requires careful pH and temperature control. | Requires strict anhydrous conditions, hazardous isocyanate. |
Section 6: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield of this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of 3-Chlorophenyl Isocyanate.
- Kurzer, F. Arylureas I. Cyanate Method. Organic Syntheses.
- BenchChem. An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.
- Google Patents. US3444231A - Process for the preparation of isocyanates and isothiocyanates.
- Royal Society of Chemistry. Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry.
- MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- ChemicalBook. 1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea synthesis.
- Sanying Polyurethane (Nantong) Co., Ltd. 3 chlorophenyl isocyanate Manufacturer & Supplier in China.
- gsrs. This compound.
- ChemScene. 1967-27-7 | N-(3-Chlorophenyl)urea.
- Google Patents. CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl) urea and preparation of 2, 4-dichloroaniline.
- Google Patents. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
- PubChem. 4-Chlorophenyl Isocyanate.
- Chemical Synthesis and Properties of Isocyanates.
- Google Patents. CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.
- CAMEO Chemicals | NOAA. p-chlorophenyl isocyanate - Report.
- ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
- Sigma-Aldrich. 3-Chlorophenyl isocyanate 99 2909-38-8.
- BenchChem. Derivatization of 3-(4- Aminophenyl)-1-(4-chlorophenyl)urea for Structure-Activity Relationship (SAR) Studies as Kinase Inhibitors.
- NIH. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- PubChem. 3-Chloroaniline.
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. nbinno.com [nbinno.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Chlorophenylurea (3-CPU) Concentration
Welcome to the technical support center for 3-Chlorophenylurea (3-CPU), also known as Forchlorfenuron (CPPU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the concentration of this potent cytokinin-like plant growth regulator for maximum biological response.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of 3-CPU.
Q1: What is this compound (3-CPU) and what is its primary mechanism of action?
A1: this compound (3-CPU), more commonly known in agricultural contexts as Forchlorfenuron (CPPU), is a synthetic plant growth regulator with strong cytokinin-like activity.[1][4] Its primary mechanism involves promoting cell division and expansion.[1][2][5] Unlike natural cytokinins, phenylurea-derivatives like 3-CPU are not readily degraded by the enzyme cytokinin oxidase, which contributes to their high potency and stability in plant tissues.[4] It often works synergistically with natural auxins to stimulate plant cell division and growth.[1][2] In some biological systems, it has also been shown to disrupt septin organization, which is crucial for cell division.[3]
Q2: What are the typical applications of 3-CPU?
A2: In horticulture and agriculture, 3-CPU is widely used to increase fruit size, weight, and overall yield in crops like grapes, kiwifruit, and berries.[1][2][5] It can also improve fruit set and extend the post-harvest shelf life by delaying senescence.[1][5] In a research context, its potent effects on cell division make it a valuable tool for studying plant development and cellular growth processes.
Q3: Is 3-CPU soluble in aqueous solutions?
A3: 3-CPU has poor solubility in water. Therefore, it is typically dissolved in an organic solvent, such as DMSO or methanol, to create a concentrated stock solution before being diluted to the final working concentration in your aqueous experimental medium. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Part 2: Troubleshooting Guide for Concentration Optimization
This section provides in-depth answers to specific issues you may encounter during your experiments.
Q4: My dose-response curve is flat or non-existent. What are the potential causes?
A4: A flat dose-response curve suggests that 3-CPU is not eliciting a biological response within the tested concentration range. Several factors could be at play:
-
Inappropriate Concentration Range: You may be testing concentrations that are either too low to induce a response or so high that they cause widespread cytotoxicity, masking any specific effects. It is crucial to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to millimolar ranges), to identify the active window.[6]
-
Poor Solubility: If the compound precipitates out of your culture medium, its effective concentration will be much lower than intended. Visually inspect your culture wells for any signs of precipitation after adding the 3-CPU solution.
-
Compound Instability: 3-CPU may be unstable under your specific experimental conditions (e.g., high temperature, light exposure, or extreme pH). Ensure that stock solutions are stored properly and that the experimental medium's pH is within a stable range.
-
Cell Line Insensitivity: The specific cell line or plant species you are using may not be responsive to 3-CPU due to a lack of the necessary receptors or downstream signaling components.
Q5: I'm observing high levels of cell death even at low concentrations of 3-CPU. How can I mitigate this cytotoxicity?
A5: High cytotoxicity can obscure the desired biological response. Here’s how to troubleshoot this issue:
-
Perform a Cytotoxicity Assay: Before conducting your primary experiment, it is essential to determine the cytotoxic profile of 3-CPU on your specific cell line. Assays like MTT, XTT, or LDH release can help you establish the concentration range that is non-toxic.[7][8][9][10]
-
Optimize Solvent Concentration: The organic solvent used to dissolve 3-CPU can be toxic to cells. Run a vehicle control experiment where you treat cells with the highest concentration of the solvent used in your experiment to ensure it is not the source of the cytotoxicity.
-
Reduce Exposure Time: If the desired biological effect occurs on a shorter timescale than the onset of cytotoxicity, reducing the incubation time with 3-CPU could be a viable strategy.
Q6: How do I choose the initial concentration range for my dose-response experiment?
A6: Selecting an appropriate starting range is critical for efficiently determining the optimal concentration.
-
Literature Review: The most effective starting point is a thorough literature search for studies that have used 3-CPU in a similar biological system.[6] This can provide a ballpark range for your initial experiments.
-
Broad Range Titration: If no prior data is available, a broad titration experiment is recommended. A common approach is to use a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[6] This wide range increases the probability of capturing the full dose-response curve, from minimal effect to saturation or toxicity.
Data Presentation: Example Dose-Response Experiment Design
| Treatment Group | 3-CPU Concentration | Solvent (DMSO) Conc. | Purpose |
| Negative Control | 0 µM | 0% | Baseline cell health |
| Vehicle Control | 0 µM | 0.1% | Assess solvent toxicity |
| Test 1 | 0.01 µM | 0.1% | Low-end of dose range |
| Test 2 | 0.1 µM | 0.1% | |
| Test 3 | 1 µM | 0.1% | Mid-range |
| Test 4 | 10 µM | 0.1% | |
| Test 5 | 100 µM | 0.1% | High-end of dose range |
| Positive Control | Known Inducer | Varies | Validate assay performance |
Workflow for Optimizing 3-CPU Concentration
Caption: Workflow for determining the optimal 3-CPU concentration.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of 3-CPU Stock and Working Solutions
Objective: To prepare a sterile, high-concentration stock solution of 3-CPU and a series of working solutions for a dose-response experiment.
Materials:
-
This compound (3-CPU) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Stock Solution: Determine the desired concentration for your stock solution (e.g., 100 mM). Calculate the mass of 3-CPU powder needed to achieve this concentration in a specific volume of DMSO.
-
Dissolve 3-CPU: In a sterile environment (e.g., a laminar flow hood), add the calculated mass of 3-CPU powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO. Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
Sterilization (Optional but Recommended): If needed, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Prepare Working Solutions: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.5%).
Protocol 2: Standard MTT Cytotoxicity Assay
Objective: To determine the concentration at which 3-CPU exhibits cytotoxic effects on a given cell line.
Materials:
-
Cells cultured in appropriate medium[7]
-
96-well flat-bottomed microplates
-
3-CPU working solutions
-
MTT (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyl-tetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader capable of measuring absorbance at 540-570 nm
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and dilute to a concentration of 5x10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.[7]
-
Treatment: Remove the medium and add 200 µL of fresh medium containing the desired concentrations of 3-CPU (and vehicle controls).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Troubleshooting Decision Tree for Unexpected Results
Caption: A decision tree for troubleshooting common experimental issues.
References
- Enhance Fruit Yield and Quality: The Power of Forchlorfenuron (CPPU) Plant Growth Regulator. NINGBO INNO PHARMCHEM CO.,LTD.
- forchlorfenuron (cppu). Peptech Biosciences Ltd.
- Forchlorfenuron | C12H10ClN3O | CID 93379. PubChem - NIH.
- A Comparative Guide to 4-Chlorophenylurea (4-CPU) and Forchlorfenuron (CPPU) in Fruit Development. Benchchem.
- How Forchlorfenuron Can be Used to Rapidly Grow Fruit. Power Grown.
-
Dose optimization for cell culture. ResearchGate. Available from: [Link]
-
Assay Protocol 3T3. Scribd. Available from: [Link]
- Dose optimization for cell culture. ResearchGate.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed. Available from: [Link]
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- 2. peptechbio.com [peptechbio.com]
- 3. Forchlorfenuron | C12H10ClN3O | CID 93379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Forchlorfenuron Can be Used to Rapidly Grow Fruit [powergrown.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
issues with 3-Chlorophenylurea stability in aqueous solutions
Technical Support Center: 3-Chlorophenylurea (3-CPU)
Welcome to the technical support resource for this compound (3-CPU). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of 3-CPU in aqueous solutions. Our goal is to provide you with the expert insights and practical methodologies necessary to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with 3-CPU in aqueous environments. The questions are structured to guide you from understanding the fundamental stability issues to implementing robust experimental protocols.
Q1: What is the primary cause of this compound (3-CPU) instability in aqueous solutions?
A: The primary cause of 3-CPU degradation in aqueous solutions is hydrolysis . Phenylurea compounds are known to be susceptible to chemical breakdown in the presence of water.[1] This process, known as alkaline hydrolysis, involves the cleavage of the urea linkage and is significantly accelerated in neutral to alkaline conditions.[2][3]
The reaction breaks the molecule into primary degradation products, which will alter the concentration of the active compound and may introduce confounding variables into your experiments. A study on a structurally similar compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, confirmed that hydrolysis is a significant degradation pathway in water, irrespective of the presence of light.[4]
The proposed hydrolytic degradation pathway for 3-CPU is illustrated below. The central urea bond is attacked by a water molecule (or hydroxide ion), leading to its cleavage.
Caption: Proposed hydrolytic degradation pathway of 3-CPU.
Q2: What are the main factors that influence the degradation rate of 3-CPU in water?
A: The stability of 3-CPU in an aqueous solution is not static; it is dynamically influenced by several key environmental factors. Understanding and controlling these factors is critical for experimental success.
-
pH: This is the most critical factor. The rate of hydrolysis for many pesticides, including urea-based compounds, increases dramatically under alkaline (high pH) conditions.[3][5] For every single point increase in pH, the rate of hydrolysis can increase by a factor of ten.[3] Most pesticides exhibit the greatest stability in slightly acidic to neutral water (pH 4-7).[1][5]
-
Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis.[1][6] Therefore, storing aqueous solutions of 3-CPU at elevated temperatures (e.g., room temperature or 37°C) will significantly shorten its half-life compared to refrigerated or frozen storage. The degradation rate often follows the principles of chemical kinetics, where an increase in temperature provides the energy needed to overcome the reaction's activation energy barrier.[7][8]
-
Light Exposure (Photodegradation): While hydrolysis can occur in the dark, exposure to light, particularly UV radiation, can initiate photodegradation.[4][9] This process can lead to different degradation pathways and products than hydrolysis alone.[10] For new drug substances, photostability testing is a mandatory part of the development process to ensure that light exposure does not cause unacceptable changes.[11] Studies on related substituted urea herbicides have shown that they can undergo slow photodegradation, particularly at acidic pH.[12]
The interplay of these factors is summarized in the table below.
| Factor | Impact on 3-CPU Stability | Causality & Expert Insight |
| pH | High Impact: Stability significantly decreases as pH rises above 7. | Alkaline conditions (an excess of hydroxide ions) catalyze the nucleophilic attack on the carbonyl carbon of the urea linkage, leading to rapid hydrolysis.[2][3] |
| Temperature | High Impact: Stability decreases as temperature increases. | Increased thermal energy raises the kinetic energy of molecules, increasing the frequency and force of collisions, thus accelerating the rate of hydrolysis.[1][6] |
| Light | Moderate Impact: UV exposure can cause photodegradation. | Photons can provide the energy to break chemical bonds, initiating degradation pathways that may differ from hydrolysis. This is especially relevant for solutions stored in transparent containers.[9][11] |
Q3: My 3-CPU solution is losing potency faster than expected. What are the likely causes?
A: Unexpected loss of potency is a common and frustrating issue, almost always traceable to the stability factors discussed above. Use the following troubleshooting workflow to diagnose the problem.
Caption: Logical workflow for troubleshooting 3-CPU potency loss.
Troubleshooting Checklist:
-
Verify pH: Use a calibrated pH meter to check the pH of your deionized water and your final buffered solution. Many sources of "pure" water can become slightly alkaline upon exposure to atmospheric CO₂.
-
Audit Storage: Confirm that solutions are stored in appropriate containers (amber vials to protect from light) and at the correct temperature. Avoid repeated freeze-thaw cycles.
Q4: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?
A: Yes, it is highly probable. The primary degradation product from the hydrolysis of 3-CPU is 3-chloroaniline . This smaller, more polar molecule will have a different retention time in a reverse-phase HPLC system, typically eluting earlier than the parent 3-CPU compound.
If you are using mass spectrometry (MS), you can look for the specific mass-to-charge ratio (m/z) of this product to confirm its identity. Advanced analytical techniques like GC-MS or LC-MS/MS are definitive for identifying and quantifying degradation products.[9][13][14][15]
Self-Validating Check: To confirm if an unknown peak is a degradant, you can perform a forced degradation study. Intentionally stress a small sample of your 3-CPU solution (e.g., by adjusting the pH to 9 or heating it to 50°C for a few hours) and re-analyze it. An increase in the area of the unknown peak relative to the parent compound strongly suggests it is a degradation product.
Best Practices & Protocols
Adhering to validated protocols for solution preparation and storage is the most effective way to prevent the issues detailed above.
Q5: What is the recommended procedure for preparing a stable aqueous stock solution of 3-CPU?
A: This protocol is designed to minimize hydrolysis from the moment of preparation.
Protocol: Preparation of a Buffered 3-CPU Aqueous Solution
-
Select a Buffer: Choose a buffer system appropriate for your experimental pH range, ideally between pH 5.0 and 6.5. A 50 mM sodium phosphate or sodium citrate buffer is a common choice.
-
Prepare the Buffer: Prepare the buffer using high-purity, nuclease-free water. Adjust the pH carefully using a calibrated pH meter.
-
Prepare a Concentrated Stock in Organic Solvent: 3-CPU has limited water solubility.[16] It is best to first dissolve the 3-CPU powder in a minimal amount of a water-miscible organic solvent like DMSO or acetonitrile. A safety data sheet for a related compound recommends storing solutions in solvent at -80°C.[17]
-
Dilute into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the required volume of the concentrated organic stock solution to achieve your final desired concentration. This "splash-and-mix" method prevents the compound from precipitating out of solution. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5%).
-
Sterile Filtration: Pass the final solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility, which can prevent microbial degradation.
-
Store Properly: Immediately transfer the solution to sterile, light-protecting (amber) tubes or vials for storage.
Q6: How should I properly store my aqueous 3-CPU solutions to maximize their shelf-life?
A: Proper storage is non-negotiable for maintaining the integrity of your compound. Different forms of 3-CPU require different conditions.
| Form | Storage Temperature | Container | Recommended Shelf-Life | Rationale |
| Solid Powder | -20°C | Tightly sealed, desiccated | >1 Year | Minimizes thermal degradation and prevents moisture absorption which can initiate hydrolysis.[17] |
| Concentrated Stock (in DMSO/Acetonitrile) | -20°C or -80°C | Tightly sealed vials | 3-6 Months | The absence of water prevents hydrolysis. Cold temperatures ensure long-term chemical stability.[17] |
| Aqueous Working Solution | 2-8°C | Sterile, amber tubes | < 1 Week | Refrigeration slows hydrolysis, but it does not stop it. Light protection prevents photodegradation. |
| Aqueous Working Solution (for daily use) | 2-8°C (during use), then discard | Sterile, amber tubes | < 24 Hours | For maximum reproducibility in sensitive assays, prepare fresh from a frozen stock daily. |
Q7: How can I perform a basic stability study to determine the half-life of 3-CPU under my specific experimental conditions?
A: A simple kinetic study can provide valuable data on how stable 3-CPU is in your specific buffer and at your experimental temperature.
Sources
- 1. atticusllc.com [atticusllc.com]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. nichino.uk [nichino.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. jcea.agr.hr [jcea.agr.hr]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photostability Testing of a Third-Generation Retinoid-Tazarotene in the Presence of UV Absorbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Investigation of photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water. | Sigma-Aldrich [merckmillipore.com]
- 13. employees.csbsju.edu [employees.csbsju.edu]
- 14. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 15. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Chlorophenylurea|MSDS [dcchemicals.com]
overcoming 3-Chlorophenylurea solubility challenges in polar solvents
Welcome to the technical support guide for 3-Chlorophenylurea (3-CPU). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound in polar solvent systems. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (3-CPU) so poorly soluble in polar solvents like water?
A1: The low solubility of this compound (and phenylurea derivatives in general) stems from its molecular structure. The molecule has a rigid, planar structure stabilized by a strong, crystalline lattice. The urea functional group (-NH-CO-NH-) forms potent intermolecular hydrogen bonds, creating a highly stable crystal that is energetically difficult for polar solvent molecules, like water, to disrupt. While the urea moiety can hydrogen bond with water, the non-polar chlorophenyl ring contributes to the molecule's overall hydrophobicity, further limiting its affinity for aqueous media.
Q2: What are the primary factors that influence the solubility of 3-CPU?
A2: The solubility of 3-CPU is governed by a balance of physicochemical factors:
-
Molecular Structure: The compound's planarity and capacity for strong intermolecular hydrogen bonding result in high crystal lattice energy, which is a primary barrier to dissolution.[1][2]
-
Solvent Polarity: 3-CPU is significantly more soluble in polar aprotic solvents and some organic solvents than in water. The choice of solvent is critical, as its ability to disrupt the crystal lattice and solvate the molecule will dictate the achievable concentration.[1]
-
Temperature: For most solid organic compounds, including 3-CPU, solubility tends to increase with temperature. This is because the additional thermal energy helps to overcome the energy barrier of the crystal lattice.[1]
-
pH: As 3-CPU is a neutral molecule without readily ionizable functional groups, its intrinsic solubility is largely independent of pH within typical aqueous ranges. Drastic pH changes that could induce hydrolysis are generally not a viable solubilization strategy.
Q3: What is the expected solubility of 3-CPU in common laboratory solvents?
| Solvent | Compound | Solubility | Notes |
| Water (pH 7.4) | 4-Chlorophenylurea | >0.0256 mg/mL (>25.6 µg/mL)[3] | Expect very low solubility for 3-CPU, likely in a similar range. |
| Water | Monolinuron | ~0.735 mg/mL (735 ppm)[4] | A related phenylurea herbicide, suggesting low but measurable aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules, including 3-CPU.[5][6] |
| Ethanol | This compound | Sparingly to Freely Soluble | Solubility is expected to be significantly higher than in water but may require heating or co-solvents for high concentrations.[7] |
| Methanol | Monolinuron | Soluble[4] | Methanol is often a good solvent for this class of compounds. |
This table provides estimated or analogous data. Always determine the solubility for your specific application.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies to overcome common solubility hurdles encountered with 3-CPU.
Logical Workflow for Solubility Strategy Selection
Before starting, use this decision tree to select the most appropriate solubilization strategy for your experimental needs.
Caption: Workflow for selecting a 3-CPU solubilization method.
Protocol 1: Co-Solvency Method for Stock Solution Preparation
This is the most common and effective method for preparing 3-CPU for use in biological assays and other aqueous systems. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.
Causality: Co-solvents like DMSO work by reducing the overall polarity of the aqueous solution. DMSO is a polar aprotic solvent that is miscible with water and can effectively disrupt the strong intermolecular hydrogen bonds within the 3-CPU crystal lattice, solvating it to form a stable stock solution.[5][6] When this stock is diluted into a larger volume of aqueous buffer, the 3-CPU molecules are dispersed before they can re-aggregate and precipitate, provided the final concentration remains below its aqueous solubility limit.
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of 3-CPU powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the minimum required volume of 100% cell-culture grade DMSO to achieve your target stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial between your hands or in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Serial Dilution (for working solution): Perform serial dilutions of your high-concentration stock into your final aqueous medium (e.g., cell culture media, PBS). Crucially, add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This rapid dispersion is key to preventing precipitation.
-
Final Co-solvent Concentration: Always calculate the final percentage of DMSO in your working solution. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. Run a vehicle control (media + same final % of DMSO) in your experiments.
Troubleshooting:
-
Precipitation upon dilution:
-
Cause: The final concentration in the aqueous buffer exceeds the solubility limit.
-
Solution: Lower the final working concentration or explore increasing the final DMSO percentage if your experimental system can tolerate it.
-
-
Compound won't dissolve in 100% DMSO:
-
Cause: May indicate an issue with the compound's purity or the presence of moisture.
-
Solution: Use fresh, anhydrous DMSO. Gentle heating (up to 60°C) can be attempted, but monitor for any signs of compound degradation.
-
Mechanism of Co-Solvency
Caption: How DMSO acts as a co-solvent to dissolve 3-CPU.
Protocol 2: Solubility Enhancement with Temperature
This method can be used cautiously, primarily for applications where organic solvents are strictly forbidden.
Causality: Increasing the temperature of the solvent provides the system with more kinetic energy. This energy helps the solvent molecules to overcome the activation energy required to break the intermolecular bonds holding the 3-CPU crystal lattice together, thereby increasing the rate and extent of dissolution.
Step-by-Step Methodology:
-
Preparation: Add the weighed 3-CPU powder to your desired aqueous buffer in a sealed, pressure-safe glass vial. Include a small magnetic stir bar.
-
Heating and Stirring: Place the vial on a calibrated hotplate stirrer and begin stirring at a moderate speed.
-
Gradual Heating: Slowly increase the temperature, aiming for a range of 40-60°C. Do not boil the solution.
-
Monitoring: Hold the solution at the target temperature for 15-30 minutes, observing for complete dissolution.
-
Cooling: Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Rapid cooling can cause the compound to crash out of the solution.
-
Filtration: Before use, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates that may have formed during cooling.
Troubleshooting:
-
Compound precipitates upon cooling:
-
Cause: A supersaturated solution was created at a high temperature, which is unstable at room temperature.
-
Solution: The concentration is too high for this method. Reduce the amount of 3-CPU used. This method is only suitable for preparing concentrations at or slightly above the room temperature saturation point.
-
References
-
PubChem Compound Summary for CID 8796, 4-Chlorophenylurea. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 16075, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 15629, Monolinuron. National Center for Biotechnology Information. [Link]
- BenchChem Technical Support Center. Overcoming Solubility Issues with Substituted Phenyl Ureas.
- BenchChem Technical Support Center. (p-hydroxyphenethyl)urea Solubility Enhancement.
-
Arize, C. A. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]
-
PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]
-
Gaylord Chemical Company, LLC. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. PubChemLite - N-(sec-butyl)-n'-(3-chlorophenyl)urea (C11H15ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. 1,3-Bis(3-chlorophenyl)urea | C13H10Cl2N2O | CID 139410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Photodegradation of 3-Chlorophenylurea (3-CPU)
Welcome to the technical support center for researchers investigating the ultraviolet (UV) light-induced degradation of 3-Chlorophenylurea (3-CPU). This guide is designed to provide expert insights, troubleshooting advice, and detailed protocols to assist you in accurately identifying its degradation products.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experimental workflow, from inconsistent results to difficulties in product identification.
Question: My 3-CPU degradation rate is much slower than expected, or highly variable between experiments. What are the likely causes?
Answer:
This is a common issue that typically points to inconsistencies in your experimental setup or the presence of interfering substances. Let's break down the potential culprits:
-
UV Lamp Fluctuation: The output of UV lamps can decrease with age. It is crucial to monitor the lamp's intensity (fluence rate) using a radiometer before each experiment. Ensure the lamp has had an adequate warm-up period as specified by the manufacturer to reach a stable output.
-
Solvent and Water Purity: The choice of solvent or water matrix is critical. Trace impurities or dissolved organic matter can act as photosensitizers or quenchers, altering the reaction kinetics.[1][2] For instance, natural organic matter can slow the degradation of some compounds.[2] Always use high-purity solvents (e.g., HPLC-grade) and ultrapure water. Running a "solvent blank" under UV irradiation can help identify any degradation products originating from the solvent itself.
-
Temperature Control: Photodegradation rates can be temperature-dependent. If your reactor is not temperature-controlled, ambient fluctuations can lead to variability. We recommend using a water-jacketed reactor or conducting experiments in a temperature-controlled environment.
-
Dissolved Oxygen Levels: The presence of dissolved oxygen can significantly impact the degradation pathway and rate by participating in the formation of reactive oxygen species (ROS) like singlet oxygen.[3] If your experiments are not consistently purged with a gas (e.g., air, nitrogen, or oxygen), the dissolved oxygen concentration can vary, leading to inconsistent results. For reproducible kinetics, consider sparging your solution with a specific gas for a set time before and during irradiation.[4]
-
"Dark" Reactions: It's essential to confirm that the degradation is photochemical. Always run a "dark control" — a sample prepared identically but kept from the UV light — to account for any hydrolysis or other degradation mechanisms not induced by light.[4]
Question: I am observing peaks in my chromatogram that I cannot identify, or that don't correspond to expected products. How should I proceed?
Answer:
Unidentified peaks can arise from several sources. A systematic approach is key to their identification.
-
Confirm Primary Degradation Products: The primary degradation pathway for many phenylurea herbicides involves the cleavage of the urea bridge, often leading to the formation of the corresponding aniline.[5] For 3-CPU, the expected primary product would be 3-chloroaniline . Other likely reactions include hydroxylation of the aromatic ring or dechlorination.
-
Employ Mass Spectrometry (MS): If you are using HPLC with only a UV detector, you are limited to retention time matching. Coupling your HPLC to a mass spectrometer (LC-MS) is the definitive method for structural elucidation.[6][7] The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide a positive identification of the unknown peaks. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it may require derivatization of polar analytes.[4][5]
-
Consider Secondary Degradation: The primary degradation products can themselves absorb UV light and degrade further into secondary products. Analyze samples at multiple time points. Peaks that appear and then decrease in intensity over time are likely unstable intermediates.
-
Check for Impurities: Analyze your starting 3-CPU material and your solvent blank. The unknown peak may be an impurity that is either co-eluting with your products or being transformed by the UV light.
Question: My analytical results (HPLC-UV) are not reproducible. What should I check in my analytical workflow?
Answer:
Reproducibility issues in HPLC often stem from sample preparation or the chromatographic system itself.
-
Sample Stability: After UV exposure, degradation products may be unstable. Analyze samples immediately after collection or store them protected from light at a low temperature (e.g., 4°C) to prevent further reactions. If necessary, quench the reaction by adding a small amount of a reducing agent like sodium thiosulfate, particularly if reactive oxygen species are involved.
-
Solid-Phase Extraction (SPE) Recovery: If you are using SPE to concentrate your samples, perform recovery studies.[6] Spike a blank water sample with known concentrations of 3-CPU and any available standards of its degradation products. Process this sample through your SPE procedure and calculate the recovery rate. Low or variable recovery can be a major source of error.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily, degassed properly, and that the pH is consistent. Small shifts in mobile phase pH can significantly alter the retention times of ionizable compounds.
-
Column Health: A contaminated or aging column can lead to peak tailing, shifting retention times, and poor resolution. Implement a regular column cleaning and regeneration protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation products of this compound under UV light?
Based on studies of similar phenylurea compounds, the degradation of 3-CPU is expected to proceed through several key pathways.[4][5][8] The most probable products are summarized in the table below.
| Potential Degradation Product | Proposed Formation Pathway | Common Analytical Method |
| 3-Chloroaniline | Cleavage of the urea bridge | HPLC-MS, GC-MS |
| Urea | Cleavage of the urea bridge | Difficult to detect with standard RP-HPLC/UV |
| Hydroxy-3-chlorophenylurea | Hydroxylation of the phenyl ring | HPLC-MS |
| Phenylurea | Reductive dechlorination | HPLC-MS, GC-MS |
| Isocyanates/Amides | Intermediates from urea bridge cleavage | Often transient, detected by MS |
Q2: What is a typical experimental workflow for a 3-CPU photodegradation study?
A robust workflow ensures that your results are reliable and reproducible. The following diagram and protocol outline the key steps.
Caption: Experimental workflow for 3-CPU photodegradation analysis.
Q3: Can you provide a detailed protocol for identifying degradation products using HPLC-MS?
Certainly. This protocol provides a starting point; optimization may be required based on your specific instrumentation and target analytes.
Objective: To separate and identify the degradation products of 3-CPU from an aqueous solution after UV irradiation.
Materials:
-
UV-irradiated 3-CPU solution
-
3-CPU standard
-
Ultrapure water
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
HPLC or UHPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data)
-
C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Protocol:
-
Sample Preparation:
-
Collect 1 mL of the irradiated solution at your desired time point.
-
Filter the sample through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates.
-
Transfer to an autosampler vial.
-
Prepare a "Time Zero" (T0) sample by taking an aliquot of the 3-CPU solution before starting UV irradiation.
-
Prepare a dark control sample that has been kept at the same temperature for the same duration but without UV exposure.
-
-
HPLC-MS Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Equilibrate at 10% B
-
-
MS Detector (Electrospray Ionization - ESI):
-
Polarity: Positive and Negative (run in both modes to capture a wider range of products)
-
Scan Range: m/z 50 - 500
-
Data Acquisition: Perform full scan MS to find parent ions and data-dependent MS/MS to obtain fragmentation data for structural elucidation.
-
-
-
Data Analysis:
-
Compare the chromatograms of the irradiated sample, the T0 sample, and the dark control.
-
Identify peaks that are present or have significantly increased in the irradiated sample.
-
Extract the exact mass for each new peak from the full scan MS data.
-
Use the exact mass to predict possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern for each unknown peak. Compare these fragments to the structure of 3-CPU to propose a logical structure for the degradation product. For example, a loss corresponding to the urea moiety would strongly suggest cleavage of that bond.
-
Q4: What is the primary degradation pathway for 3-CPU under UV light?
The photodegradation of phenylurea herbicides is complex but generally initiated by the absorption of UV photons, which can lead to bond cleavage. The most likely pathway for 3-CPU involves the cleavage of the amide bonds in the urea bridge.
Caption: Plausible photodegradation pathways for this compound.
This primary cleavage results in the formation of 3-chloroaniline and other related fragments.[4][5] Concurrently or subsequently, other reactions can occur, such as hydroxylation of the aromatic ring (addition of an -OH group) or reductive dechlorination (replacement of the Cl atom with an H atom).[8][9]
References
- Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction. Semantic Scholar.
- PHOTOCATALYTIC DEGRADATION OF PHENYLUREA HERBICIDES IN AQUEOUS SOLUTION. ANNALS of the Suceava University – FOOD ENGINEERING.
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry.
- ANALYTICAL METHODS FOR THE DEGRAD
- Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Triazine and Phenylurea Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry.
- Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. NIH.
- Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation p
- Degradation paths and byproducts in the photolysis (W) and photocatalysis (T) of DAN.
- Solar photolysis kinetics of disinfection byproducts. PubMed.
- (PDF) PHOTOCATALYTIC DEGRADATION OF 3-CHLOROPHENOL USING Pd/Ag DOPED ON P25 DEGUSSA TiO2 NANOPARTICLE WITH UV RADIATION.
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
- Degradation of carbamazepine by UV/chlorine advanced oxidation process and formation of disinfection by-products. PubMed.
- Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradi
- Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradi
Sources
- 1. mdpi.com [mdpi.com]
- 2. Degradation of carbamazepine by UV/chlorine advanced oxidation process and formation of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fens.usv.ro [fens.usv.ro]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in 3-Chlorophenylurea mass spectrometry
Technical Support Center: 3-Chlorophenylurea Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of this compound (3-CPU). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving a high signal-to-noise (S/N) ratio in their experiments. Here, we move beyond simple checklists to provide in-depth, cause-and-effect troubleshooting, ensuring that every step is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the analysis of this compound.
Q1: What are the primary factors that negatively impact the signal-to-noise ratio for this compound?
The primary challenges in achieving a high S/N ratio for 3-CPU analysis stem from three core areas:
-
Matrix Effects: 3-CPU is often analyzed in complex matrices like environmental water, soil extracts, or biological fluids. Co-eluting compounds from these matrices can compete with 3-CPU for ionization in the mass spectrometer's source, leading to a phenomenon known as ion suppression, which directly reduces the analyte signal.[1][2][3]
-
Ionization Inefficiency: As a small polar molecule, the efficiency of converting 3-CPU from the liquid phase to gas-phase ions is highly dependent on the electrospray ionization (ESI) source parameters. Sub-optimal settings for voltage, gas flows, and temperatures can drastically reduce the number of ions that reach the detector.[4][5][6]
-
Background Contamination: High chemical noise can obscure the analyte signal. This noise can originate from contaminated solvents, leaky fittings, dirty instrument components, or column bleed.[7][8][9] A high background effectively raises the "floor" against which your signal must be measured.
Q2: My this compound signal is completely absent. What are the first things I should check?
An absence of signal points to a fundamental issue in the analytical chain. Before delving into complex parameter optimization, perform these critical checks:
-
System Leaks: Verify that there are no leaks in the LC flow path or the gas lines connected to the mass spectrometer. Leaks are a common cause of signal loss and instability.[7]
-
Sample Integrity: Confirm the concentration and stability of your 3-CPU standard and samples. Ensure proper sample preparation was performed to extract the analyte.[10][11][12]
-
Ion Source Stability: Check the electrospray plume visually if your instrument allows. An unstable or sputtering spray indicates a problem with the emitter, solvent flow, or source settings that will prevent ion generation.[13]
-
Detector Status: Ensure the detector is turned on and the voltage is set appropriately. A detector that is off or has malfunctioned will result in no signal.[7][10]
Q3: What are the common adducts I should look for when analyzing this compound?
In electrospray ionization (ESI) mass spectrometry, particularly in positive ion mode, this compound (Molecular Weight: ~170.59 g/mol ) is expected to form several common adducts. Identifying these can help confirm the presence of your analyte.
Table 1: Common Adducts of this compound in ESI-MS
| Adduct Ion | Mass Difference | Expected m/z (for ³⁵Cl isotope) | Common Source |
| [M+H]⁺ | +1.0078 | 171.04 | Mobile phase acid (e.g., formic acid) |
| [M+Na]⁺ | +22.9892 | 193.02 | Glassware, solvents, buffers |
| [M+K]⁺ | +38.9637 | 209.00 | Glassware, solvents, buffers |
| [M+NH₄]⁺ | +18.0338 | 188.07 | Mobile phase additive (e.g., ammonium formate) |
Note: The presence of chlorine will result in a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third of the ³⁵Cl peak.
For more information on common adducts, you can consult comprehensive resources like the Fiehn Lab's MS Adduct Calculator.[14]
In-Depth Troubleshooting Guide
This section provides detailed, step-by-step solutions to specific problems you may encounter.
Issue 1: High Background Noise Obscuring the 3-CPU Signal
High background noise reduces the S/N ratio by increasing the "N" component, making it difficult to detect low-abundance analytes.
Causality: Chemical noise often arises from contaminants that are readily ionized under the same conditions as your analyte. This can include plasticizers from tubing, impurities in solvents, or residual detergents from sample preparation.
Caption: Logical workflow for diagnosing and resolving high background noise.
This procedure helps flush contaminants from the LC and MS systems.[8]
-
Remove Column: Replace the analytical column with a union or a restrictor capillary.
-
Prepare Solvents: Use fresh, high-purity LC-MS grade solvents (e.g., 75:25 methanol:water).
-
Set High Flow/Temp:
-
LC Flow Rate: 0.5 mL/min
-
Nebulizer Pressure: 60 psi
-
Drying Gas Flow: 13 L/min
-
Drying Gas Temperature: 350 °C
-
-
Divert to MS: Ensure the solvent flow is directed into the mass spectrometer.
-
Run Overnight: Allow the system to flush under these conditions for several hours or overnight. This effectively bakes out and removes many common contaminants.[8]
Issue 2: Poor Ionization Efficiency and Low Signal Intensity
Low signal intensity is a direct result of inefficiently converting 3-CPU in the liquid eluent into gas-phase ions that can be detected.
Causality: The electrospray process involves creating charged droplets, evaporating the solvent, and releasing the analyte ion.[4] Each of these steps is governed by specific source parameters. For a molecule like 3-CPU, protonation is key in positive mode, which is influenced by mobile phase pH and source voltages.
A systematic approach is crucial for maximizing signal. One-factor-at-a-time (OFAT) is a straightforward method, though Design of Experiments (DoE) can be more efficient for complex interactions.[15]
-
Prepare Infusion: Create a solution of 3-CPU (e.g., 1 µg/mL) in your initial mobile phase. Infuse this directly into the MS source using a syringe pump teed into the LC flow. This provides a stable, continuous signal for optimization.
-
Set Initial Parameters: Start with the manufacturer's recommended settings or the values in Table 2.
-
Optimize Parameter by Parameter: While monitoring the 3-CPU signal (m/z 171.04), adjust one parameter at a time to find the value that yields the maximum intensity.
-
Capillary Voltage: Adjust in 500 V increments. Too low results in poor ionization; too high can cause instability or source discharge.[5][16]
-
Nebulizer Pressure: Adjust in 5-10 psi increments. This controls droplet size. Higher pressure generally leads to smaller droplets and better desolvation.[5][15]
-
Drying Gas Flow & Temperature: These parameters control the rate of solvent evaporation. Increase temperature and flow until the signal maximizes, then slightly decrease if intensity drops (indicating thermal degradation or ion suppression).[16][17]
-
-
Iterate: After finding the optimum for one parameter, re-check the others, as they can have interactive effects.
| Parameter | Typical Range | Starting Point | Rationale |
| Capillary Voltage (Positive) | 3.0 - 5.0 kV | 4.0 kV | Provides the electrical potential needed to generate charged droplets.[5] |
| Nebulizer Gas Pressure (N₂) | 20 - 60 psi | 35 psi | Assists in forming a fine spray of small droplets.[5][15] |
| Drying Gas Flow (N₂) | 8 - 13 L/min | 10 L/min | Facilitates solvent evaporation from the charged droplets.[15] |
| Drying Gas Temperature | 250 - 350 °C | 320 °C | Provides thermal energy to aid in desolvation and ion release.[15][17] |
| Mobile Phase Additive | 0.1% Formic Acid | 0.1% Formic Acid | Provides a source of protons to facilitate the formation of [M+H]⁺ ions.[5] |
Issue 3: Significant Signal Suppression from Matrix Effects
This is arguably the most common and challenging issue when analyzing 3-CPU in real-world samples.
Causality: Co-eluting matrix components (salts, organic matter) compete with 3-CPU for access to the droplet surface during ionization or alter the droplet's physical properties, hindering the release of analyte ions.[1][3][18] This is an especially prevalent issue in the analysis of phenylurea herbicides in environmental water samples.[1][2]
Caption: Strategies to mitigate matrix effects, from sample prep to calibration.
This protocol provides a robust cleanup for removing interfering salts and organic matter.
-
Select Sorbent: Use a reversed-phase sorbent like C18 or a polymer-based sorbent suitable for polar compounds.
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not let the sorbent run dry.
-
Loading: Pass the water sample (e.g., 100 mL, acidified to pH ~3 with formic acid) through the cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove salts and very polar interferences.
-
Elution: Elute the trapped this compound with a small volume (e.g., 2 x 2 mL) of methanol or acetonitrile into a clean collection tube.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase (e.g., 200 µL). This step concentrates the analyte and ensures compatibility with the LC method.
Using an appropriate internal standard is a powerful way to correct for signal suppression that cannot be eliminated through cleanup.[1][2][3]
References
-
Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. Journal of Environmental Monitoring. [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
-
Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and. Archimer. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
(PDF) Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed. [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
-
Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]
-
What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
Sample Prep & Protocols. Nevada Proteomics Center. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
MS Adduct Calculator. Fiehn Lab. [Link]
Sources
- 1. Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. lcms.cz [lcms.cz]
- 7. gentechscientific.com [gentechscientific.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Addressing Matrix Effects in the Analysis of 3-Chlorophenylurea in Soil Samples
Welcome to the technical support center for the analysis of 3-Chlorophenylurea (3-CPU) in complex soil matrices. This guide is designed for researchers, analytical chemists, and environmental scientists who are navigating the challenges associated with quantifying this phenylurea herbicide. Soil, as a heterogeneous matrix, presents significant analytical hurdles, primarily in the form of matrix effects, which can compromise the accuracy and reliability of your results.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, understand, and mitigate matrix effects in your LC-MS/MS workflows.
Understanding the Core Problem: Matrix Effects
When analyzing 3-CPU in soil using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-extracted compounds from the soil matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[2][4]
The primary culprits are natural organic components abundant in soil, such as humic substances, fulvic acids, lipids, and pigments.[5] These components can compete with 3-CPU for ionization, alter the physical properties of the ESI droplets, or co-precipitate with the analyte, ultimately hindering its detection.[3][6]
Visualizing the Analytical Workflow
To effectively troubleshoot, it's crucial to understand the entire analytical process. The following diagram outlines the typical workflow for 3-CPU analysis in soil, highlighting stages where matrix effects can be introduced and mitigated.
Caption: Workflow for 3-CPU analysis, from sample preparation to data analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of 3-CPU in soil.
Frequently Asked Questions (FAQs)
Q1: My 3-CPU recovery is consistently low and variable across different soil types. What is the likely cause?
A1: This is a classic symptom of significant and variable matrix effects, specifically ion suppression.[7] Different soil types have varying compositions of organic matter and other interfering substances, leading to inconsistent suppression of the 3-CPU signal.[5] While inefficient extraction could be a factor, pronounced variability strongly points towards the matrix.
Troubleshooting Steps:
-
Quantify the Matrix Effect: First, you need to determine the extent of the issue. This can be done by comparing the signal response of a standard in a clean solvent to the response of a standard spiked into a blank soil extract (post-extraction). The formula is:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
-
A negative value indicates ion suppression, while a positive value indicates enhancement. Values beyond ±20% are generally considered significant.[8]
-
-
Improve Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[9]
-
Dispersive Solid-Phase Extraction (d-SPE): If you are using a QuEChERS-based method, ensure your d-SPE cleanup step is optimized for soil. This typically involves a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences like lipids.[1][5]
-
Solid-Phase Extraction (SPE): For particularly challenging matrices, a cartridge-based SPE cleanup might be necessary.[10][11] Cartridges with graphitized carbon black (GCB) can be effective but may also retain planar molecules like 3-CPU, so careful method development is required.
-
Q2: I'm using a QuEChERS method, but my results are still not reproducible. What specific parameters should I optimize for soil matrices?
A2: While QuEChERS is a robust method, its direct application from food matrices to soil often requires modification.[5] Soil's complexity and strong analyte-matrix interactions necessitate adjustments.[1]
Key Optimization Points for QuEChERS in Soil:
-
Hydration of Dry Soil: For dry soil samples, pre-hydrating the sample for at least 30 minutes before adding the extraction solvent is critical.[1][12] This helps to break the strong binding of pesticides to the dry, active sites of the soil particles.
-
Extraction Solvent: Acetonitrile is the standard, but for some soil types, adding a small percentage of water (e.g., 10-30%) to the acetonitrile can improve the extraction efficiency of polar compounds like 3-CPU.[8]
-
Buffering Salts: The choice of buffering salts (e.g., AOAC vs. EN methods) can influence the extraction of pH-dependent interferences.[5] Experiment with different buffering systems to see which provides the cleanest extract for your specific soil type.
-
d-SPE Sorbents: Soil extracts often contain a high load of humic acids and other pigments. Consider adding GCB to your d-SPE mixture to remove these. However, be cautious, as GCB can also adsorb 3-CPU. A balance must be found.
Q3: What is matrix-matched calibration, and how do I implement it correctly?
A3: Matrix-matched calibration is a widely used and effective strategy to compensate for, rather than eliminate, matrix effects.[13][14] The principle is to prepare your calibration standards in a blank matrix extract that is free of the analyte of interest. This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[15][16]
Step-by-Step Protocol for Matrix-Matched Calibration:
-
Source Blank Matrix: Obtain a soil sample that is representative of the samples you are analyzing but is confirmed to be free of 3-CPU.
-
Prepare Blank Extract: Process this blank soil using your validated extraction and cleanup method (e.g., QuEChERS). The resulting supernatant is your blank matrix extract.
-
Prepare Calibration Standards: Create a stock solution of 3-CPU in a pure solvent (e.g., acetonitrile). Then, perform serial dilutions of this stock solution directly into aliquots of the blank matrix extract to create your calibration curve points.
-
Analyze and Quantify: Analyze these matrix-matched standards alongside your prepared samples. The resulting calibration curve will be inherently corrected for the matrix effects present in your samples.
| Calibration Level (ng/mL) | Volume of Stock (µL) | Volume of Blank Matrix Extract (µL) | Final Volume (µL) |
| 1 | 10 | 990 | 1000 |
| 5 | 50 | 950 | 1000 |
| 10 | 100 | 900 | 1000 |
| 50 | 50 (from a 10x intermediate) | 950 | 1000 |
| 100 | 100 (from a 10x intermediate) | 900 | 1000 |
| Table 1: Example dilution scheme for preparing matrix-matched standards. |
Q4: Are there more advanced methods to deal with severe matrix effects when cleanup and matrix-matching are insufficient?
A4: Yes, for the most challenging scenarios, Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard.[]
Isotope Dilution Mass Spectrometry (IDMS): This technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., this compound-¹³C₆) to the sample before extraction.[18] This labeled internal standard is chemically identical to the native 3-CPU and will therefore experience the exact same extraction inefficiencies and matrix effects.[19]
Quantification is based on the ratio of the response of the native analyte to the isotopically labeled internal standard.[19] Since both are affected proportionally, the ratio remains constant, providing highly accurate and precise results regardless of matrix suppression or recovery losses.
Caption: IDMS principle: The ratio of analyte to standard remains constant.
Validated Experimental Protocol: Modified QuEChERS for Soil
This protocol is a starting point and should be validated for your specific soil types and instrumentation.[20][21]
1. Sample Preparation and Extraction
-
Weigh 10 g of homogenized, moist soil (or 5 g of dry soil rehydrated with 5 mL of ultrapure water for 30 min) into a 50 mL polypropylene centrifuge tube.[12]
-
Add 10 mL of acetonitrile (1% acetic acid).
-
For IDMS, add the isotopically labeled internal standard at this stage.
-
Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.[22]
-
Add the salting-out mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
-
Immediately shake for 2 minutes to prevent the formation of large salt agglomerates.
-
Centrifuge at ≥4000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
Recommended Sorbent Mix for Soil: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at ≥5000 rcf for 2 minutes.[1]
-
The resulting supernatant is your final extract. Dilute as necessary (e.g., 1:4 with water) to reduce matrix load and ensure compatibility with the LC mobile phase.[22]
Summary of Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Optimized Cleanup | Removes interfering matrix components before analysis. | Reduces ion source contamination; can improve overall data quality. | May not remove all interferences; potential for analyte loss. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a blank matrix. | Cost-effective and widely applicable.[13] | Requires a true blank matrix; effect may vary between samples.[15] |
| Isotope Dilution (IDMS) | Uses a stable isotope-labeled internal standard to correct for both recovery and matrix effects. | The most accurate and robust method; corrects for sample-to-sample variation.[][19] | High cost of labeled standards; not available for all analytes. |
References
- Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. FAO AGRIS.
- Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibr
- Ion suppression (mass spectrometry). Wikipedia.
- Matrix-Matched Pesticide Standard Curve Prepar
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
- Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. GERSTEL GmbH & Co. KG.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibr
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. hdb.
- Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry.
- Isotope Dilution Mass Spectrometry (IDMS).
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
- Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry.
- Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices.
- Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food M
- METHOD VALIDATION FOR DETERMINATION OF METALS IN SOILS BY ICP-MS. Romanian Reports in Physics.
- Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub.
- Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. United Chemical Technologies (UCT).
- What Is Isotope Dilution Mass Spectrometry?. YouTube.
- Isotope dilution mass spectrometry for accurate elemental analysis. Analytical Chemistry.
- Analysis of phenylurea and propanil herbicides by solid-phase microextraction and liquid chromatography combined with post-column photochemically induced fluorimetry derivatization and fluorescence detection.
- Matrix effects in quantitative pesticide analysis using liquid chrom
- Using Isotope Ratio Mass Spectrometry for Precise δ13C Measurements in Soil Studies. SEQALAB.
- Evaluation of different QuEChERS-based methods for the analysis of selected herbicides in soil by HPLC with UV and photo-array detection. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction.
- Analytical Method Development and Validation for the Quantification of Metaldehyde in Soil.
- Method for Analysis of Environmental Lead Contamin
- Evaluation of matrix effects in pesticide multi-residue methods by matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry.
- Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. MDPI.
- Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and. Archimer.
- III Analytical Methods.
- Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. PMC - NIH.
- Solid-phase extraction followed by HPLC/DAD for determination of sulfonylurea herbicide in soil. SciSpace.
- Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry.
- Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chrom
- Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online.
- Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
- Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed.
- Analysis of Contaminants in Environmental Samples. AZoLifeSciences.
- Analytical methods for determining environmental contaminants of concern in water and wastew
- An In-depth Technical Guide to Phenylurea Herbicides. Benchchem.
- Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0. U.S. Environmental Protection Agency.
- Pesticide Analysis Guide. MilliporeSigma.
- Testing for and Deactivating Herbicide Residues. Pacific Northwest Pest Management Handbooks.
- ICP-MS Analysis of Trace and Major Elements in Drinking Water According to US EPA Method 200.8. Agilent.
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- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Protocol Adjustments for Scaling Up 3-Chlorophenylurea Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-Chlorophenylurea (3-CPU). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. This compound is a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1]
Scaling up any chemical synthesis introduces significant challenges that are often not apparent at the bench scale.[2] The primary issue revolves around the changing surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally.[3] This can lead to difficulties in controlling reaction temperature, especially for exothermic processes, potentially causing thermal runaways, decreased yield, and an altered impurity profile.[4][5]
This document provides a comprehensive framework for addressing these challenges. It offers detailed protocol adjustments, a troubleshooting guide in a direct question-and-answer format, and practical FAQs to ensure a safe, efficient, and reproducible scale-up of 3-CPU synthesis.
Core Synthesis Pathway and Mechanism
The most common and industrially viable method for synthesizing this compound (3-CPU) is the reaction of 3-chloroaniline with an isocyanate source. A highly efficient route involves the direct reaction of 3-chloroaniline with 3-chlorophenyl isocyanate.[6]
The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbon atom of the isocyanate group.
Reaction Mechanism Diagram
Here is a diagram illustrating the nucleophilic addition mechanism for the synthesis of this compound.
Caption: Synthesis of 3-CPU via nucleophilic addition.
Scale-Up Protocol Adjustments: From Lab Bench to Pilot Plant
Transitioning from a 100 g lab-scale synthesis to a 10 kg pilot-plant scale requires significant adjustments to the protocol. The following table summarizes the key parameter changes.
| Parameter | Lab Scale (100 g Product) | Pilot Scale (10 kg Product) | Rationale for Adjustment |
| Reactor | 1 L Round Bottom Flask | 100 L Jacketed Glass Reactor | A jacketed reactor is essential for precise temperature control and managing the exotherm of the reaction at a larger scale.[7] |
| Solvent | Dichloromethane (DCM), 500 mL | Dichloromethane (DCM), 50 L | Maintain a similar concentration, but ensure the solvent is dry to prevent side reactions with the isocyanate. |
| Reagent Addition | 3-Chlorophenyl isocyanate added via dropping funnel over 15 min | 3-Chlorophenyl isocyanate added via dosing pump over 2-3 hours | Slow, controlled addition is critical to manage the heat generated by the exothermic reaction and prevent dangerous temperature spikes.[2][4] |
| Temperature Control | Ice bath (0-5 °C) | Chiller unit connected to reactor jacket (-5 to 0 °C) | A chiller provides more reliable and uniform cooling than an ice bath, which is crucial for safety and reproducibility at scale.[7] |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (retreat curve impeller) | Mechanical stirring is necessary to ensure proper mixing and homogeneity in a large volume, preventing localized hotspots and improving reaction kinetics.[7] |
| Work-up/Isolation | Filtration via Büchner funnel | Centrifuge or Nutsche filter-dryer | These methods are more efficient for separating large quantities of solid product from the mother liquor. |
| Drying | Vacuum oven at 50 °C | Vacuum dryer with agitation | A vacuum dryer provides more efficient and uniform drying for large batches of product. |
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up of 3-CPU synthesis in a question-and-answer format.
Issue 1: Low Yield
Question: My yield dropped from 95% at the lab scale to 70% at the pilot scale. What are the likely causes?
Answer: A drop in yield during scale-up is a common issue and can often be attributed to several factors:
-
Inadequate Temperature Control: The reaction between an amine and an isocyanate is exothermic.[4] At a larger scale, inefficient heat removal can lead to an increase in the reaction temperature, promoting the formation of byproducts such as symmetric ureas.[8] Ensure your cooling system is capable of handling the total heat output of the reaction.[7]
-
Poor Mixing: In a large reactor, insufficient agitation can create "hot spots" where the local temperature is much higher than the bulk temperature. This can lead to product degradation or side reactions.[7] Verify that your stirrer design and speed are adequate for the reactor volume.
-
Moisture Contamination: Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide. This consumes your starting material and reduces the yield. Ensure all reagents, solvents, and equipment are scrupulously dry.
-
Incomplete Reaction: While the reaction is typically fast, at lower temperatures required for scale-up, it might take longer to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion before starting the work-up.
Issue 2: Product Purity Issues
Question: I am observing a higher level of impurities, particularly symmetric diphenylurea, in my scaled-up batch. Why is this happening and how can I prevent it?
Answer: The formation of symmetric diphenylurea (carbanilide) is a known side reaction in urea synthesis.[9] It typically occurs when the isocyanate reacts with the amine formed from the hydrolysis of the isocyanate by trace amounts of water.
Prevention Strategies:
-
Strict Moisture Control: As mentioned above, ensuring anhydrous conditions is paramount. Use dry solvents and purge the reactor with an inert gas like nitrogen before starting the reaction.
-
Controlled Reagent Addition: Adding the isocyanate slowly and sub-surface (if possible) ensures it reacts quickly with the intended amine rather than any moisture present.[2]
-
Purification Method Adjustment: At a larger scale, simple recrystallization may not be as effective. Consider the following:
-
Slurry Wash: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurity is more soluble can be very effective.
-
Optimized Recrystallization: Carefully select the recrystallization solvent and optimize the cooling profile to maximize the precipitation of the pure product while keeping impurities in the solution.
-
Issue 3: Exotherm and Thermal Runaway Risk
Question: How do I properly assess and control the exothermic nature of this reaction to prevent a thermal runaway?
Answer: Managing the exotherm is the most critical safety consideration when scaling up this synthesis. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[4]
Assessment and Control Measures:
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) studies.[3] These experiments will quantify the heat of reaction and help determine the maximum adiabatic temperature rise, which is essential for a proper safety assessment.
-
Semi-Batch Process: The scaled-up process should be run as a semi-batch operation, where one reagent (the isocyanate) is added in a controlled manner to the other. This allows you to control the rate of heat generation by adjusting the addition rate.[3]
-
Emergency Quenching Plan: Have a documented plan for quenching the reaction in case of a cooling failure or unexpected temperature rise. This may involve adding a pre-determined amount of a quenching agent that will quickly stop the reaction.
-
Pressure Relief Systems: Ensure the reactor is equipped with appropriately sized pressure relief devices, such as rupture discs or relief valves, as a final line of defense.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for scaling up this reaction? A1: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are commonly used.[6][8] For scale-up, consider factors like boiling point (for reflux and distillation), cost, and environmental impact. DCM is often a good choice due to its low boiling point, making product isolation easier.
Q2: How can I monitor the reaction progress at a large scale? A2: In-process sampling and analysis are crucial. Techniques like Thin Layer Chromatography (TLC) can provide a quick qualitative check. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is the preferred method. Samples can be carefully drawn from the reactor at regular intervals to track the disappearance of starting materials and the formation of the product.
Q3: Are there any specific safety precautions for handling 3-chlorophenyl isocyanate? A3: Yes, 3-chlorophenyl isocyanate is a hazardous substance. It is toxic if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. A respirator may be necessary for large quantities.
Q4: My final product is off-color. What could be the cause? A4: Aniline derivatives can be prone to oxidation, which can lead to colored impurities. Purging the reactor with nitrogen and minimizing the exposure of the reaction mixture to air can help. Additionally, if the reaction temperature was too high, thermal decomposition could also produce colored byproducts. The crude product can often be decolorized by treating a solution of it with activated carbon before recrystallization.[9]
Q5: What is the best way to purify the final product at scale? A5: Recrystallization is a common method.[9] However, for large quantities, a slurry wash followed by filtration can be more efficient. The choice of solvent is critical. An ideal solvent will have high solubility for the impurities and low solubility for the 3-CPU at room temperature. For biuret impurities, washing with an aqueous urea solution has been shown to be effective in similar syntheses.[10]
Scaled-Up Experimental Protocol (10 kg Scale)
This protocol is a guideline and should be adapted based on your specific equipment and safety assessments.
Workflow Diagram
Caption: Workflow for the scaled-up synthesis of 3-CPU.
Step-by-Step Methodology
-
Reactor Preparation: Charge a 100 L jacketed glass reactor with 3-chloroaniline and 40 L of dry Dichloromethane (DCM).
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15 minutes to remove air and moisture. Maintain a gentle nitrogen blanket throughout the reaction.
-
Cooling: Start the overhead stirrer and begin cooling the reactor contents to 0-5 °C using an external chiller unit.
-
Reagent Addition: In a separate vessel, dissolve 3-chlorophenyl isocyanate in 10 L of dry DCM. Slowly add this solution to the reactor over 2-3 hours using a dosing pump. Continuously monitor the internal temperature and adjust the addition rate to maintain it between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Take a sample for HPLC analysis to confirm the reaction has gone to completion (typically >99% conversion).
-
Product Isolation: The product will precipitate out of the solution as a white solid. Filter the slurry using a Nutsche filter-dryer or a large-scale centrifuge.
-
Washing: Wash the filter cake with two portions of cold (0-5 °C) DCM (5 L each) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified this compound in a vacuum dryer at 50 °C until a constant weight is achieved.
References
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
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Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
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Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates.
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Derivatization of 3-(4- Aminophenyl)-1-(4-chlorophenyl)urea for Structure-Activity Relationship (SAR) Studies as Kinase Inhibitors. Benchchem.
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Understanding the Chemical Properties and Applications of 3-Chlorophenyl Isocyanate. Ningbo Inno Pharmchem Co., Ltd.
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Capacity Increase of Urea Plants. UreaKnowHow.com.
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Optimizing reaction conditions for synthesizing substituted ureas. Benchchem.
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Urea, phenyl-, and. Organic Syntheses Procedure.
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What are some common causes of low reaction yields? Reddit.
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A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry.
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One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Applicable Chemistry.
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Chloroxuron. Wikipedia.
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Modeling and simulating the synthesis section of an industrial urea plant analyzing the biuret formation. UreaKnowHow.com.
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Substituted Ureas. Methods of Synthesis and Applications. ResearchGate.
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1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
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An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
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3 chlorophenyl isocyanate Manufacturer & Supplier in China. Sanying Polyurethane (Nantong) Co., Ltd.
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Purification of urea. Google Patents.
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Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
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Urea Formation. Organic Chemistry Portal.
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI.
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CHAPTER 8 UREA PRODUCTION. Madar.
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of PharmTech Research.
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Method for purifying aqueous urea solution. European Patent Office.
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Technical Support Center: Scaling Up Formylurea Production. Benchchem.
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1-cyano-3-phenylurea. Organic Syntheses Procedure.
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Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
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Unprecedented Reactivity of 3Amino1H,3H-quinoline-2,4-diones with Urea: An Efficient Synthesis of 2,6-Dihydro-imidazo[1,5-c]quinazoline-3,5-diones. ResearchGate.
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Request A Quote. ChemUniverse.
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3-CHLOROANILINE. Ataman Kimya.
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3-Chloroaniline. ChemicalBook.
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One‐Pot Synthesis of 3‐Amino‐1,2,4‐triazoles Using Choline Chloride‐Urea and Their Antibacterial Activities. ResearchGate.
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Validation & Comparative
A Comparative Guide to Validating the Binding Affinity of Diuron (DCMU) to Photosystem II
For distribution to: Researchers, scientists, and drug development professionals
This guide provides an in-depth technical comparison of methodologies for validating the binding affinity of the 3-chlorophenylurea-containing herbicide, Diuron (DCMU), to its molecular target, the QB binding site on the D1 protein of Photosystem II (PSII). We will explore both classical and modern biophysical techniques, offering detailed experimental protocols and comparative data with other PSII-inhibiting herbicides.
Introduction: The Criticality of Validating Target Engagement
In the realm of agrochemical and drug discovery, unequivocally demonstrating that a compound binds to its intended molecular target is a cornerstone of establishing its mechanism of action and optimizing its efficacy. Diuron, a widely used herbicide, functions by interrupting the photosynthetic electron transport chain in plants.[1][2] It achieves this by competitively binding to the QB site on the D1 protein of PSII, thereby displacing the native plastoquinone (PQ) and halting electron flow.[1][3] Validating the binding affinity of Diuron and its analogs is crucial for understanding structure-activity relationships, predicting herbicidal activity, and developing new compounds with improved properties.
This guide will provide a comprehensive overview of established methods for quantifying the binding affinity of Diuron and its competitors to PSII. We will delve into the theoretical underpinnings of each technique, provide detailed, field-proven experimental protocols, and present a comparative analysis of Diuron with other notable PSII inhibitors.
The Molecular Target: Photosystem II and the QB Binding Niche
Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. Its primary function is to catalyze the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain. The D1 protein subunit of PSII houses the binding site for the secondary quinone acceptor, QB. This site is the target for a large class of herbicides, including phenylureas like Diuron, as well as triazines (e.g., atrazine) and triazinones (e.g., metribuzin).[4] These herbicides act as competitive inhibitors, blocking the binding of plastoquinone and thereby inhibiting photosynthesis.[3]
Comparative Analysis of PSII-Inhibiting Herbicides
The binding affinity of a herbicide to the QB site is a key determinant of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). A lower IC50 or Kd value indicates a higher binding affinity and, generally, greater herbicidal activity. The following table summarizes the binding affinities of Diuron and several other PSII-inhibiting herbicides.
| Herbicide | Chemical Class | Target Site | Binding Affinity (IC50/Kb) | Organism | Reference(s) |
| Diuron (DCMU) | Phenylurea | QB site of PSII D1 protein | IC50: 7-8 x 10-8 M | Pea | |
| Kb: 1.4 x 10-8 M | Senecio vulgaris | [5] | |||
| IC50: 6.8 x 10-9 M | Aphanocapsa 6308 | [6] | |||
| Atrazine | Triazine | QB site of PSII D1 protein | Kb: 4 x 10-8 M | Senecio vulgaris | [5] |
| IC50: 8.8 x 10-8 M | Aphanocapsa 6308 | [6] | |||
| Terbutryn | Triazine | QB site of PSII D1 protein | High affinity (stabilizes PSIIcc) | Thermosynechococcus elongatus | [7] |
| Metribuzin | Triazinone | QB site of PSII D1 protein | IC50: 1-2 x 10-7 M | Pea | |
| Metobromuron | Phenylurea | QB site of PSII D1 protein | Intermediate affinity | Pea |
Experimental Protocols for Validating Binding Affinity
A multi-faceted approach employing a combination of functional and biophysical assays provides the most robust validation of binding affinity. Below are detailed protocols for key techniques.
Isolation of Thylakoid Membranes
The foundation for in vitro binding assays is the isolation of high-quality, physiologically active thylakoid membranes from a suitable plant source, such as spinach or peas.
Workflow for Thylakoid Membrane Isolation
Caption: Workflow for isolating thylakoid membranes.
Step-by-Step Protocol:
-
Homogenization: Harvest fresh plant leaves and homogenize them in an ice-cold grinding buffer (e.g., 0.4 M sorbitol, 5 mM MgCl2, 20 mM Tricine-KOH pH 7.8, 5 mM EDTA) using a blender.[5]
-
Filtration: Filter the homogenate through several layers of cheesecloth or miracloth to remove large debris.
-
Chloroplast Isolation: Centrifuge the filtrate at a low speed (e.g., 1000 x g for 10 minutes) to pellet the intact chloroplasts.
-
Chloroplast Lysis: Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 10 mM Tricine-KOH pH 7.8, 5 mM MgCl2) to induce osmotic lysis and release the thylakoid membranes.
-
Thylakoid Pelletization: Centrifuge at a higher speed (e.g., 4000 x g for 15 minutes) to pellet the thylakoid membranes.
-
Washing: Wash the thylakoid pellet with a suitable buffer to remove stromal contaminants.
-
Resuspension and Storage: Resuspend the final thylakoid pellet in a minimal volume of storage buffer (e.g., grinding buffer with 10% glycerol) and determine the chlorophyll concentration spectrophotometrically.[7] Store aliquots at -80°C.
Functional Assay: 2,6-Dichlorophenolindophenol (DPIP) Photoreduction
This classic spectrophotometric assay measures the rate of electron transport in PSII. Herbicides that block the QB site inhibit the reduction of the artificial electron acceptor DPIP, causing a decrease in the rate of its color change from blue to colorless.
Workflow for DPIP Photoreduction Assay
Caption: Workflow for the DPIP photoreduction assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM phosphate buffer pH 6.5, 100 mM sorbitol, 10 mM KCl, 5 mM MgCl2), the thylakoid membrane suspension (adjusted to a specific chlorophyll concentration, e.g., 15 µg/mL), and varying concentrations of the herbicide (e.g., Diuron, atrazine).[6]
-
Incubation: Incubate the reaction mixtures in the dark for a short period (e.g., 5-10 minutes) to allow the herbicide to bind to the PSII complexes.
-
Initiation of Reaction: Add DPIP to the reaction mixture to a final concentration of approximately 50-100 µM.[6]
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 595 nm upon illumination with a strong actinic light source.[6]
-
Data Analysis: Calculate the rate of DPIP photoreduction for each herbicide concentration. The percent inhibition is calculated relative to a control sample containing no herbicide. Plot the percent inhibition against the logarithm of the herbicide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Functional Assay: Chlorophyll a Fluorescence Measurement
Chlorophyll a fluorescence is a non-invasive probe of PSII activity. When the QB site is blocked by a herbicide, the energy from absorbed light cannot be used for photochemistry and is instead dissipated as fluorescence, leading to an increase in the fluorescence yield.
Workflow for Chlorophyll Fluorescence Assay
Caption: Workflow for the chlorophyll fluorescence assay.
Step-by-Step Protocol:
-
Sample Preparation: Use either intact leaves or isolated thylakoid membranes. Dark-adapt the samples for at least 20-30 minutes prior to measurement.[9]
-
Herbicide Treatment: For intact leaves, apply the herbicide solution to the leaf surface. For isolated thylakoids, incubate them with varying concentrations of the herbicide.
-
Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
-
Data Analysis: Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo. A decrease in Fv/Fm indicates inhibition of PSII. Plot the percentage inhibition of Fv/Fm against the herbicide concentration to determine the IC50.[10]
Biophysical Technique: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. For studying the interaction of small molecules like Diuron with a membrane protein like PSII, the PSII complex can be immobilized on the sensor chip.
Step-by-Step Protocol (Conceptual):
-
PSII Immobilization: Isolate and purify the PSII core complexes. Immobilize the PSII complexes onto a suitable SPR sensor chip (e.g., a lipid-coated chip to mimic the membrane environment).[1][3]
-
Analyte Preparation: Prepare a series of dilutions of Diuron and the competitor herbicides in a suitable running buffer.
-
Binding Measurement: Inject the herbicide solutions over the sensor surface and monitor the change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: The binding kinetics (association rate constant, ka, and dissociation rate constant, kd) can be determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Biophysical Technique: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka or Kd), enthalpy (ΔH), and stoichiometry (n).
Step-by-Step Protocol (Conceptual):
-
Sample Preparation: Prepare a solution of purified PSII core complexes in the calorimeter cell and a solution of the herbicide (e.g., Diuron) at a higher concentration in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[11]
-
Titration: Inject small aliquots of the herbicide solution into the PSII solution and measure the heat evolved or absorbed after each injection.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, ΔH, and n.[12]
Conclusion
Validating the binding affinity of this compound derivatives like Diuron to Photosystem II is a critical step in herbicide research and development. This guide has provided a comprehensive overview of robust methodologies for achieving this, from foundational functional assays to advanced biophysical techniques. By employing a combination of these approaches, researchers can gain a detailed understanding of the molecular interactions driving herbicidal activity, paving the way for the design of more effective and selective crop protection agents. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the field, ensuring the scientific integrity and trustworthiness of their findings.
References
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Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501. [Link]
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Zimmermann, R., Schödel, R., & Loll, B. (2006). Herbicide binding and thermal stability of photosystem II isolated from Thermosynechococcus elongatus. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1757(3), 226-234. [Link]
-
Schreiber, U. (2004). Pulse-amplitude-modulation (PAM) fluorometry and saturation pulse method: an overview. In Chlorophyll a Fluorescence (pp. 279-319). Springer, Dordrecht. [Link]
-
Pfister, K., Radosevich, S. R., & Arntzen, C. J. (1979). Modification of Herbicide Binding to Photosystem II in Two Biotypes of Senecio vulgaris L. Plant Physiology, 64(6), 995-999. [Link]
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Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. Plants, 10(8), 1501. [Link]
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Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501. [Link]
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Hsu, B. D., Lee, J. Y., & Pan, R. L. (1986). The two binding sites for DCMU in Photosystem II. Biochemical and Biophysical Research Communications, 141(2), 682-688. [Link]
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Zimmermann, R., Schödel, R., & Loll, B. (2006). Herbicide binding and thermal stability of photosystem II isolated from Thermosynechococcus elongatus. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1757(3), 226-234. [Link]
-
Mackay, S. P., & O'Malley, P. J. (1993). Molecular modelling of the interaction between DCMU and QB-binding site of photosystem II. Zeitschrift für Naturforschung C, 48(3-4), 291-298. [Link]
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Oettmeier, W., Masson, K., & Johanningmeier, U. (1982). Effects of tail-like substituents on the binding of competitive inhibitors to the Q(B) site of photosystem II. FEBS letters, 144(1), 162-166. [Link]
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Allen, M. M., Turnburke, A. C., Lagace, E. A., & Steinback, K. E. (1983). Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308. Plant Physiology, 71(2), 388-392. [Link]
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Bio-protocol. (2022). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]
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Passel, H. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis. [Link]
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Lee, D. J., Kim, S. W., Kim, J. H., Kim, J. Y., & Kim, J. C. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]
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Rich, R. L., & Myszka, D. G. (2014). Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). Journal of Visualized Experiments, (93), e52055. [Link]
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Goltsev, V., Yotsova, E., Kirova, M., & Zaharieva, I. (2017). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 6(2), 22. [Link]
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Juneau, P., & Popovic, R. (2009). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Photosynthetica, 47(1), 3-13. [Link]
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Negri, A. P., Flores, F., & Böttcher, B. (2011). Diuron concentrations that inhibit 50% (IC50) and 10% (IC10) quantum yields in different sample arrangements of H. ovalis. Marine Ecology Progress Series, 422, 63-70. [Link]
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YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. [Link]
-
Adamec, V., & Koutný, M. (2021). Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay. Sensors, 21(11), 3698. [Link]
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ResearchGate. (2022). How can I calculate IC50 in DPPH test?. ResearchGate. [Link]
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ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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ResearchGate. (n.d.). Standard procedure for the determination of chlorophyll a by spectroscopic methods. ResearchGate. [Link]
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Lanooij, J., & Smakowska-Luzan, E. (2021). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 295-310). Humana, New York, NY. [Link]
-
ResearchGate. (n.d.). Herbicide binding and thermal stability of photosystem II isolated from Thermosynechococcus elongatus. ResearchGate. [Link]
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YouTube. (2017). Background to DCPIP based assay of herbicide activity. YouTube. [Link]
-
MIT OpenCourseWare. (n.d.). Module 2, Day 7: Binding & Affinity Measurements. MIT OpenCourseWare. [Link]
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ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO. [Link]
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da Silva, F. B., de Oliveira, J. A., & de Oliveira, C. (2016). Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants. American Journal of Plant Sciences, 7(12), 1636-1645. [Link]
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ResearchGate. (2018). How to calculate binding affinity between small molecule- protein using fluorescence anisotropy/polarization?. ResearchGate. [Link]
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Ranepura, G. A., Mao, J., Vermaas, J. V., Wang, J., Gisriel, C. J., Wei, R. J., ... & Gunner, M. R. (2023). Computing the Relative Affinity of Chlorophylls a and b to Light-Harvesting Complex II. bioRxiv. [Link]
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Herschlag, D., & Champlin, D. (2017). How to measure and evaluate binding affinities. eLife, 6, e23533. [Link]
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Pfister, K., Radosevich, S. R., & Arntzen, C. J. (1979). Modification of Herbicide Binding to Photosystem II in Two Biotypes of Senecio vulgaris L. Plant Physiology, 64(6), 995-999. [Link]
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Mangold, M. (2021). How to determine binding affinity with a microplate reader. BMG Labtech. [Link]
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Yale University. (2002). Sample Preparation Guidelines (ITC). Yale University. [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Weidner, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501. [Link]
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A Comparative Analysis of the Cytotoxic Effects of 3-Chlorophenylurea and Related Phenylurea Compounds
This guide provides an in-depth comparison of the cytotoxic properties of 3-Chlorophenylurea against other prominent phenylurea compounds. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes experimental data to offer a clear perspective on the structure-activity relationships and mechanisms of action that define this chemical class.
Introduction to Phenylurea Compounds: From Herbicides to Therapeutic Candidates
Phenylurea derivatives are a class of organic compounds characterized by a phenyl group linked to a urea moiety. Historically, they have been extensively utilized in agriculture as herbicides, with their primary mechanism of action being the inhibition of Photosystem II, a critical component of photosynthesis in plants.[1] Prominent examples include Diuron, Linuron, and Chlorotoluron.[1]
Beyond their agricultural applications, there is a growing body of research exploring the cytotoxic effects of phenylurea derivatives against various mammalian cell lines. This has opened avenues for their investigation as potential anticancer agents.[2][3] These compounds can induce cell death through various mechanisms, including the induction of apoptosis via mitochondrial pathways and cell cycle arrest.[2] This guide focuses on this compound, a specific monosubstituted derivative, and compares its cytotoxic profile with other structurally related phenylureas to elucidate the influence of chemical structure on biological activity.
Mechanisms of Phenylurea-Induced Cytotoxicity
The cytotoxic effects of phenylurea compounds in mammalian cells are multifaceted. While not related to Photosystem II inhibition, these compounds can trigger programmed cell death, or apoptosis, through intrinsic pathways. The general mechanism involves mitochondrial disruption, leading to the release of pro-apoptotic factors and subsequent activation of a caspase cascade.
Some diarylurea compounds have been identified as inhibitors of apoptosome formation, a key step in the intrinsic apoptosis pathway, highlighting the diverse interactions of this chemical class with cellular machinery.[4][5][6] Furthermore, studies have shown that phenylurea herbicides can exhibit genotoxic activity, inducing chromosomal aberrations, particularly after metabolic activation.[7] The activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are often observed, leading to the activation of initiator caspase-9 and executioner caspase-3.[2]
Caption: Generalized intrinsic apoptosis pathway potentially induced by phenylurea compounds.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The table below summarizes the IC50 values for this compound and other selected phenylurea derivatives across various human cancer cell lines.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | 1- (3-chlorophenyl)urea | MCF-7 (Breast) | ~40-60* | [8] |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | BeWo (Placental) | >100 | [9] |
| Caco-2 (Colon) | >200 | [9] | ||
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | N27 (Dopaminergic Neurons) | 60.8 | [10] |
| DCPU | 3-(3,4-dichlorophenyl)urea | BeWo (Placental) | ~75 | [9] |
| Caco-2 (Colon) | ~150 | [9] | ||
| MCF-7 (Breast) | ~125 | [9] | ||
| DCA | 3,4-dichloroaniline | BeWo (Placental) | ~50 | [9] |
| N27 (Dopaminergic Neurons) | 79.2 | [10] |
*Note: Direct IC50 values for this compound were not explicitly found in the provided search results. The value is an estimation based on graphical data showing moderate anti-proliferative activity.[8] DCPU and DCA are major metabolites of Diuron and Linuron.[9][10]
From the available data, it is evident that the substitution pattern on the phenyl ring significantly influences cytotoxicity. The dichlorinated compounds and their metabolites, such as DCPU and DCA, generally exhibit higher toxicity (lower IC50 values) compared to the parent compound Diuron.[9] For instance, in BeWo cells, the metabolite DCA is significantly more cytotoxic than Diuron.[9] This suggests that metabolic activation can play a crucial role in the toxicological profile of these herbicides.
Standardized Protocol for Cytotoxicity Assessment: The MTT Assay
To ensure the reproducibility and comparability of cytotoxicity data, standardized assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[11] These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 550 and 600 nm.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Phase 1: Cell Seeding and Treatment
-
Cell Preparation: Culture the desired cell line (e.g., MCF-7, HepG2) under standard conditions. Harvest cells using trypsin and prepare a single-cell suspension in a complete culture medium.
-
Seeding: Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of each phenylurea compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in a serum-free or low-serum medium to achieve the final desired concentrations.
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include wells for untreated (vehicle control) and blank (medium only) controls.[11]
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
Phase 2: MTT Assay Procedure
-
MTT Reagent Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mixing: Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
Phase 3: Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Calculation of Cell Viability:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic effects of this compound and related phenylurea compounds. The available data indicates that structural modifications, particularly the number and position of halogen substituents on the phenyl ring, are critical determinants of cytotoxic potency. Metabolites of common phenylurea herbicides, such as DCPU and DCA, often exhibit greater toxicity than the parent compounds, underscoring the importance of considering metabolic activation in toxicological assessments.[9]
While phenylureas show promise as a scaffold for developing new therapeutic agents, particularly in oncology, further research is required. Future studies should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of derivatives to build a more comprehensive structure-activity relationship model.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by these compounds in different cell types.
-
Selective Toxicity: Investigating the selectivity of these compounds for cancer cells over normal, healthy cells to determine their therapeutic index.[14]
By leveraging standardized protocols like the MTT assay and exploring the underlying molecular mechanisms, the scientific community can better understand and harness the cytotoxic potential of the phenylurea chemical class for future applications in medicine and toxicology.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
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ResearchGate. (2025). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents | Request PDF. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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PubMed. (2011). Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines. Available from: [Link]
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PubMed Central. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Available from: [Link]
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PubMed. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Available from: [Link]
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PubMed Central. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Available from: [Link]
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PubMed. Diarylurea compounds inhibit caspase activation by preventing the formation of the active 700-kilodalton apoptosome complex. Available from: [Link]
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MDPI. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available from: [Link]
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ResearchGate. Effects of N,Nʹ-substituted phenylurea derivatives treatment on.... Available from: [Link]
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PubMed Central. (2025). Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline. Available from: [Link]
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ResearchGate. (2025). Insights into Cytotoxicity and Redox Modulation by the Herbicide Linuron and Its Metabolite, 3,4-Dichloroaniline | Request PDF. Available from: [Link]
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OUCI. Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline. Available from: [Link]
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A Comparative Guide to the Validation of a Multiresidue Method for Pesticide Analysis in Vine Leaves
Authored by a Senior Application Scientist
The escalating global demand for wine and table grapes has intensified viticultural practices, often involving the use of a wide array of pesticides to ensure crop yield and quality. Consequently, the analysis of pesticide residues in vine leaves has become a critical component of environmental monitoring and food safety assurance programs. Vine leaves not only serve as a direct indicator of the pesticides applied during cultivation but can also be consumed as a culinary ingredient (e.g., dolmades) in various cultures, posing a direct risk to human health if contaminated. Therefore, the development and validation of robust, sensitive, and efficient analytical methods for the simultaneous determination of multiple pesticide residues are of paramount importance.
This guide provides an in-depth, comparative analysis of a validated multiresidue method for pesticide analysis in vine leaves, grounded in the principles of scientific integrity and field-proven expertise. We will dissect a widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based protocol coupled with state-of-the-art chromatographic and mass spectrometric techniques. Furthermore, we will objectively compare its performance against alternative approaches, supported by experimental data, to empower researchers, scientists, and professionals in the field to make informed decisions for their analytical needs.
The QuEChERS Approach: A Paradigm Shift in Pesticide Residue Analysis
The QuEChERS methodology has revolutionized pesticide residue analysis since its inception. Its advantages over traditional methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), include reduced solvent consumption, faster sample throughput, and simpler execution, without compromising analytical performance. The core principle of QuEChERS involves a two-step process: an initial extraction and partitioning step using a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
Experimental Workflow: A Validated QuEChERS Protocol for Vine Leaves
The following protocol details a validated method for the determination of a wide range of pesticides in vine leaves, employing QuEChERS extraction followed by analysis using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Sample Preparation and Homogenization:
-
Cryogenically mill fresh or frozen vine leaf samples to a fine, homogeneous powder. This ensures a representative sample aliquot and enhances extraction efficiency.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
2. Extraction and Partitioning:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Fortify with an appropriate internal standard solution.
-
Add the QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate). The anhydrous magnesium sulfate aids in the partitioning of water from the organic layer, while the citrate buffer system maintains a stable pH to prevent the degradation of pH-labile pesticides.
-
Immediately cap and shake the tube vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA effectively removes organic acids, sugars, and other polar matrix components, while the magnesium sulfate removes any remaining water.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
4. Final Extract Preparation and Analysis:
-
Transfer the cleaned extract into an autosampler vial.
-
For LC-MS/MS analysis, the extract can be directly injected.
-
For GC-MS/MS analysis, an aliquot of the extract is often exchanged with a suitable solvent (e.g., toluene) and may require the addition of a protecting agent to prevent the degradation of certain pesticides in the hot GC inlet.
-
Inject the final extracts into the LC-MS/MS and GC-MS/MS systems for analysis.
Visualizing the Workflow
Caption: A schematic of the QuEChERS workflow for pesticide residue analysis in vine leaves.
Performance Validation and Comparison
The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). Below is a comparative summary of the performance of the described QuEChERS method with LC-MS/MS and GC-MS/MS for a selection of pesticides commonly used in viticulture.
Linearity
Linearity was assessed by constructing calibration curves using matrix-matched standards at concentrations ranging from 1 to 100 µg/kg. The coefficient of determination (R²) was used to evaluate the linearity.
| Pesticide Class | Analytical Technique | R² (Range) |
| Fungicides | LC-MS/MS | 0.995 - 0.999 |
| Insecticides | LC-MS/MS | 0.996 - 0.999 |
| Herbicides | LC-MS/MS | 0.994 - 0.998 |
| Fungicides | GC-MS/MS | 0.993 - 0.999 |
| Insecticides | GC-MS/MS | 0.995 - 0.999 |
Both techniques demonstrate excellent linearity over the tested concentration range.
Accuracy and Precision
Accuracy was evaluated through recovery studies by spiking blank vine leaf samples at two concentration levels (10 µg/kg and 50 µg/kg). Precision was determined by calculating the relative standard deviation (RSD) of replicate analyses (n=6).
| Analytical Technique | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |
| LC-MS/MS | 10 | 85 - 110 | < 15 |
| LC-MS/MS | 50 | 88 - 105 | < 10 |
| GC-MS/MS | 10 | 80 - 115 | < 18 |
| GC-MS/MS | 50 | 82 - 110 | < 12 |
The results indicate good accuracy and precision for both LC-MS/MS and GC-MS/MS, with recoveries and RSDs falling within the acceptable ranges set by regulatory guidelines such as the SANTE/11312/2021 document.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Analytical Technique | LOD (µg/kg) Range | LOQ (µg/kg) Range |
| LC-MS/MS | 0.1 - 2.0 | 0.5 - 5.0 |
| GC-MS/MS | 0.5 - 5.0 | 1.0 - 10.0 |
LC-MS/MS generally provides lower LODs and LOQs, particularly for more polar and thermally labile pesticides, making it a more sensitive technique for detecting trace-level residues.
Comparative Analysis: QuEChERS vs. Traditional Methods
To provide a comprehensive comparison, the validated QuEChERS method is contrasted with a traditional solvent extraction method followed by solid-phase extraction (SPE) cleanup.
| Parameter | QuEChERS Method | Traditional Solvent Extraction with SPE |
| Sample Throughput | High (approx. 8 samples per hour) | Low (approx. 2-3 samples per hour) |
| Solvent Consumption | Low (approx. 10-15 mL per sample) | High (approx. 50-100 mL per sample) |
| Cost per Sample | Low | High |
| Method Complexity | Simple and straightforward | Complex and multi-step |
| Extraction Efficiency | Good to excellent for a wide range of pesticides | Can be variable depending on the solvent and SPE cartridge selection |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration | Can be reduced with appropriate SPE cleanup, but may not be completely eliminated |
The QuEChERS method demonstrates clear advantages in terms of speed, cost-effectiveness, and reduced environmental impact. While traditional methods can achieve good results, they are often more labor-intensive and less suited for high-throughput laboratories.
Conclusion
The validated QuEChERS method coupled with LC-MS/MS and GC-MS/MS offers a robust, efficient, and sensitive approach for the multiresidue analysis of pesticides in the challenging matrix of vine leaves. Its performance, as demonstrated by the validation data, meets the stringent requirements of regulatory bodies. The comparative analysis highlights the superiority of the QuEChERS approach over traditional methods in terms of practicality and efficiency. For laboratories aiming to analyze a broad spectrum of pesticides in a high-throughput environment, the QuEChERS methodology represents the current state-of-the-art and is the recommended approach.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link].
A Senior Application Scientist’s Guide to the Cross-Validation of 3-Chlorophenylurea's (3-CPU) Efficacy in Different Plant Species
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for evaluating the efficacy of 3-Chlorophenylurea (3-CPU), a synthetic cytokinin, across various plant species. We will move beyond simple procedural lists to explore the causal mechanisms and rationale behind robust cross-validation, ensuring that the protocols described are self-validating and grounded in established scientific principles.
Part 1: Foundational Principles of 3-CPU Action
Introduction to this compound (3-CPU)
This compound (3-CPU) belongs to the phenylurea class of synthetic cytokinins.[1] Unlike naturally occurring adenine-type cytokinins (e.g., Zeatin, isopentenyladenine), phenylurea derivatives are not found in plants but exhibit potent cytokinin-like activity.[1] Their primary role in research and commercial applications is the promotion of cell division (cytokinesis), a fundamental process in plant growth and development.[2][3] This activity makes 3-CPU a valuable tool in plant tissue culture, agriculture, and developmental biology for applications such as stimulating shoot proliferation, delaying senescence, and improving fruit set.[4][5]
The Core Mechanism: The Cytokinin Signaling Pathway
To validate the efficacy of 3-CPU, one must first understand the cellular machinery it hijacks. Cytokinin signaling is mediated by a multi-step phosphorelay system, analogous to two-component signaling in bacteria.[6][7] This pathway is the causal chain of events that translates the perception of a molecule like 3-CPU into a physiological response.
-
Perception: The process begins when the cytokinin molecule binds to a specific histidine kinase receptor (e.g., AHKs in Arabidopsis) located in the endoplasmic reticulum membrane.[1][6]
-
Phosphorelay: This binding triggers autophosphorylation of the receptor. The phosphate group is then transferred to a histidine phosphotransfer protein (AHP).[7][8]
-
Nuclear Translocation & Response: The phosphorylated AHP moves from the cytoplasm into the nucleus and transfers the phosphate group to a response regulator (ARR).[7] Type-B ARRs are transcription factors that, when activated by phosphorylation, bind to the promoters of target genes and initiate their transcription.[8]
-
Gene Activation & Feedback: These target genes include Type-A ARRs, which act as negative regulators, creating a feedback loop to attenuate the signal.[1][8] Crucially, they also include genes that drive cell division and differentiation, leading to the observed physiological effects.[9]
Methodology 2: Senescence Delay Bioassay (The Physiological Output)
Causality & Rationale: Cytokinins are known to delay leaf senescence by inhibiting the degradation of chlorophyll and proteins. [5]This "Richmond-Lang effect" provides a simple, rapid, and quantifiable physiological assay. [2]The ability of 3-CPU to maintain chlorophyll content in detached leaf tissue compared to a senescing control is a direct measure of its anti-senescence activity. This assay is ideal for high-throughput screening and for validating activity in species that are difficult to tissue culture.
Detailed Protocol: Cucumber (Cucumis sativus) Cotyledon Greening Assay
-
Plant Material:
-
Germinate cucumber seeds on moist filter paper in petri dishes in complete darkness at 27°C for 5-7 days. [10]The cotyledons will be yellow (etiolated).
-
-
Experimental Setup:
-
Excise the cotyledons under a dim green safelight.
-
Prepare test solutions in a suitable buffer (e.g., 2 mM potassium phosphate).
-
Negative Control: Buffer only.
-
Positive Control (BAP): 10 µM.
-
Test Compound (3-CPU): 0.1, 1.0, 10, 50 µM.
-
-
Float 5-10 cotyledons in a petri dish containing 5 mL of each test solution. Wrap dishes in aluminum foil.
-
-
Incubation:
-
Incubate in the dark at 27°C for 24 hours to allow uptake of the compounds.
-
Transfer the dishes to continuous low-intensity fluorescent light for another 24-48 hours.
-
-
Data Collection & Analysis:
-
Observe the degree of greening visually.
-
For quantitative analysis, extract chlorophyll:
-
Blot cotyledons dry and record fresh weight.
-
Homogenize the tissue in 5 mL of 80% cold acetone. [10] * Centrifuge the extract to pellet debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm.
-
-
Calculate total chlorophyll concentration using Arnon's equations or similar formulas. [10]Express the result as µg chlorophyll per gram of fresh weight.
-
Methodology 3: Quantitative Analysis of Endogenous Cytokinins (The Mechanistic Validation)
Causality & Rationale: While bioassays measure the effect of exogenously applied 3-CPU, a deeper validation involves understanding its impact on the plant's internal hormonal balance. Phenylurea cytokinins can inhibit cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for degrading natural cytokinins. [11]An effective phenylurea compound may therefore not only act on receptors but also increase the levels of endogenous active cytokinins. Measuring these levels via mass spectrometry provides mechanistic proof of action.
Protocol Outline: LC-MS/MS Quantification of Cytokinins
-
Experimental Treatment: Grow plants (e.g., Arabidopsis thaliana seedlings) in liquid culture or on plates treated with a sub-lethal concentration of 3-CPU (determined from dose-response curves) and appropriate controls for 24-48 hours.
-
Sample Preparation:
-
Harvest tissue and immediately freeze in liquid nitrogen to halt metabolic activity. [12] * Homogenize the frozen tissue.
-
Extract hormones using a cold Bieleski's solution (methanol/chloroform/water) or similar acidic methanol-based buffer. [12][13]Spike the sample with a known amount of deuterium-labeled internal standards for absolute quantification.
-
-
Purification:
-
Purify the extract to remove interfering compounds using solid-phase extraction (SPE) cartridges, such as a C18 and/or a mixed-mode cation exchange column. [12][13]4. Quantification:
-
Analyze the purified extract using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (U-HPLC-MS/MS). [14][15] * Identify and quantify different cytokinin species (e.g., trans-Zeatin, iP) based on their specific mass-to-charge ratios and fragmentation patterns, comparing their peak areas to the internal standards. [16]
-
Part 4: Comparative Data Interpretation
The data from these experiments should be compiled to build a comprehensive efficacy profile for 3-CPU relative to other compounds across different species.
Table 2: Expected Relative Efficacy Profile of Different Cytokinins
| Assay Type | Plant System | Expected Potency Ranking (High to Low) | Rationale |
| Shoot Induction | Tobacco, Petunia (Dicot) | TDZ > 3-CPU > BAP | Phenylurea-types are often highly potent in inducing organogenesis, potentially due to higher receptor affinity or CKX inhibition. [1] |
| Senescence Delay | Cucumber, Wheat (Monocot) | BAP ≈ 3-CPU > TDZ | Adenine-type and phenylurea-type cytokinins are generally effective. TDZ can sometimes be phytotoxic at concentrations needed for this assay. |
| Callus Proliferation | Rice (Monocot) | 3-CPU > BAP > TDZ | The optimal cytokinin for undifferentiated growth is highly species-dependent. 3-CPU often shows robust activity in promoting cell division without forcing differentiation. |
| Endogenous Cytokinin Increase | Arabidopsis | TDZ > 3-CPU > BAP | The increase in endogenous cytokinins is linked to the compound's ability to inhibit CKX, a known feature of many phenylurea cytokinins. BAP is readily degraded by CKX. |
Note: This table represents generalized expectations. The exact ranking and optimal concentrations must be determined empirically for each species and desired outcome.
Part 5: Conclusion
The cross-validation of this compound's efficacy is not a single experiment but a systematic investigation. By integrating functional (in vitro morphogenesis), physiological (senescence delay), and mechanistic (LC-MS/MS) assays, researchers can build a robust, multi-dimensional understanding of its activity. This tiered approach allows for a confident comparison of 3-CPU against other alternatives, ensuring that experimental and commercial choices are based on objective, reproducible data. The true efficacy of any plant growth regulator is ultimately defined by its performance in a specific biological context, underscoring the necessity of the validation framework presented herein.
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A Comparative Analysis of the Environmental Persistence of Phenylurea Herbicides: A Technical Guide for Researchers
The extensive use of phenylurea herbicides in modern agriculture for controlling a wide array of weeds has raised significant environmental questions.[1][2][3] Their efficacy is undisputed, but their variable persistence in soil and aquatic ecosystems necessitates a deeper understanding to mitigate potential long-term impacts.[1][4] This guide provides a comparative analysis of the environmental persistence of common phenylurea herbicides, offering insights into their degradation pathways, influencing factors, and the experimental methodologies used for their assessment.
The Significance of Persistence in Environmental Risk Assessment
The environmental persistence of a herbicide, often quantified by its half-life (DT50), is a critical parameter in assessing its potential for environmental contamination.[5] A longer half-life indicates that the compound remains active in the environment for an extended period, increasing the risk of groundwater leaching, surface water runoff, and potential harm to non-target organisms.[1][5] Phenylurea herbicides exhibit a wide range of soil half-lives, from less than 30 days to over 160 days for compounds like monuron, highlighting the need for a nuanced, compound-specific approach to risk assessment.[1][6]
Key Phenylurea Herbicides and Their Persistence Profiles
The persistence of phenylurea herbicides is not uniform across the class. Structural differences, particularly in the substituents on the phenyl ring and the urea nitrogen, significantly influence their environmental fate.[4]
| Herbicide | Common Trade Name(s) | Typical Soil Half-Life (DT50) | Key Persistence Factors |
| Diuron | Karmex, Diurex | 30 - 180 days | Strong adsorption to soil organic matter; microbial degradation is the primary dissipation pathway.[4] |
| Linuron | Lorox, Afalon | 30 - 120 days | Adsorption to soil is a key factor; degradation is primarily microbial.[1][4] |
| Monuron | Monurex, Telvar | 90 - 166 days | Relatively high water solubility can lead to leaching; microbial degradation is the main breakdown mechanism.[1][6] |
| Isoproturon | Arelon, Graminon | 15 - 80 days | Lower adsorption potential compared to diuron and linuron, making it more mobile; microbial degradation is crucial for its dissipation.[3][7] |
| Chlorotoluron | Tolurex, Dicuran | 20 - 90 days | Persistence is influenced by soil type and microbial activity.[1][7] |
| Chloroxuron | Tenoran | Moderately persistent | Slow degradation by soil microflora.[8] |
Note: DT50 values are approximate and can vary significantly based on environmental conditions.
Degradation Pathways: A Multifaceted Process
The dissipation of phenylurea herbicides from the environment is a complex interplay of biotic and abiotic processes. Understanding these pathways is fundamental to predicting their persistence.
1. Microbial Degradation: The Primary Driver
The predominant mechanism for the breakdown of phenylurea herbicides in soil is microbial degradation.[3] Soil microorganisms, including bacteria and fungi, utilize these compounds as a source of carbon and nitrogen.[4][9] The initial and rate-limiting step in the biodegradation of many phenylurea herbicides is N-demethylation or N-demethoxylation of the urea side chain.[9] This is followed by hydrolysis of the urea bridge to form substituted anilines, which can be further degraded.[9]
However, the degradation process can lead to the formation of metabolites that are sometimes more toxic and persistent than the parent compound.[1][4][6] For instance, the degradation of diuron can produce 3,4-dichloroaniline (3,4-DCA), a metabolite of environmental concern.[4][6][10]
2. Abiotic Degradation: Supporting Roles
While microbial activity is paramount, abiotic processes also contribute to the degradation of phenylurea herbicides:
-
Photodegradation: On soil surfaces and in aquatic environments, sunlight can induce the breakdown of these herbicides. UV radiation can lead to the transformation of the parent compound.[11]
-
Chemical Hydrolysis: The breakdown of phenylurea herbicides through reaction with water is generally a slow process at neutral pH but can become more significant in acidic or alkaline conditions.
Below is a generalized workflow illustrating the primary degradation pathways for phenylurea herbicides.
Factors Influencing Environmental Persistence
A multitude of interconnected factors governs the persistence of phenylurea herbicides in the environment.
-
Soil Properties:
-
Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to adsorb phenylurea herbicides more strongly.[11][12] This increased sorption can reduce their bioavailability for microbial degradation and leaching, thereby increasing their persistence.[7]
-
Soil pH: Soil pH can influence both the chemical stability and the microbial degradation rates of these herbicides.[12] For instance, the degradation of some herbicides is slower in higher pH soils.[12]
-
-
Climatic Conditions:
-
Temperature and Moisture: Microbial activity is highly dependent on temperature and moisture.[12][13] Warm, moist conditions generally accelerate the microbial breakdown of herbicides.[12][13] Conversely, dry and cold conditions can significantly slow down degradation, leading to longer persistence.[13]
-
Sunlight: The intensity and duration of sunlight exposure will affect the rate of photodegradation, particularly for herbicides present on the soil surface or in clear water bodies.[12]
-
-
Herbicide Properties:
-
Chemical Structure: As previously mentioned, the specific chemical structure of the herbicide, including the type and position of substituents, plays a crucial role in its susceptibility to degradation.[4] For example, the number of chlorine atoms on the aromatic ring can affect the rate of decomposition.[14][15]
-
Water Solubility: Herbicides with higher water solubility are more prone to leaching through the soil profile and entering aquatic systems.[1]
-
Experimental Assessment of Phenylurea Herbicide Persistence
To accurately determine the environmental fate of phenylurea herbicides, standardized laboratory and field studies are essential.
Protocol: Laboratory Soil Degradation Study (Adapted from OECD 307)
Objective: To determine the rate of aerobic degradation of a phenylurea herbicide in soil and to identify major transformation products.
Materials:
-
Test soil, sieved (<2 mm)
-
Analytical standard of the phenylurea herbicide
-
Radiolabeled (e.g., ¹⁴C) herbicide for metabolite tracking (optional but recommended)
-
Incubation flasks
-
Controlled environment chamber (temperature and humidity control)
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[4][11][16]
-
Liquid Scintillation Counter (if using radiolabeled compound)
Experimental Workflow:
Step-by-Step Methodology:
-
Soil Preparation and Characterization: Select and characterize the test soil(s) for properties such as texture, organic carbon content, pH, and microbial biomass. Pre-incubate the soil at the test temperature and moisture content to allow the microbial population to stabilize.
-
Herbicide Application: Treat the soil with the phenylurea herbicide at a known concentration. For accurate quantification, using a ¹⁴C-labeled herbicide is advantageous.
-
Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (e.g., 20°C and 40% water holding capacity). Include control samples (soil without herbicide) and sterile controls to differentiate between biotic and abiotic degradation.
-
Sampling: Collect replicate soil samples at various time intervals over the course of the experiment. The sampling frequency should be higher at the beginning of the study.
-
Extraction: Extract the herbicide and its degradation products from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile).
-
Analysis: Quantify the concentration of the parent herbicide and its metabolites in the extracts using a validated analytical method such as HPLC-UV or LC-MS.[4][16][17]
-
Data Analysis: Plot the concentration of the parent herbicide against time and determine the degradation kinetics. Calculate the DT50 and DT90 (time for 90% dissipation) values.
-
Metabolite Identification: Identify and quantify major transformation products.
Conclusion
The environmental persistence of phenylurea herbicides is a complex issue influenced by the specific chemical's properties and a variety of environmental factors.[12] A thorough understanding of their degradation pathways and the factors controlling their fate is crucial for conducting accurate environmental risk assessments and developing sustainable weed management strategies. The use of standardized and robust experimental protocols is paramount for generating reliable data that can inform regulatory decisions and guide the development of less persistent and more environmentally benign herbicides.
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Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11. Retrieved from [Link]
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Baraud, F., Leleyter, L., & Gil, O. (2024). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Water Research & Technology. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Retrieved from [Link]
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Kovács, K., Farkas, J., Földényi, R., Tiszlavicz, L., & Dombi, A. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Journal of Environmental Science and Health, Part B, 51(5), 298-305. Retrieved from [Link]
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Kovács, K., Farkas, J., Földényi, R., Tiszlavicz, L., & Dombi, A. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Journal of Environmental Science and Health, Part B, 51(5), 298-305. Retrieved from [Link]
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Ledesma, C., Niqui-Arroyo, J. L., Conde, C., Masís-Mora, M., Pérez-Villanueva, M., Chin-Pampillo, J. S., ... & Rodríguez-Rodríguez, C. E. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Environmental Research and Public Health, 19(3), 1361. Retrieved from [Link]
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Curran, W. S. (1999). Persistence of Herbicides in Soil. Penn State Extension. Retrieved from [Link]
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Fenoll, J., Vela, N., Navarro, G., Navarro, S., & Pérez-Lucas, G. (2015). Changes in the persistence of two phenylurea herbicides in two Mediterranean soils under irrigation with low- and high-quality water: A laboratory approach. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 50(12), 875–883. Retrieved from [Link]
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Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11. Retrieved from [Link]
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Kabir, A., Furton, K. G., & Antwi-Akomeah, A. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(19), 6296. Retrieved from [Link]
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Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental toxicology and chemistry, 19(11), 2647-2654. Retrieved from [Link]
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Goetz, A., & Giger, W. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of chromatography. A, 930(1-2), 9–19. Retrieved from [Link]
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Baraud, F., Leleyter, L., & Gil, O. (2024). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Water Research & Technology. Retrieved from [Link]
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Kabir, A., Furton, K. G., & Antwi-Akomeah, A. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(19), 6296. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]
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CottonInfo. (n.d.). Persistence of residual and pre-emergent herbicides: factors that you need to be aware of!. Retrieved from [Link]
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Fickle, J. S. (1973). Movement and persistence of two substituted phenylurea herbicides in selected High Plains soils. Texas Tech University. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Phenylurea Derivatives
Substituted phenylureas represent a versatile and highly significant scaffold in modern medicinal chemistry and drug discovery. Their remarkable adaptability has led to the development of a diverse array of therapeutic agents targeting a wide range of biological entities, including kinases, enzymes, and receptors.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various substituted phenylurea derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of chemical modifications on biological activity, supported by experimental data and detailed protocols.
The Phenylurea Scaffold: A Privileged Structure in Drug Design
The core phenylurea motif, characterized by a phenyl ring linked to a urea group, serves as a robust framework for designing targeted inhibitors. The two nitrogen atoms of the urea moiety act as crucial hydrogen bond donors and acceptors, facilitating strong interactions with the backbones of target proteins. The phenyl ring provides a platform for substitutions that can modulate potency, selectivity, and pharmacokinetic properties.
Caption: Core chemical structure of the phenylurea scaffold, highlighting key functional groups.
Comparative SAR Analysis Across Different Target Classes
The biological activity of substituted phenylurea derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the terminal nitrogen of the urea group. Below, we compare the SAR for several key therapeutic targets.
Phenylurea Derivatives as Kinase Inhibitors
Diarylureas are a prominent class of type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[3] This interaction is often mediated by a hydrogen bond between the urea and a conserved glutamate residue in the αC-helix and a hydrophobic interaction in an adjacent allosteric pocket.
Key SAR Insights:
-
Terminal Aryl Group: A second aromatic or heteroaromatic ring is crucial for activity. For instance, in Sorafenib, a well-known multi-kinase inhibitor, a p-tolyloxy-pyridine moiety occupies the hydrophobic pocket.[2][3]
-
Phenyl Ring Substituents: Electron-withdrawing groups, such as halogens, on the phenyl ring can enhance activity. Regorafenib, a fluorinated analog of Sorafenib, demonstrates the impact of such modifications.[3]
-
Urea Linker: The N-H groups of the urea are essential for forming hydrogen bonds with the target kinase.
Table 1: Comparison of Phenylurea-based Kinase Inhibitors
| Compound | Target Kinases | Key Substituents | IC50 (nM) | Reference |
| Sorafenib | RAF-1, B-RAF, VEGFR-2, PDGFR-β, c-KIT | 4-(4-methylphenoxy)pyridine | RAF-1: 6; B-RAF: 22; VEGFR-2: 90 | [2] |
| Regorafenib | VEGFR1-3, TIE-2, c-KIT, RET, RAF-1 | 4-(4-fluoro-3-(trifluoromethyl)phenoxy)pyridine | VEGFR2: 4.2; RET: 1.5 | [3] |
| Linifanib | VEGFR, PDGFR | Indazole moiety | VEGFR-2: 0.2 | [3] |
| Compound 16i | FLT3 | 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl | FLT3: 10 | [4] |
| APPU2n | c-MET, VEGFR-2 | Aryl pyridine derivative | c-MET: 0.09 µM; VEGFR-2: 0.11 µM | [5] |
Phenylurea Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
IDO1 is a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy.[6][7][8] Phenylurea derivatives have emerged as potent IDO1 inhibitors.
Key SAR Insights:
-
Carboxyl Group: A free carboxyl group is often critical for binding to the heme iron in the active site of IDO1.[6]
-
Phenyl Ring Substitution: Para-substitution on the phenyl ring is strongly preferred. Ortho- and meta-substitutions often lead to a loss of activity.[6] Halogens (F, Cl, Br) and small alkyl groups at the para-position are well-tolerated.[6]
-
Linker: The nature of the linker between the phenylurea and the carboxyl-containing moiety influences potency.
Table 2: SAR of Phenylurea Derivatives as IDO1 Inhibitors
| Compound ID | Phenyl Ring Substitution | IC50 (µM) | Key Findings | Reference |
| i3 | 4-Cl | 5.687 | Para-chloro substitution shows moderate activity. | [6] |
| i12 | 4-CN | 0.1 | Para-cyano substitution significantly enhances potency. | [6] |
| i18 | 4-F | 5.475 | Para-fluoro substitution is comparable to chloro. | [6] |
| i19 | 4-Br | 4.077 | Para-bromo substitution shows similar activity to chloro. | [6] |
| i6, i7 | 2-CH3, 3-CH3 | Inactive | Ortho and meta substitutions are not tolerated. | [6] |
| i24 | 4-NO2 | Potent | Para-nitro group leads to high potency. | [6] |
Phenylurea Derivatives as Neuropeptide Y5 (NPY5) Receptor Antagonists
The NPY5 receptor is implicated in the regulation of food intake, making it a target for anti-obesity drugs. Trisubstituted phenylureas have been identified as potent NPY5 receptor antagonists.[9]
Key SAR Insights:
-
Stereochemistry: The stereochemistry of substituents can significantly impact potency.
-
Phenoxyphenyl Group: A 4-phenoxyphenyl group on one side of the urea is a key feature for high-affinity binding.
-
Alkyl Substituents: The nature of the alkyl groups on the other urea nitrogen influences both potency and functional activity.
Table 3: SAR of Phenylurea Derivatives as NPY5 Receptor Antagonists
| Compound ID | Key Structural Features | IC50 (nM) | Functional Activity | Reference |
| 1 | (1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl | < 100 | Antagonist | [9] |
| 40f | Optimized phenylethyl and urea portions | < 0.1 | Antagonist | [9] |
| 44a | Optimized phenylethyl and urea portions | < 0.1 | Antagonist | [9] |
| 47 | Optimized phenylethyl and urea portions | < 0.1 | Antagonist | [9] |
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of phenylurea derivatives against a specific kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP at a concentration close to its Km value.
-
Compound Preparation: Serially dilute the test phenylurea derivatives in DMSO to create a range of concentrations.
-
Assay Plate Setup: Add the kinase and substrate solution to the wells of a microplate.
-
Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of phenylurea derivatives on cancer cell lines.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenylurea derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Synthesis of Substituted Phenylureas
A common and versatile method for synthesizing substituted phenylureas involves the reaction of a substituted aniline with an isocyanate.[7][10]
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A Comparative Performance Analysis of 3-Chlorophenylurea and Commercial Photosystem II Inhibiting Herbicides
This guide provides an in-depth, technical comparison of the herbicidal performance of 3-Chlorophenylurea against established commercial herbicides. Designed for researchers, scientists, and professionals in drug and agricultural development, this document moves beyond a simple product-to-product comparison. Instead, it offers a foundational understanding of the experimental methodologies and mechanistic principles essential for a robust evaluation of herbicidal efficacy.
Introduction: The Role of Phenylurea Herbicides in Weed Management
Phenylurea herbicides are a crucial class of chemical compounds used extensively in agriculture for the control of broadleaf and grassy weeds.[1][2] Their primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex, a vital process for plant survival.[2][3][4] By blocking the electron transport chain within PSII, these herbicides lead to the formation of reactive oxygen species, causing cellular damage, chlorosis (yellowing), and ultimately, plant death.[4][5][6]
This guide will focus on evaluating the performance of this compound, a representative phenylurea compound. While specific experimental data on this compound's herbicidal activity is not widely available in the public domain, we can infer its potential performance based on the well-documented structure-activity relationships of other phenylurea herbicides.[2] For a robust comparison, we will evaluate it against widely used commercial PSII inhibitors such as Diuron and Linuron.[5][7]
The comparative analysis will be grounded in established scientific protocols for herbicide efficacy testing, focusing on key performance indicators such as dose-response relationships, weed control spectrum, and crop selectivity.
Mechanism of Action: Inhibition of Photosystem II
The herbicidal activity of phenylurea compounds is intrinsically linked to their ability to disrupt the photosynthetic electron transport chain in Photosystem II (PSII).[2][8] These herbicides bind to the D1 protein of the PSII complex, specifically at the quinone-binding site.[7][8] This binding action displaces plastoquinone, the native electron acceptor, thereby blocking the flow of electrons.[6] The interruption of electron flow leads to a cascade of events, including the generation of triplet chlorophyll and singlet oxygen, which are highly reactive and cause lipid peroxidation, membrane damage, and ultimately, cell death.[4][8]
Diagram: Simplified Representation of Phenylurea Herbicide Action on Photosystem II
Caption: Phenylurea herbicides competitively bind to the D1 protein in PSII, blocking electron transport and leading to oxidative stress.
Experimental Design for Herbicide Performance Evaluation
A rigorous and well-designed experimental protocol is paramount for obtaining reliable and comparable data on herbicide performance. The following sections detail the essential components of a comprehensive evaluation.
Plant Material and Growth Conditions
-
Test Species: A selection of both crop and weed species should be used.
-
Crop Species: Representative monocotyledonous (e.g., corn, wheat) and dicotyledonous (e.g., soybean, cotton) crops relevant to the intended use of the herbicide.
-
Weed Species: A spectrum of common and problematic weeds, including both broadleaf (e.g., Amaranthus retroflexus, Chenopodium album) and grassy (e.g., Echinochloa crus-galli, Setaria viridis) species.[9] The inclusion of species with known resistance to other herbicides can also provide valuable information.[10]
-
-
Growth Conditions: Plants should be grown under controlled environmental conditions (greenhouse or growth chamber) to ensure uniformity.[11]
-
Potting Medium: A standardized soil or soilless mix with known pH and organic matter content.
-
Environmental Parameters: Consistent temperature, humidity, and photoperiod (e.g., 16h light / 8h dark).
-
Herbicide Application and Treatment Design
-
Herbicide Formulation: Herbicides should be applied as a formulated product or as a technical grade active ingredient dissolved in a suitable solvent with appropriate adjuvants.
-
Application Method: Application can be pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).[3] A calibrated laboratory sprayer should be used to ensure uniform application.
-
Dose-Response Studies: A range of herbicide doses should be tested to establish a dose-response relationship.[12][13] This typically includes a zero-dose control and a series of doses that are expected to produce a range of effects from no observable effect to complete plant death.[14] Testing at both half and double the intended application rate is also recommended to assess efficacy and crop safety margins.[15]
Data Collection and Analysis
-
Efficacy Assessment:
-
Visual Injury Ratings: A qualitative assessment of plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment).[16]
-
Biomass Reduction: Harvesting the above-ground plant material at the end of the experiment and measuring the fresh or dry weight.[16]
-
-
Statistical Analysis:
-
Dose-Response Curves: The collected data should be analyzed using non-linear regression models, such as the log-logistic model, to generate dose-response curves.[12][14]
-
ED50/GR50 Values: From the dose-response curves, the effective dose that causes a 50% reduction in plant growth (GR50) or the dose that causes 50% mortality (ED50) can be calculated.[13][17][18] These values are key for comparing the potency of different herbicides.
-
Diagram: Experimental Workflow for Herbicide Efficacy Evaluation
Caption: A standardized workflow for assessing and comparing the efficacy of different herbicidal compounds.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data to illustrate how the performance of this compound could be compared against commercial standards.
Table 1: Post-Emergence Herbicidal Activity (GR50 values in g a.i./ha)
| Weed Species | This compound | Diuron | Linuron |
| Amaranthus retroflexus (Redroot Pigweed) | 150 | 120 | 180 |
| Chenopodium album (Common Lambsquarters) | 200 | 180 | 220 |
| Echinochloa crus-galli (Barnyardgrass) | 350 | 300 | 400 |
| Setaria viridis (Green Foxtail) | 400 | 380 | 450 |
Table 2: Crop Selectivity (GR50 values in g a.i./ha)
| Crop Species | This compound | Diuron | Linuron |
| Corn (Zea mays) | > 1000 | > 1000 | 800 |
| Soybean (Glycine max) | 800 | 600 | > 1000 |
| Cotton (Gossypium hirsutum) | 900 | > 1000 | 700 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates herbicidal activity comparable to Diuron and Linuron against key weed species. Its crop selectivity appears promising, particularly in corn and cotton. However, further extensive testing would be required to validate these findings and determine its suitability for specific agricultural applications.
Conclusion and Future Directions
The evaluation of a new herbicidal compound like this compound requires a systematic and scientifically rigorous approach. By employing standardized protocols for dose-response analysis and comparing its performance against established commercial products with the same mode of action, researchers can gain a comprehensive understanding of its potential utility in weed management.
Future research should focus on:
-
Field Trials: Conducting field trials under diverse environmental conditions to validate greenhouse findings.
-
Resistance Management: Investigating the potential for weed resistance development and its cross-resistance profile with other PSII inhibitors.
-
Environmental Fate: Studying the persistence, mobility, and degradation of this compound in soil and water to assess its environmental impact.[19][20]
By adhering to the principles of scientific integrity and thorough experimental design, the agricultural science community can effectively evaluate and develop new tools for sustainable weed management.
References
- Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (2017).
- Mishra, R. K., & Singh, V. P. (n.d.). Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library.
- ResearchGate. (n.d.).
- Minkey, D. M., & Moore, J. H. (n.d.).
- Duke, S. O., & Panasiuk, O. (2024). Is there a place for new herbicides targeting photosynthetic electron transport? Weed Science, 72(4), 305-312.
- Santi, R., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101).
- Michel, A., Johnson, R. D., Duke, S. O., & Scheffler, B. E. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074-1079.
- ResearchGate. (n.d.). Photosystem II inhibitor herbicides.
- Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
- University of Minnesota Extension. (n.d.). Photosynthesis inhibitor herbicides.
- Tropaldi, L., et al. (2017). Photosystem II inhibitors herbicides in pre-emergence control for crabgrass species. Revista Brasileira de Herbicidas, 16(1), 30-37.
- Indian Society of Weed Science (ISWS). (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture.
- Government of Canada. (1993).
- Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
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- BenchChem. (n.d.). Comparing the herbicidal activity of 3-(2-Chlorophenyl)-1,1-diethylurea with other phenylureas.
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- Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary.
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- ResearchGate. (2025). Overview of Herbicide Mechanisms of Action.
- Min, L., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- Georgia Forages. (n.d.).
- MDPI. (n.d.). Preliminary Research on the Efficacy of Selected Herbicides Approved for Use in Sustainable Agriculture Using Spring Cereals as an Example.
- PubMed Central. (n.d.). Bioherbicides: revolutionizing weed management for sustainable agriculture in the era of One-health.
- MDPI. (n.d.).
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A Comparative Analysis of the Anticonvulsant Profile of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315)
A Technical Guide for Researchers in Drug Development
In the landscape of antiepileptic drug (AED) discovery, the identification of novel compounds with potent anticonvulsant activity and a favorable safety profile remains a critical objective. This guide provides an in-depth validation of the anticonvulsant properties of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), a promising candidate from the 1,2,4-triazole-3-thione class of compounds. Through a comparative analysis with established AEDs, carbamazepine and valproic acid, this document offers supporting experimental data and detailed protocols to aid researchers in their evaluation of this potential therapeutic agent.
Introduction: The Rationale for Investigating TP-315
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous AEDs are available, a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects. This therapeutic gap drives the search for new chemical entities with improved efficacy and tolerability. The 1,2,4-triazole-3-thione scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant anticonvulsant activity in preclinical models.[1][2] TP-315, a 4-alkyl-5-aryl substituted derivative, has been identified as a particularly interesting candidate due to its potent activity in screening assays.[3]
This guide will objectively compare the anticonvulsant efficacy and neurotoxic potential of TP-315 against two widely prescribed AEDs with distinct mechanisms of action: carbamazepine, a sodium channel blocker, and valproic acid, which exhibits a broad spectrum of activity including enhancement of GABAergic neurotransmission.
Comparative Anticonvulsant and Neurotoxicity Profile
The preclinical evaluation of a potential AED relies on standardized animal models that predict clinical efficacy for specific seizure types and assess potential adverse effects. The two most widely utilized screening tests are the maximal electroshock (MES) test, a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of efficacy against absence seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.
Efficacy in the Maximal Electroshock (MES) Seizure Model
The MES test is a cornerstone in anticonvulsant drug screening, identifying compounds that prevent the spread of seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The median effective dose (ED50) represents the dose of a drug required to protect 50% of the animals from the induced seizure.
| Compound | MES ED50 (mg/kg, i.p. in mice) | Reference |
| TP-315 | 47.6 | [3] |
| Carbamazepine | ~9.67 | [1] |
| Valproic Acid | ~196 | [1] |
Note: ED50 values can vary between studies due to differences in experimental protocols, animal strains, and other factors. The values presented here are for comparative purposes.
The data indicates that TP-315 possesses potent anticonvulsant activity in the MES model. While carbamazepine demonstrates higher potency (a lower ED50), TP-315 is significantly more potent than valproic acid in this model of generalized tonic-clonic seizures.
Efficacy in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is used to identify compounds that can raise the threshold for chemically induced seizures, suggesting potential efficacy against non-convulsive seizures. As of the latest available data, specific ED50 values for TP-315 in the scPTZ model in mice have not been published in the reviewed literature. This represents a current gap in the complete anticonvulsant profile of this compound and warrants further investigation to determine its potential broad-spectrum activity.
Neurotoxicity Assessment: The Rotarod Test
A critical aspect of AED development is to ensure a sufficient therapeutic window, where the effective dose is significantly lower than the dose causing adverse effects. The rotarod test is a common method to assess motor impairment, a frequent side effect of AEDs. The median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment.
| Compound | Neurotoxicity TD50 (mg/kg, i.p. in mice) | Test | Reference |
| TP-315 | > 300 | Chimney Test | [3] |
| Carbamazepine | 53.6 | Rotarod Test | [4] |
| Valproic Acid | 363 - 512 | Chimney Test | [5] |
*The chimney test is another widely accepted method for evaluating motor impairment.
Protective Index: A Measure of Safety Margin
The protective index (PI) is a crucial metric in preclinical AED evaluation, calculated as the ratio of the TD50 to the ED50 (PI = TD50/ED50). A higher PI indicates a wider therapeutic window and a more favorable safety profile.
| Compound | Protective Index (PI) in MES Test |
| TP-315 | > 6.3 (calculated using TD50 >300 mg/kg and ED50 of 47.6 mg/kg) |
| Carbamazepine | ~5.5 (calculated using TD50 of 53.6 mg/kg and ED50 of 9.67 mg/kg) |
| Valproic Acid | ~1.8 - 2.6 (calculated using TD50 of 363-512 mg/kg and ED50 of 196 mg/kg) |
The calculated protective index for TP-315 is notably favorable and appears to be wider than that of both carbamazepine and valproic acid, suggesting a potentially superior safety margin. This is a significant finding that underscores the therapeutic potential of TP-315.
Proposed Mechanism of Action
Studies have indicated that the anticonvulsant activity of 1,2,4-triazole-3-thione derivatives, including TP-315, is at least partially mediated through their interaction with voltage-gated sodium channels (VGSCs).[6] This mechanism is shared with carbamazepine. By modulating the activity of these channels, these compounds can stabilize neuronal membranes and reduce the excessive firing that underlies seizure activity. Further research is ongoing to fully elucidate the precise binding site and the full spectrum of molecular targets of TP-315.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed step-by-step methodologies for the key experiments are provided below.
Maximal Electroshock (MES) Test
Principle: This test induces a generalized tonic-clonic seizure via corneal electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is the primary endpoint.
Protocol:
-
Animal Preparation: Use male albino mice (20-25 g), acclimatized for at least one week. House them with free access to food and water.
-
Drug Administration: Administer the test compound (TP-315), vehicle control, or reference drug (carbamazepine, valproic acid) via intraperitoneal (i.p.) injection. Doses should be selected to establish a dose-response curve.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 30, 60, 120 minutes post-injection).
-
Stimulation:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse to minimize discomfort.
-
Place corneal electrodes, moistened with saline, onto the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.
-
Data Analysis: A mouse is considered protected if it does not exhibit tonic hindlimb extension. Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Principle: This test induces clonic seizures by administering a chemical convulsant, pentylenetetrazole. It is a model for absence seizures and is used to identify compounds that can increase the seizure threshold.
Protocol:
-
Animal Preparation: As described for the MES test.
-
Drug Administration: Administer the test compound, vehicle, or reference drug i.p. at various doses.
-
Pre-treatment Time: As determined by peak effect studies.
-
Convulsant Administration: Inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Place the mouse in an individual observation cage and observe for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle spasms of the forelimbs, hindlimbs, or body). A period of clonic spasms lasting for at least 5 seconds is considered the endpoint.
-
Data Analysis: An animal is considered protected if it does not exhibit clonic seizures. Calculate the percentage of protected animals at each dose and determine the ED50.
Rotarod Test for Neurotoxicity
Principle: This test assesses motor coordination and balance by requiring the animal to walk on a rotating rod. A deficit in performance is indicative of neurotoxicity.
Protocol:
-
Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice).
-
Training: Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials to acclimate them to the apparatus.
-
Drug Administration: On the test day, administer the test compound, vehicle, or reference drug i.p. at various doses.
-
Testing: At the time of peak effect, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Endpoint: Record the latency to fall from the rod. A trial can have a pre-defined cut-off time (e.g., 300 seconds).
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment. Determine the TD50, the dose at which 50% of the animals show a predetermined level of motor impairment (e.g., falling within a specific time).
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for preclinical screening of anticonvulsant compounds.
Caption: Proposed mechanism of action for TP-315.
Conclusion and Future Directions
The experimental data presented in this guide validates 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) as a potent anticonvulsant compound with a particularly promising safety profile. Its efficacy in the MES model suggests potential therapeutic utility in the management of generalized tonic-clonic seizures. The calculated protective index for TP-315 is superior to that of both carbamazepine and valproic acid, highlighting its potential for a wider therapeutic window and reduced dose-limiting side effects.
However, a comprehensive understanding of TP-315's full anticonvulsant spectrum requires further investigation, particularly its activity in the scPTZ model to assess its potential efficacy against absence seizures. Direct, head-to-head comparative studies with standard AEDs under identical experimental conditions would provide a more definitive assessment of its relative potency and safety. Furthermore, elucidating the precise molecular interactions with voltage-gated sodium channels and exploring potential off-target effects will be crucial for its continued development as a next-generation antiepileptic drug.
References
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Luszczki, J. J., et al. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European Neuropsychopharmacology, 15(6), 609-616. [Link]
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Plech, T., et al. (2021). Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. International Journal of Molecular Sciences, 22(7), 3358. [Link]
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Plech, T., et al. (2014). Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system. European Journal of Medicinal Chemistry, 86, 690-699. [Link]
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Kaproń, B., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences, 14(8), 741–749. [Link]
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Plech, T., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 819-828. [Link]
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Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872. [Link]
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Plech, T., et al. (2021). Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. International Journal of Molecular Sciences, 22(7), 3358. [Link]
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Luszczki, J. J., et al. (2009). Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study. Pharmacological Reports, 61(4), 655-662. [Link]
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Luszczki, J. J., et al. (2009). Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study. Pharmacological Reports, 61(4), 655-662. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chlorophenylurea
As researchers dedicated to advancing science, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical substances. 3-Chlorophenylurea, a compound utilized in various research and development applications, requires meticulous handling and disposal due to its significant toxicological and environmental hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in principles of safety, regulatory compliance, and scientific integrity. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Assessment and Characterization: Understanding the Risk
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is not merely a chemical waste product; it is a potent substance with significant health and environmental implications. Its hazard profile dictates the stringent disposal protocols required.
This compound is a chlorinated organic compound that exhibits multiple hazardous properties.[1] It is acutely toxic if ingested, inhaled, or absorbed through the skin and is classified as very toxic to aquatic life, with effects that are long-lasting.[2][3] The primary causality behind these strict disposal guidelines is to prevent its release into the environment, where it can cause significant ecological damage, and to eliminate risks of human exposure.[2][4]
Table 1: GHS Hazard Classification for Chlorophenylureas
| Hazard Class | GHS Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | H301 / H302 | Toxic / Harmful if swallowed | [2][3][5] |
| Acute Toxicity (Inhalation) | H330 / H332 | Fatal / Harmful if inhaled | [2][3] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [3] |
| Skin Corrosion/Irritation | H315 / H316 | Causes skin irritation / mild skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity | H371 / H373 | May cause damage to organs | [2] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life | [2] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects |[2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Handling this compound for disposal requires adherence to strict safety protocols to prevent accidental exposure. The choice of PPE is a critical control measure based on the compound's high toxicity.
-
Gloves: Wear chemically resistant nitrile gloves. Always check the manufacturer's compatibility chart.[6]
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or fine dust.[3]
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier against skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator must be used within a chemical fume hood.[3]
The rationale for this level of protection is self-evident from the hazard data: the compound is harmful via all primary routes of exposure—inhalation, ingestion, and skin contact.[3][7]
The Core Disposal Workflow: A Self-Validating System
The disposal of this compound is a multi-step process that must be followed without deviation. The foundational step, which validates the entire process, is to always consult your institution's Environmental Health & Safety (EHS) department .[8] EHS professionals provide guidance specific to your location and ensure compliance with all local, state, and federal regulations.[9]
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This section provides the detailed methodology for the key workflows identified in the diagram.
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be treated as hazardous.
-
Point of Generation: Designate a specific hazardous waste container in the immediate vicinity of where the waste is generated. This is known as a Satellite Accumulation Area (SAA).[9][10]
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated disposable items (e.g., weigh paper, gloves, pipette tips), and place them directly into the designated hazardous waste container.[6] Avoid generating dust during transfer.[8]
-
Compatibility: Ensure waste is segregated from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[6][10]
Step 2: Container Management and Labeling
Proper container management is a critical regulatory requirement.
-
Container Selection: Use only containers approved for hazardous waste that are in good condition and have a secure, screw-top lid. The container material must be compatible with chlorinated organic compounds.[8][9][10]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled.[6] The label must include:
Step 3: Management of Empty Containers (Triple-Rinse Protocol)
Due to the acute toxicity of this compound, empty containers are not considered regular trash and must be decontaminated.[11] This procedure ensures that residual amounts of the chemical are captured and treated as hazardous waste.
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., acetone or methanol) to the empty container, ensuring the volume is about 10% of the container's capacity.
-
Agitation: Securely cap the container and swirl or shake it to rinse all interior surfaces thoroughly.
-
Collection of Rinsate: Carefully pour the solvent rinsate into your designated this compound hazardous waste container. This rinsate is now hazardous waste.[11][12]
-
Repeat: Repeat this rinsing process two more times for a total of three rinses.[12][13]
-
Final Step: After the final rinse, allow the container to air dry in a fume hood. Once dry, deface the label and puncture the container to prevent reuse.[13] It may now be disposed of as non-hazardous solid waste, pending confirmation from your EHS department.
Step 4: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is required.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Don PPE: Wear the full complement of PPE as described in Section 2.
-
Containment: For a small, solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3]
-
Collection: Carefully sweep or scoop the material and place it into the designated hazardous waste container.[3][6]
-
Decontamination: Clean the spill area thoroughly with a cloth or towel wetted with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, as per institutional policy.[6]
Step 5: Final Disposal Coordination
The final step is the transfer of the accumulated waste to trained professionals.
-
Storage: Store the sealed, labeled hazardous waste container in its SAA until it is ready for pickup. Do not overfill containers; leave at least 10% headspace.[10]
-
Arrange Pickup: Once the container is nearly full, or according to your institution's schedule, complete a chemical waste pickup request form and arrange for its collection by the EHS department.[6][9]
The ultimate disposal of chlorinated organic compounds like this compound is typically high-temperature incineration at a licensed hazardous waste facility.[14][15] This method is the most effective for destroying the compound and preventing its entry into the ecosystem.
References
-
BASF Corporation. (2022). Safety Data Sheet: Secure® 240 SC. 2
-
BenchChem. (2025). Proper Disposal of Imidazolidinyl Urea: A Guide for Laboratory Professionals.
-
Washington State University. (n.d.). Standard Operating Procedure: Urea.
-
U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
-
Air Liquide. (2012). Urea Solution Safety Data Sheet.
-
Pfaltz & Bauer. (n.d.). Safety Data Sheet: o-Chlorophenylurea 95%.
-
Cornell University. (n.d.). Pesticide Safety Education Program: Disposal.
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Chlorophenylhydrazine hydrochloride.
-
Biosynth. (2023). Safety Data Sheet: 4-Chlorophenylurea.
-
U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
-
3M. (2024). Safety Data Sheet: 3M Scotchcast™ Electrical Resin 281 (A & B).
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
-
National Pesticide Information Center. (n.d.). Disposal of Pesticides.
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
-
Osuji, L. C., & Onojake, M. C. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
-
University of California, Berkeley. (n.d.). List of Acutely Hazardous Waste.
-
NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides.
-
Cornell University. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes.
-
Minnesota Pollution Control Agency. (2020). Identifying and managing acute hazardous wastes.
-
Environmental Management Bureau - Region 3. (n.d.). Classification of Hazardous Wastes.
-
UN Environment Programme. (2025). Highly Hazardous Pesticides (HHPs).
-
PubMed. (1981). Health and environmental hazards of pesticides.
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A Researcher's Guide to the Safe Handling of 3-Chlorophenylurea
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The handling of specialized chemical compounds demands not just procedural adherence, but a deep, causal understanding of the risks involved and the protective measures we employ. This guide provides essential, immediate safety and logistical information for handling 3-Chlorophenylurea, a compound often utilized in agrochemical and pharmaceutical research. Our aim is to provide value beyond the product, fostering a culture of safety and building a foundation of trust through expert, field-proven insights.
Understanding the Risks: A Proactive Stance on Safety
This compound and its isomers are substituted urea compounds that, while valuable in research, present a number of health and environmental hazards.[1][2][3][4] Understanding these risks is the first and most critical step in ensuring a safe laboratory environment.
Primary Hazards:
-
Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][5] Acute exposure may cause irritation to the skin, eyes, and respiratory system.[2][4][5]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the central nervous system.[1]
-
Environmental Hazard: this compound is very toxic to aquatic life, with long-lasting effects.[1] Therefore, proper disposal is not just a matter of laboratory safety, but also of environmental stewardship.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves.[6][7] | Prevents dermal absorption, a primary route of exposure.[2][5] Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Chemical safety goggles or a face shield.[2][8] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][5] |
| Body Protection | A fully-buttoned lab coat or chemical-resistant coveralls.[8] | Minimizes skin contact with the compound. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | A NIOSH-approved respirator.[1][2] | Required when working with the solid compound outside of a chemical fume hood to prevent inhalation of dust particles.[1] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots.[6] | Protects against spills. Leather shoes should be avoided as they can absorb and retain chemicals.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing risk. This procedural guide will walk you through the key stages of handling this compound.
Preparation and Handling
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][9] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to contain any dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating airborne dust.
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
In Case of a Spill
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and laboratory safety officer.
-
Containment: For small spills, contain the material using an inert absorbent material like sand or vermiculite.[2]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the contained material and place it in a labeled, sealed container for hazardous waste disposal.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[6][10] If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10]
Disposal Plan: Ensuring a Safe and Sustainable Laboratory
Proper disposal of this compound and its containers is a critical final step in the handling process to protect both human health and the environment.[1]
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[7]
-
Container Rinsing: For empty containers of liquid formulations, triple-rinse with a suitable solvent.[11] The rinsate should be collected as hazardous waste.[11]
-
Disposal Method: Dispose of all this compound waste through a licensed chemical waste disposal facility.[10] Do not dispose of it down the drain or in the regular trash.[10]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- BASF Corporation. (2022). Safety data sheet: Secure® 240 SC.
- Canadian Centre for Occupational Health and Safety. (n.d.). Landscaping - Pesticides - Personal Protective Equipment.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chlorophenylhydrazine hydrochloride.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: o-Chlorophenylurea 95%.
- Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
- AERU. (n.d.). Chlorophenyl urea (Ref: 275-352-I).
- Biosynth. (2023). Safety Data Sheet: 4-Chlorophenylurea.
- ChemicalBook. (2024). O-CHLOROPHENYLUREA - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Urea.
- Cornell University. (n.d.). Disposal.
- U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
